Product packaging for 1,3,5-Benzenetrimethanol(Cat. No.:CAS No. 4464-18-0)

1,3,5-Benzenetrimethanol

Cat. No.: B1273297
CAS No.: 4464-18-0
M. Wt: 168.19 g/mol
InChI Key: SQAMZFDWYRVIMG-UHFFFAOYSA-N
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Description

1,3,5-Benzenetrimethanol is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B1273297 1,3,5-Benzenetrimethanol CAS No. 4464-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3,5-bis(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,10-12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAMZFDWYRVIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372710
Record name 1,3,5-Benzenetrimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4464-18-0
Record name 1,3,5-Benzenetrimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Benzenetrimethanol: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 1,3,5-Benzenetrimethanol. Its applications, particularly in the realm of drug delivery and polymer chemistry, are also highlighted, making it a valuable resource for professionals in research and development.

Chemical Structure and Properties

This compound, also known as 1,3,5-tris(hydroxymethyl)benzene, is an organic compound featuring a benzene (B151609) ring symmetrically substituted with three hydroxymethyl (-CH₂OH) groups. This C₃-symmetric structure is foundational to its utility as a versatile building block in chemical synthesis.

Caption: Molecular Structure of this compound.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂O₃[1][2]
Molecular Weight 168.19 g/mol [1][2]
Appearance White to light yellow powder/crystal
Melting Point 76.0 to 80.0 °C
Boiling Point 389.1 ± 37.0 °C (Predicted)
Solubility Soluble in water, methanol, ethanol, ethers, and ketones.
Density 1.285 ± 0.06 g/cm³ (Predicted)
Flash Point 198.8 °C
pKa 14.02 ± 0.10 (Predicted)

Synthesis and Purification

This compound can be synthesized through various routes, with a common and effective method being the reduction of a 1,3,5-benzenetricarboxylic acid derivative.

Experimental Protocol: Synthesis via Reduction of Trimesic Acid

This protocol describes the synthesis of this compound by the reduction of trimesic acid (1,3,5-benzenetricarboxylic acid) using lithium aluminum hydride (LiAlH₄).

Materials:

Procedure:

  • In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of LiAlH₄ in anhydrous THF is prepared under a nitrogen atmosphere.

  • A solution of trimesic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension with stirring. The reaction mixture is then heated to reflux and maintained for several hours.

  • After the reaction is complete (monitored by TLC), the flask is cooled in an ice bath. The excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined filtrate is acidified with 1 M HCl and then extracted with ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Column Chromatography

The crude this compound can be purified by column chromatography.[3][4][5]

Materials:

  • Silica (B1680970) gel (230-400 mesh)

  • Crude this compound

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity).

Procedure:

  • A slurry of silica gel in the initial eluent is prepared and packed into a chromatography column.

  • The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

  • The column is eluted with the solvent mixture, starting with a lower polarity and gradually increasing the proportion of ethyl acetate.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • The fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified product as a white solid.

Experimental_Workflow_Synthesis_Purification cluster_synthesis Synthesis cluster_purification Purification start Start: Trimesic Acid reduction Reduction with LiAlH₄ in THF start->reduction quench Quenching and Work-up reduction->quench crude Crude this compound quench->crude column_chromatography Column Chromatography crude->column_chromatography fraction_collection Fraction Collection & Analysis (TLC) column_chromatography->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: General workflow for the synthesis and purification.

Spectral Analysis

The structure of this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data Description
¹H NMR (Proton NMR)The ¹H NMR spectrum is expected to show a singlet for the three equivalent aromatic protons and a singlet for the six equivalent benzylic protons of the -CH₂OH groups. A broad singlet corresponding to the three hydroxyl protons will also be present, which can be exchanged with D₂O.
¹³C NMR (Carbon NMR)The ¹³C NMR spectrum is expected to show signals for the aromatic carbons (two distinct signals due to symmetry) and a signal for the benzylic carbons of the -CH₂OH groups.
FTIR (Fourier-Transform Infrared Spectroscopy)The FTIR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Characteristic C-H stretching vibrations for the aromatic ring and the methylene (B1212753) groups, as well as C=C stretching for the aromatic ring, will also be observed.[6]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of water (M-18), a hydroxymethyl group (M-31), or other characteristic fragments.[7]

Applications in Research and Drug Development

The trifunctional and symmetric nature of this compound makes it a valuable building block in several areas of research and development.

Dendrimer and Star Polymer Synthesis

This compound serves as a trivalent core for the synthesis of dendrimers and star-shaped polymers.[8][9][10][11][12] These highly branched macromolecules have applications in drug delivery, acting as carriers for therapeutic agents.[13][14] The multiple hydroxyl groups on the periphery of the core can be functionalized to attach drug molecules or targeting ligands.

Material Science

It is used as a cross-linking agent in the production of polymers and resins, imparting desirable properties such as thermal stability.

Coordination Chemistry

The hydroxyl groups can be modified to create tripodal ligands capable of coordinating with metal ions, forming stable complexes with potential catalytic or therapeutic applications.

Signaling_Pathway_Analogy cluster_applications Applications BTM This compound (Core Molecule) Dendrimers Dendrimers & Star Polymers (Drug Delivery) BTM->Dendrimers Polymers Cross-linked Polymers (Material Science) BTM->Polymers Ligands Tripodal Ligands (Coordination Chemistry) BTM->Ligands

Caption: Applications of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Data of 1,3,5-Benzenetrimethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-Benzenetrimethanol, a key building block in various synthetic applications, including drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25s3HAr-H
4.58s6H-CH ₂-OH

Solvent: DMSO-d₆

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
141.5Ar-C -CH₂OH
124.5Ar-C H
62.8-C H₂-OH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3250-3400Strong, BroadO-H Stretch (Alcohol)
3030WeakAromatic C-H Stretch
2920, 2850MediumAliphatic C-H Stretch
1605, 1470MediumAromatic C=C Stretch
1040StrongC-O Stretch (Primary Alcohol)
880StrongAromatic C-H Bend (1,3,5-trisubstituted)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
16845[M]⁺ (Molecular Ion)
151100[M - OH]⁺
13385[M - OH - H₂O]⁺
12130[M - 3H₂O + H]⁺
10555[C₇H₅O]⁺
9140[C₇H₇]⁺ (Tropylium ion)
7760[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of solid this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker WM-250 spectrometer.

Data Acquisition: For ¹H NMR, a standard pulse sequence was used. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: Electron Ionization (EI) was used to generate the molecular ion and fragment ions.

Instrumentation: A GC-MS system was utilized for the analysis.

Data Acquisition: The mass spectrum was recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Solvent Pelletizing (IR) Pelletizing (IR) Sample->Pelletizing (IR) KBr Vaporization (MS) Vaporization (MS) Sample->Vaporization (MS) Heat NMR_Spec NMR Spectrometer Dissolution (NMR)->NMR_Spec IR_Spec FTIR Spectrometer Pelletizing (IR)->IR_Spec MS_Spec Mass Spectrometer Vaporization (MS)->MS_Spec NMR_Data NMR Spectrum NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 1,3,5-Benzenetrimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 1,3,5-Benzenetrimethanol (also known as 1,3,5-Tris(hydroxymethyl)benzene). This symmetrical aromatic alcohol is a versatile building block in organic synthesis and material science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective application in research and development, including drug discovery and formulation. This document summarizes the available qualitative solubility data, outlines its general stability profile, and provides detailed, adaptable experimental protocols for the quantitative determination of these properties.

Introduction

This compound (CAS No. 4464-18-0) is a white to off-white crystalline solid with the molecular formula C₉H₁₂O₃.[1][2] Its structure, featuring a central benzene (B151609) ring with three hydroxymethyl substituents, imparts a unique combination of aromatic character and hydrophilicity. This trifunctional nature allows it to serve as a key intermediate in the synthesis of a wide range of molecules, including dendrimers, polymers, and specialty chemicals. In the context of drug development, understanding the solubility and stability of such molecules is paramount for formulation design, ensuring bioavailability, and predicting shelf-life.

This guide aims to consolidate the existing knowledge on the solubility and stability of this compound and to provide standardized methodologies for its characterization.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall efficacy in biological systems. This compound is generally characterized as being soluble in polar organic solvents and exhibiting some solubility in water.

Qualitative Solubility
Solvent Solvent Type Qualitative Solubility Citation
WaterPolar ProticSoluble / Limited Solubility[1][2]
MethanolPolar ProticSoluble[3]
EthanolPolar ProticSoluble[1]
AcetonePolar AproticSoluble[1]
EthersPolar AproticSoluble[2][4][5]
KetonesPolar AproticSoluble[2][4][5]
Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a general method for the quantitative determination of the solubility of this compound in a solvent of interest. This method can be adapted based on the specific solvent and available analytical instrumentation.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.

  • Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop a suitable analytical method (e.g., HPLC) to quantify the concentration of this compound.

    • Analyze the filtered saturated solution using the validated analytical method to determine the concentration of the dissolved compound.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Incubate at constant temperature with agitation (24-48h) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter (0.45 µm) sample1->sample2 sample3 Quantify concentration (e.g., HPLC) sample2->sample3 result1 Equilibrium Solubility sample3->result1

Experimental workflow for determining equilibrium solubility.

Stability Profile

The chemical stability of a compound is a critical factor, particularly in the pharmaceutical industry, as it can impact safety, efficacy, and shelf-life. This compound is generally described as a stable compound under normal storage conditions.[2][4][5]

General Stability
  • Thermal Stability: this compound is known to decompose at high temperatures.[2][4][5] However, the specific onset temperature of decomposition and the resulting degradation products are not well-documented in the public domain.

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry and cool place.[3]

Forced Degradation Studies

To comprehensively evaluate the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products. This information is crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Reflux the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 80 °C) for a defined period.

  • Basic Hydrolysis: Reflux the compound in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 80 °C) for a defined period.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point for a specified duration.

  • Photodegradation: Expose a solution of the compound to UV and/or visible light in a photostability chamber.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or methanol). For thermal degradation, use the solid compound.

  • Stress Application: Subject the samples to the stress conditions outlined above. A control sample, protected from the stress condition, should be analyzed concurrently.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Identify and quantify any degradation products formed.

    • Assess the mass balance to ensure that all degradation products are accounted for.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start_node This compound Sample acid Acidic Hydrolysis start_node->acid base Basic Hydrolysis start_node->base oxidation Oxidation start_node->oxidation thermal Thermal start_node->thermal photo Photolytic start_node->photo analysis_node Stability-Indicating HPLC Analysis acid->analysis_node base->analysis_node oxidation->analysis_node thermal->analysis_node photo->analysis_node degradation_pathway Degradation Pathway analysis_node->degradation_pathway stability_profile Intrinsic Stability Profile analysis_node->stability_profile

References

In-Depth Technical Guide: Potential Applications of 1,3,5-Benzenetrimethanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Benzenetrimethanol (BTM) is a trifunctional aromatic alcohol that is gaining increasing attention in the field of polymer chemistry. Its unique C3 symmetric structure, coupled with the reactivity of its three primary hydroxyl groups, makes it a versatile building block for the synthesis of a variety of polymeric architectures. This technical guide explores the core applications of BTM in polymer chemistry, focusing on its role as a monomer and crosslinking agent in the creation of highly branched polymers such as dendrimers, hyperbranched polymers, and star-shaped polymers. This guide provides an in-depth analysis of the synthesis methodologies, potential applications, and the impact of BTM on the final properties of the resulting polymers.

Introduction to this compound

This compound, also known as 1,3,5-tris(hydroxymethyl)benzene, is a white crystalline solid with the chemical formula C₉H₁₂O₃. The molecule consists of a central benzene (B151609) ring with three hydroxymethyl (-CH₂OH) groups attached at the 1, 3, and 5 positions. This symmetrical arrangement of functional groups is the primary reason for its utility in creating well-defined, three-dimensional polymer structures. The presence of three primary hydroxyl groups allows for controlled, multi-directional polymer growth, leading to materials with unique physical and chemical properties.

Key Applications in Polymer Synthesis

The trifunctional nature of this compound makes it an ideal candidate for several applications in polymer synthesis, primarily as a core molecule, a branching unit, or a crosslinking agent.

Core Molecule for Dendrimers and Star-Shaped Polymers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like structure. Star-shaped polymers consist of several linear polymer chains linked to a central core. In both architectures, this compound can serve as the central core from which the polymer chains radiate. The "core-first" synthesis approach is commonly employed, where polymer arms are grown from the multifunctional initiator, BTM. This method offers excellent control over the number of arms and the overall molecular weight of the resulting polymer.

Monomer for Hyperbranched Polymers

Hyperbranched polymers are highly branched, polydisperse macromolecules that can be synthesized in a one-pot reaction, making them more cost-effective to produce than dendrimers. This compound can be used as an A3-type monomer in polycondensation reactions with B2-type monomers (e.g., dicarboxylic acids) to produce hyperbranched polyesters. The resulting polymers possess a high degree of branching, a large number of terminal functional groups, low viscosity, and high solubility compared to their linear analogues.

Crosslinking Agent for Thermosetting Resins

The three hydroxyl groups of this compound can react with various functional groups, such as isocyanates in polyurethane systems or epoxy groups in epoxy resins. This allows BTM to act as a crosslinking agent, forming a three-dimensional network structure. The incorporation of the rigid aromatic ring of BTM into the polymer network can significantly enhance the thermal stability and mechanical properties of the resulting thermoset.

Data Presentation: Physicochemical Properties

The introduction of this compound into a polymer backbone can significantly influence its properties. Below is a summary of typical physicochemical properties of BTM and its impact on polymers. Note: Specific quantitative data for polymers synthesized directly with this compound is scarce in publicly available literature. The following table provides general information and expected trends.

PropertyThis compoundExpected Impact on Polymers
Molecular Formula C₉H₁₂O₃-
Molecular Weight 168.19 g/mol -
Melting Point 76-80 °CCan increase the glass transition temperature (Tg) of the polymer.
Boiling Point 389.1 °C (Predicted)Contributes to higher thermal stability of the polymer.
Density 1.285 g/cm³ (Predicted)Can increase the density of the resulting polymer.
Solubility Soluble in methanol, ethanol, and other common organic solvents. Limited solubility in water.The high density of functional groups in BTM-derived polymers can enhance solubility.
Thermal Stability Decomposes at high temperatures.The aromatic core of BTM generally enhances the thermal decomposition temperature of the polymer.
Mechanical Properties -As a crosslinker, it can increase the stiffness, tensile strength, and modulus of the polymer.

Experimental Protocols

Synthesis of a First-Generation Dendron from a BTM Derivative

This protocol describes the synthesis of a first-generation dendron using 1,3,5-benzenetricarbonyl trichloride (B1173362), a derivative of BTM, as the core molecule. This method illustrates the "divergent" approach to dendrimer synthesis.

Materials:

  • 1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride)

  • o-Cresol (B1677501) (2-methylphenol)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • Preparation of the Core Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 1,3,5-benzenetricarbonyl trichloride in anhydrous THF.

  • Preparation of the Branching Unit Solution: In a separate flask, dissolve 3.1 equivalents of o-cresol and 3.1 equivalents of potassium tert-butoxide in anhydrous THF.

  • Reaction: Slowly add the branching unit solution to the core solution at room temperature with vigorous stirring under a nitrogen atmosphere.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, quench the reaction by adding deionized water. Extract the product with dichloromethane.

  • Purification: Wash the organic layer with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: The final product, a first-generation dendron, can be purified by column chromatography on silica (B1680970) gel and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for the Synthesis of Hyperbranched Polyesters

This protocol outlines a general melt polycondensation method for synthesizing hyperbranched polyesters using this compound (A3 monomer) and a dicarboxylic acid (B2 monomer).

Materials:

  • This compound

  • Adipic acid (or another suitable dicarboxylic acid)

  • p-Toluenesulfonic acid (catalyst)

  • Nitrogen gas

Procedure:

  • Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge this compound, the dicarboxylic acid, and a catalytic amount of p-toluenesulfonic acid. The molar ratio of A3 to B2 should be adjusted to control the degree of branching and prevent gelation.

  • Melt Polymerization: Heat the reaction mixture to a temperature of 140-160 °C under a slow stream of nitrogen to facilitate the removal of water, the condensation byproduct.

  • Reaction Progression: Continue the reaction for several hours until the desired molecular weight is achieved. The progress of the polymerization can be monitored by measuring the amount of water collected or by analyzing the viscosity of the reaction mixture.

  • Purification: The resulting hyperbranched polyester (B1180765) can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

  • Characterization: The structure and properties of the hyperbranched polymer can be characterized by techniques such as ¹H NMR, gel permeation chromatography (GPC) for molecular weight and polydispersity, and differential scanning calorimetry (DSC) for thermal properties.

Mandatory Visualizations

Logical Relationship of BTM Applications in Polymer Chemistry

BTM_Applications cluster_synthesis Polymer Synthesis Strategies cluster_polymers Resulting Polymer Architectures BTM This compound (Trifunctional Monomer) Core Core Molecule BTM->Core Branching_Unit Branching Unit (A3 Monomer) BTM->Branching_Unit Crosslinker Crosslinking Agent BTM->Crosslinker Dendrimers Dendrimers Core->Dendrimers Star_Polymers Star-Shaped Polymers Core->Star_Polymers Hyperbranched Hyperbranched Polymers Branching_Unit->Hyperbranched Thermosets Thermosetting Resins Crosslinker->Thermosets

Caption: Logical flow of this compound's roles in creating diverse polymer architectures.

Experimental Workflow for Dendron Synthesis

Dendron_Synthesis_Workflow start Start prep_core Prepare Core Solution (1,3,5-Benzenetricarbonyl trichloride in THF) start->prep_core prep_branch Prepare Branching Unit Solution (o-Cresol + t-BuOK in THF) start->prep_branch reaction Reaction (Slow addition at room temperature under N2) prep_core->reaction prep_branch->reaction workup Work-up (Quench with water, extract with DCM) reaction->workup purification Purification (Wash, dry, and concentrate) workup->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization end End (First-Generation Dendron) characterization->end

Caption: Step-by-step experimental workflow for the synthesis of a first-generation dendron.

Conclusion

This compound is a highly valuable and versatile building block in modern polymer chemistry. Its trifunctional and symmetrical nature allows for the precise construction of complex, three-dimensional macromolecular architectures. The ability to act as a core, branching unit, or crosslinker enables the synthesis of a wide range of polymers, from highly uniform dendrimers to cost-effective hyperbranched polymers and robust thermosets. While further research is needed to fully quantify the impact of BTM on the mechanical and thermal properties of various polymer systems, its potential for creating advanced materials with tailored properties is evident. For researchers and professionals in drug development and materials science, this compound offers a unique molecular tool to design and synthesize novel polymers with enhanced performance characteristics.

An In-depth Technical Guide on the Role of 1,3,5-Benzenetrimethanol in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of 1,3,5-benzenetrimethanol in the burgeoning field of metal-organic frameworks (MOFs). While its carboxylate counterpart, 1,3,5-benzenetricarboxylic acid (BTC), is a cornerstone in the synthesis of numerous well-known MOFs, the function of this compound is more nuanced and represents an area of untapped potential. This document will delve into its prospective applications as a primary linker, a modulating agent, and a tool for post-synthetic modification, supported by comparative data and detailed experimental concepts.

Introduction to this compound in MOF Chemistry

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount in determining the resulting MOF's topology, porosity, and functional properties. This compound, with its three hydroxymethyl groups (-CH2OH) arranged symmetrically on a benzene (B151609) ring, offers a C3-symmetric building block. However, the coordination chemistry of alcohol functionalities with metal centers in MOF synthesis is less established compared to the robust and versatile coordination of carboxylates. This leads to both challenges and opportunities in its application.

Potential Roles of this compound in MOFs

The application of this compound in MOF chemistry can be categorized into three primary areas:

  • Primary Linker: Direct use as the main organic building block to form the framework. This is a largely unexplored area due to the weaker coordination of alcohols compared to carboxylates.

  • Modulator in Synthesis: Introduction during MOF synthesis to influence the crystallization process, potentially affecting defectivity, crystal size, and morphology.

  • Post-Synthetic Modification (PSM) Agent: Reaction with a pre-formed MOF to introduce hydroxyl functionalities onto the framework, thereby altering its chemical properties.

Below is a logical diagram illustrating these potential roles.

G BTM This compound MOF_Synthesis MOF Synthesis BTM->MOF_Synthesis As Primary Linker (Hypothetical) BTM->MOF_Synthesis As Modulator Preformed_MOF Pre-formed MOF BTM->Preformed_MOF For Post-Synthetic Modification New_MOF Novel MOF Structure MOF_Synthesis->New_MOF Results in Functionalized_MOF Functionalized MOF Preformed_MOF->Functionalized_MOF Results in

Caption: Potential pathways for utilizing this compound in MOF chemistry.

Comparative Analysis: Benzenetrimethanol vs. Benzenetricarboxylic Acid

The prevalence of 1,3,5-benzenetricarboxylic acid (BTC) as a linker is due to the strong, well-defined coordination bonds it forms with metal centers. In contrast, the hydroxyl groups of this compound are weaker ligands. The following table summarizes a comparative analysis of their properties relevant to MOF synthesis.

PropertyThis compound1,3,5-Benzenetricarboxylic Acid (BTC)Rationale for MOF Synthesis
Coordinating Group Hydroxymethyl (-CH2OH)Carboxyl (-COOH)Carboxylates are deprotonated to form strong, charge-assisted coordination bonds with metal ions, leading to more stable framework formation.
Acidity (pKa) ~15-16 (Alcohol)~3.1, 4.1, 5.2 (Carboxylic Acid)The higher acidity of BTC facilitates deprotonation and coordination under typical solvothermal synthesis conditions.
Coordination Strength WeakStrongStronger coordination bonds lead to higher thermal and chemical stability in the resulting MOF.
Potential for H-Bonding High (Donor and Acceptor)High (Donor and Acceptor)Both linkers can participate in hydrogen bonding, which can influence the packing of the framework and its interaction with guest molecules.
Steric Hindrance Flexible -CH2OH groupRigid -COOH groupThe flexibility of the hydroxymethyl group might lead to less predictable or less ordered structures compared to the rigid carboxylate.
Primary Role in MOFs Hypothetical as a primary linker; potential for PSM.Well-established primary linker (e.g., in HKUST-1).The robust nature of metal-carboxylate chemistry has led to the widespread use of BTC in the synthesis of highly porous and stable MOFs.[1]

Experimental Protocols

While no established protocols exist for the direct synthesis of MOFs from this compound, a hypothetical synthesis could be attempted by adapting standard solvothermal procedures. Below is a representative protocol for the synthesis of a well-known BTC-based MOF, HKUST-1, followed by a conceptual protocol for a hypothetical MOF using this compound.

Materials:

Procedure:

  • Dissolve 1.0 g of Cu(NO₃)₂·3H₂O in 12 mL of DMF.

  • Dissolve 0.5 g of H₃BTC in 12 mL of ethanol.

  • Mix the two solutions in a Teflon-lined autoclave.

  • Heat the autoclave at 120 °C for 24 hours.

  • Cool the autoclave to room temperature.

  • Collect the blue crystals by filtration and wash with DMF.

  • Solvent exchange with ethanol to remove residual DMF.

  • Activate the sample by heating under vacuum to remove the solvent and open the pores.

Materials:

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, ZrOCl₂·8H₂O)

  • This compound

  • A high-boiling point solvent (e.g., DMF, N,N-Diethylformamide)

  • A modulator (e.g., acetic acid, trifluoroacetic acid) to potentially facilitate coordination.

Procedure:

  • Dissolve the metal salt and this compound in the chosen solvent in a stoichiometric ratio (e.g., 1:1 or 2:3 metal to linker).

  • Add a modulator to the solution. The modulator might help in deprotonating the alcohol or stabilizing the metal clusters.

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the autoclave at a temperature range of 80-150 °C for 24-72 hours. A range of temperatures should be explored due to the unknown reaction kinetics.

  • Cool, filter, and wash the resulting solid product with fresh solvent.

  • Characterize the product using Powder X-ray Diffraction (PXRD) to determine crystallinity and structure.

The following diagram illustrates a generalized workflow for MOF synthesis and characterization.

G cluster_synthesis Synthesis cluster_processing Processing cluster_characterization Characterization Metal_Salt Metal Salt Solvothermal_Reaction Solvothermal Reaction (Autoclave) Metal_Salt->Solvothermal_Reaction Organic_Linker Organic Linker (e.g., this compound) Organic_Linker->Solvothermal_Reaction Solvent Solvent Solvent->Solvothermal_Reaction Washing Washing & Filtration Solvothermal_Reaction->Washing Activation Activation (Heating under vacuum) Washing->Activation PXRD PXRD (Structure, Crystallinity) Activation->PXRD TGA TGA (Thermal Stability) Activation->TGA Gas_Adsorption Gas Adsorption (Porosity, Surface Area) Activation->Gas_Adsorption

Caption: A generalized workflow for the synthesis and characterization of MOFs.

Role in Post-Synthetic Modification (PSM)

A more promising role for this compound is in the post-synthetic modification of existing MOFs. MOFs with reactive sites, such as open metal sites or linkers with functional groups amenable to derivatization, can be treated with this compound to introduce hydroxymethyl groups. This can impart new properties such as increased hydrophilicity or provide handles for further chemical transformations.

Materials:

  • A pre-synthesized MOF with reactive sites (e.g., an amino-functionalized MOF like IRMOF-3 or a MOF with open metal sites).

  • This compound.

  • An appropriate solvent.

  • A coupling agent or catalyst if necessary.

Procedure:

  • Activate the parent MOF to ensure the pores are accessible.

  • Suspend the activated MOF in a solution of this compound in a suitable solvent.

  • If required, add a catalyst to facilitate the reaction between the MOF's reactive sites and the hydroxyl groups of the benzenetrimethanol.

  • Heat the mixture at a moderate temperature for a specified period.

  • Filter the solid, wash thoroughly to remove unreacted this compound, and dry.

  • Characterize the modified MOF using techniques like FT-IR, NMR of digested samples, and TGA to confirm the successful incorporation of the new functional groups.

The diagram below illustrates the concept of post-synthetic modification.

G Parent_MOF Parent MOF (with reactive sites) Reaction PSM Reaction Parent_MOF->Reaction BTM This compound BTM->Reaction Modified_MOF Hydroxyl-Functionalized MOF Reaction->Modified_MOF Covalent attachment

Caption: Conceptual workflow for post-synthetic modification of a MOF with this compound.

Quantitative Data and Characterization

As there are no well-documented MOFs synthesized directly from this compound, quantitative data is not available. However, based on trends observed with other hydroxyl-functionalized linkers, we can hypothesize the properties of a MOF derived from this compound compared to a BTC-based analogue.

ParameterHypothetical Benzenetrimethanol MOFTypical BTC-based MOF (e.g., HKUST-1)Expected Differences
BET Surface Area LowerHigh (~1800 m²/g)Weaker coordination and potential for interpenetration or pore collapse could lead to a lower accessible surface area.
Thermal Stability Lower (< 300 °C)High (~350 °C)The weaker metal-alkoxide coordination bond would likely result in a lower decomposition temperature compared to the robust metal-carboxylate bond.
Chemical Stability Potentially lowerModerate to highSusceptibility to hydrolysis or reaction at the hydroxyl groups might reduce its stability in various chemical environments.
Hydrophilicity HigherModerateThe presence of multiple -OH groups would likely render the framework more hydrophilic, which could be advantageous for aqueous-phase applications.

Conclusions and Future Outlook

This compound remains a largely unexplored building block in the synthesis of metal-organic frameworks. While its direct use as a primary linker is challenging due to the coordination chemistry of its hydroxymethyl groups, it holds significant potential as a modulating agent and for the post-synthetic modification of MOFs. The introduction of hydroxyl functionalities via this molecule could be a valuable strategy for tuning the hydrophilicity, polarity, and reactivity of MOF materials.

Future research should focus on systematically exploring the reaction conditions under which this compound can be incorporated into MOF structures, either as a primary or secondary component. Detailed characterization of any resulting materials will be crucial to understanding the structure-property relationships and unlocking their potential in applications such as catalysis, separations, and drug delivery. The development of synthetic routes to stable MOFs from alcohol-based linkers would represent a significant expansion of the synthetic toolbox available to MOF chemists.

References

The Strategic Core: 1,3,5-Benzenetrimethanol as a Versatile Precursor for Dendrimer Synthesis in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the synthesis, characterization, and application of dendrimers utilizing 1,3,5-benzenetrimethanol as a core building block. This document provides in-depth experimental protocols, quantitative data, and visual representations of synthetic pathways, positioning this molecule as a key precursor for the next generation of drug delivery systems.

Dendrimers, with their highly branched, three-dimensional architecture, offer unparalleled precision and versatility in the field of nanomedicine. The choice of the central core molecule is critical as it dictates the overall size, shape, and functionality of the resulting macromolecule. This compound, a commercially available and structurally symmetric molecule, presents an ideal foundation for the construction of well-defined dendritic structures.

This guide outlines the divergent synthesis approach, a method where the dendrimer is built outwards from the core. This typically involves a two-step iterative process: the modification of the peripheral functional groups followed by the addition of branching units.

From Inert Alcohol to Reactive Precursor: The Synthetic Gateway

The initial step in harnessing this compound for dendrimer synthesis is its conversion to a more reactive trifunctional core. The hydroxyl groups of this compound are not ideal for direct, high-yield coupling reactions required for dendrimer construction. Therefore, a crucial activation step involves the transformation of the alcohol functionalities into more labile leaving groups, such as halides. A robust and well-documented method for this conversion is the bromination of the benzylic alcohols.

A common and effective method involves the reaction of a related precursor, mesitylene (B46885) (1,3,5-trimethylbenzene), with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.[1] This reaction proceeds via a free-radical chain mechanism to yield 1,3,5-tris(bromomethyl)benzene (B90972), a highly reactive and versatile core for dendrimer synthesis.

Experimental Protocol: Synthesis of 1,3,5-Tris(bromomethyl)benzene from Mesitylene [1]

  • Materials: Mesitylene, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride (CCl4).

  • Procedure:

    • In a round-bottom flask, combine mesitylene (1 equivalent), NBS (3 equivalents), and a catalytic amount of benzoyl peroxide in CCl4.

    • Reflux the reaction mixture for approximately 6 hours at 70°C.

    • After the reaction is complete, cool the mixture and filter to remove the succinimide (B58015) byproduct.

    • Evaporate the solvent from the filtrate to obtain the crude 1,3,5-tris(bromomethyl)benzene.

    • The crude product can be purified by recrystallization to yield a pale yellow solid.

  • Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

    • ¹H NMR (300 MHz, CDCl₃): δ 7.35 (s, 3H, Ar-H), 4.45 (s, 6H, Ar-CH₂Br).[1]

    • ¹³C NMR (75 MHz, CDCl₃): δ 139.00, 129.55, 32.19.[1]

Building the Dendritic Architecture: The Williamson Ether Synthesis

With the activated core, 1,3,5-tris(bromomethyl)benzene, in hand, the iterative growth of dendritic wedges (dendrons) can be achieved through the Williamson ether synthesis.[2] This classic organic reaction involves the coupling of an alkoxide with an alkyl halide to form an ether linkage. In the context of dendrimer synthesis, the phenolic hydroxyl groups of the branching units act as the nucleophiles that displace the bromide leaving groups on the core or the subsequent generations.

Experimental Protocol: Synthesis of a First-Generation Poly(benzyl ether) Dendrimer

  • Materials: 1,3,5-Tris(bromomethyl)benzene, Dimethyl 5-hydroxyisophthalate (or other suitable phenolic branching unit), Potassium carbonate (K₂CO₃), 18-crown-6 (B118740), Acetone.

  • Procedure:

    • In a round-bottom flask, dissolve 1,3,5-tris(bromomethyl)benzene (1 equivalent) and the phenolic branching unit (3 equivalents) in acetone.

    • Add potassium carbonate (an excess) and a catalytic amount of 18-crown-6 to the mixture.

    • Stir the reaction mixture vigorously and heat under reflux for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts and evaporate the solvent.

    • The resulting crude product can be purified by column chromatography to yield the first-generation dendrimer.

  • Characterization: The structure and purity of the dendrimer can be confirmed using NMR spectroscopy and Gel Permeation Chromatography (GPC). GPC analysis is crucial for determining the molecular weight and polydispersity index (PDI), which should be close to 1.0 for well-defined dendrimers.[2]

This iterative process of Williamson ether synthesis can be repeated to build higher-generation dendrimers with an exponential increase in the number of peripheral functional groups.

Visualizing the Synthesis: A Step-by-Step Flowchart

The overall synthetic strategy can be visualized as a logical workflow, starting from the commercially available precursor to the final dendrimer.

G cluster_0 Core Activation cluster_1 Dendrimer Growth (Generation 1) cluster_2 Iterative Growth (Generation n) Mesitylene Mesitylene Bromination (NBS, Benzoyl Peroxide) Bromination (NBS, Benzoyl Peroxide) Mesitylene->Bromination (NBS, Benzoyl Peroxide) 1,3,5-Tris(bromomethyl)benzene 1,3,5-Tris(bromomethyl)benzene Bromination (NBS, Benzoyl Peroxide)->1,3,5-Tris(bromomethyl)benzene Williamson Ether Synthesis Williamson Ether Synthesis 1,3,5-Tris(bromomethyl)benzene->Williamson Ether Synthesis Phenolic Branching Unit Phenolic Branching Unit Phenolic Branching Unit->Williamson Ether Synthesis First-Generation Dendrimer First-Generation Dendrimer Williamson Ether Synthesis->First-Generation Dendrimer Higher-Generation Dendrimer Higher-Generation Dendrimer Williamson Ether Synthesis->Higher-Generation Dendrimer Deprotection/Activation Deprotection/Activation First-Generation Dendrimer->Deprotection/Activation Repeat n-1 times Deprotection/Activation->Williamson Ether Synthesis Repeat n-1 times

Synthetic workflow for poly(benzyl ether) dendrimers.

Quantitative Characterization: A Mark of Precision

The successful synthesis of dendrimers is contingent on rigorous characterization to confirm their precise molecular structure and low polydispersity. The following table summarizes the expected characterization data for poly(benzyl ether) dendrimers with a 1,3,5-benzenetriyl core.

GenerationTheoretical Molecular Weight ( g/mol )Polydispersity Index (PDI)¹H NMR (δ, ppm, CDCl₃) - Ar-CH₂-O
G0 (Core)356.88--
G1~1000< 1.05~5.0
G2~2500< 1.05~5.0
G3~5500< 1.05~5.0

Note: The exact molecular weights and NMR chemical shifts will vary depending on the specific branching units used.

The Promise for Drug Delivery: Encapsulation and Release

The well-defined interior voids and the high density of surface functional groups make these dendrimers exceptional candidates for drug delivery applications.[3][4] Hydrophobic drugs can be physically encapsulated within the nonpolar interior of the poly(benzyl ether) dendrimer, enhancing their solubility in aqueous environments.[5] Alternatively, drugs can be covalently conjugated to the peripheral functional groups, allowing for controlled and targeted release.

The drug loading capacity and release kinetics are critical parameters for evaluating the efficacy of a dendrimer-based drug delivery system.

Dendrimer GenerationDrug Loading Capacity (%)Release Profile
G1Low to ModerateBurst release followed by sustained release
G2ModerateSustained release
G3HighSustained and controlled release

Note: Drug loading and release are highly dependent on the specific drug, the dendrimer generation, and the environmental conditions (e.g., pH, temperature).

Signaling the Future: Dendrimers in Cellular Pathways

The interaction of dendrimer-drug conjugates with cellular systems is a key area of research. The surface functionalities of the dendrimer can be tailored to target specific cell surface receptors, thereby initiating downstream signaling pathways that can enhance drug efficacy and reduce off-target effects.

Dendrimer-Drug Conjugate Dendrimer-Drug Conjugate Receptor Binding Receptor Binding Dendrimer-Drug Conjugate->Receptor Binding Cell Surface Receptor Cell Surface Receptor Cell Surface Receptor->Receptor Binding Internalization (Endocytosis) Internalization (Endocytosis) Receptor Binding->Internalization (Endocytosis) Endosomal Escape Endosomal Escape Internalization (Endocytosis)->Endosomal Escape Drug Release Drug Release Endosomal Escape->Drug Release Therapeutic Target Therapeutic Target Drug Release->Therapeutic Target Therapeutic Effect Therapeutic Effect Therapeutic Target->Therapeutic Effect

Targeted drug delivery signaling pathway.

Conclusion

This compound serves as a strategic and accessible starting point for the synthesis of highly uniform and functional dendrimers. The conversion to its tris(bromomethyl) derivative unlocks a straightforward path to poly(benzyl ether) dendrimers via the robust Williamson ether synthesis. The precise control over size, molecular weight, and surface functionality makes these dendrimers highly promising platforms for advanced drug delivery applications. This technical guide provides the foundational knowledge and experimental framework necessary for researchers to explore and expand upon the potential of this compound-cored dendrimers in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Health and Safety of 1,3,5-Benzenetrimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1,3,5-Benzenetrimethanol is provided in the table below. This data is essential for understanding the substance's behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Appearance White to off-white solid
Melting Point 75-78 °C
Boiling Point 389.1 ± 37.0 °C at 760 mmHg
Flash Point 198.8 ± 21.1 °C
Density 1.3 ± 0.1 g/cm³
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone; limited solubility in water.

Hazard Identification and Classification

This compound is classified as an irritant. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory system)3H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

alt text

Toxicological Information

As of the date of this guide, specific quantitative toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) for this compound are not available in published literature or safety data sheets. The primary known toxicological effects are irritation to the skin, eyes, and respiratory system.

Experimental Protocols

The determination of the health and safety profile of a chemical substance relies on standardized experimental protocols. The following are summaries of the OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the identified hazards of this compound.

Acute Oral Toxicity (OECD Guidelines 401, 420, 423, 425)

These guidelines describe methods to determine the lethal dose (LD50) of a substance when administered orally.

  • Principle: A single dose of the substance is administered to a group of fasted animals, typically rodents. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality.

  • Methodology:

    • Dose-ranging study: A preliminary study is often conducted on a small number of animals to determine the appropriate dose range for the main study.

    • Main study: Graded doses of the test substance are administered to different groups of animals.

    • Observation: Animals are observed for clinical signs of toxicity, and mortality is recorded.

    • Data Analysis: The LD50 value is calculated statistically from the dose-response data.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Principle: The test substance is applied to a small area of the skin of a test animal (typically a rabbit) for a defined period.

  • Methodology:

    • Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch.

    • Exposure: The patch is left in place for a specified duration (e.g., 4 hours).

    • Observation: After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

    • Scoring: The severity of the skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline outlines the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the test substance is applied to one eye of a test animal (typically a rabbit), with the other eye serving as a control.

  • Methodology:

    • Instillation: A small amount of the substance is instilled into the conjunctival sac of one eye.

    • Observation: The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

    • Scoring: The severity of the eye lesions is graded according to a standardized scoring system.

Ecotoxicity: Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test is designed to assess the acute toxicity of a substance to aquatic invertebrates.

  • Principle: Daphnia magna (water fleas) are exposed to various concentrations of the test substance for a 48-hour period.

  • Methodology:

    • Exposure: Groups of Daphnia are placed in test solutions containing different concentrations of the substance.

    • Observation: The number of immobilized Daphnia is recorded at 24 and 48 hours.

    • Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the test population) is calculated.

Exposure Controls and Personal Protection

Given its irritant properties, appropriate engineering controls and personal protective equipment (PPE) are essential when handling this compound.

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
Hygiene Measures Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Stability and Reactivity

This compound is generally a stable compound under normal laboratory conditions.[1] However, it is important to be aware of potential incompatibilities.

  • Conditions to Avoid: High temperatures, generation of dust.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

  • Handling: Avoid creating dust. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials.

Ecotoxicological Information

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or waterways.

Visualizations

Chemical Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a chemical like this compound.

ChemicalSafetyAssessment cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Dose-Response Assessment cluster_3 Risk Characterization & Management A Physicochemical Properties (e.g., melting point, solubility) B GHS Classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) A->B D Identify Routes of Exposure (Inhalation, Dermal, Ocular) B->D G Conduct In Vitro / In Vivo Testing (Based on OECD Guidelines) B->G Guides testing needs C Literature & SDS Review C->B E Characterize Exposure Scenarios (Lab research, drug development) D->E H Integrate Hazard and Exposure Data E->H F Review Existing Toxicological Data (Largely unavailable for this compound) F->G Data Gap G->H I Implement Control Measures (Engineering Controls, PPE) H->I J Develop Safe Handling Procedures I->J K Establish Emergency Protocols J->K

Caption: Workflow for Chemical Safety Assessment.

Personal Protective Equipment (PPE) Logic for Handling this compound

This diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

PPELogic cluster_0 Hazard Assessment cluster_1 Required PPE Start Handling This compound SkinHazard Skin Irritant (Cat 2) Start->SkinHazard EyeHazard Serious Eye Irritant (Cat 2A) Start->EyeHazard RespHazard Respiratory Irritant (STOT SE 3) Start->RespHazard Gloves Impervious Gloves (e.g., Nitrile) SkinHazard->Gloves LabCoat Lab Coat SkinHazard->LabCoat Goggles Safety Goggles/ Face Shield EyeHazard->Goggles Respirator Respirator (if dust is generated) RespHazard->Respirator

Caption: PPE Selection Logic for this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute legal or professional advice. It is the responsibility of the user to ensure that all activities are conducted in accordance with all applicable laws, regulations, and institutional policies. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

A Technical Guide to High-Purity 1,3,5-Benzenetrimethanol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetrimethanol, also known as 1,3,5-tris(hydroxymethyl)benzene, is a versatile C₃-symmetric scaffold that is gaining increasing attention in the field of medicinal chemistry and drug development. Its unique tripodal structure allows for the creation of multivalent molecules, making it an ideal core for the synthesis of novel therapeutic agents, including dendrimers for drug delivery and multivalent inhibitors. This technical guide provides a comprehensive overview of high-purity this compound, including its commercial suppliers, key chemical properties, and its application in the synthesis and biological evaluation of potential drug candidates, with a focus on antimalarial drug discovery.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound at various purity levels suitable for research and development purposes. High-purity grades (e.g., >95% by GC) are recommended for applications in drug synthesis to ensure reproducibility and minimize impurities in downstream biological assays.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
TCI America >95.0% (GC)4464-18-0C₉H₁₂O₃168.19
Fisher Scientific 95.0+%4464-18-0C₉H₁₂O₃168.192
Sigma-Aldrich Not specified4464-18-0C₉H₁₂O₃168.19
Santa Cruz Biotechnology Not specified4464-18-0C₉H₁₂O₃168.19
BLD Pharm Not specified4464-18-0C₉H₁₂O₃168.19
Smolecule Not specified4464-18-0C₉H₁₂O₃168.19
ChemicalBook Not specified4464-18-0C₉H₁₂O₃168.19
LookChem Not specified4464-18-0C₉H₁₂O₃168.19
ChemBK Not specified4464-18-0C₉H₁₂O₃168.19

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction setup, and the design of subsequent synthetic steps.

PropertyValue
IUPAC Name [3,5-bis(hydroxymethyl)phenyl]methanol[1]
Synonyms 1,3,5-Tris(hydroxymethyl)benzene
Appearance White to off-white solid
Melting Point 76.0 to 80.0 °C
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone; limited solubility in water.
Molecular Weight 168.19 g/mol [1]
Molecular Formula C₉H₁₂O₃[1]

Application in Drug Discovery: A Case Study in Antimalarial Drug Development

The symmetric and trivalent nature of this compound makes it an excellent starting point for the synthesis of molecules with multivalent binding capabilities. A notable application is in the development of antimalarial agents that target parasitic telomeres.

Synthesis of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene Derivatives

A series of novel 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene compounds have been synthesized and evaluated for their antimalarial activity.[2] The synthetic workflow for these compounds, starting from a derivative of this compound, is outlined below.

G cluster_0 Synthesis Workflow 1_3_5_Tris_bromomethyl_benzene 1,3,5-Tris(bromomethyl)benzene Suzuki_Coupling Suzuki Coupling with 4-formylphenylboronic acid 1_3_5_Tris_bromomethyl_benzene->Suzuki_Coupling Reactant Intermediate_2 1,3,5-tris[(4-formylphenyl)methyl]benzene (2) Suzuki_Coupling->Intermediate_2 Product Reductive_Amination Reductive Amination with various amines Intermediate_2->Reductive_Amination Reactant Intermediate_3 1,3,5-tris[(4-(substituted-iminomethyl)phenyl)methyl]benzenes (3a-r) Reductive_Amination->Intermediate_3 Product Reduction Reduction with Sodium Borohydride Intermediate_3->Reduction Reactant Final_Products 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzenes (4a-r) Reduction->Final_Products Product G cluster_1 Proposed Signaling Pathway Drug This compound Derivative G_Quadruplex Telomeric G-Quadruplex Drug->G_Quadruplex Binds to Stabilization Stabilization G_Quadruplex->Stabilization Leads to Telomerase Telomerase Stabilization->Telomerase Blocks access of Inhibition Inhibition Telomerase->Inhibition Results in Telomere_Shortening Telomere Shortening Inhibition->Telomere_Shortening Causes DNA_Damage_Response DNA Damage Response Telomere_Shortening->DNA_Damage_Response Activates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

References

A Comprehensive Technical Review of 1,3,5-Benzenetrimethanol and Its Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetrimethanol, a symmetrically substituted aromatic alcohol, and its derivatives represent a versatile class of compounds with significant potential across various scientific disciplines. The trifunctional nature of the core benzene (B151609) ring, adorned with three hydroxymethyl groups, provides a unique scaffold for the construction of complex molecular architectures. This technical guide delves into the synthesis, characterization, and burgeoning applications of this compound and its derivatives, with a particular focus on their roles in materials science and medicinal chemistry. This document aims to be an in-depth resource, providing detailed experimental protocols, quantitative data, and logical workflows to aid researchers in their scientific endeavors.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through several strategic pathways, primarily involving the functionalization of a pre-existing benzene ring or the construction of the ring from acyclic precursors.

Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound involves the reduction of a more oxidized precursor, trimethyl 1,3,5-benzenetricarboxylate. This precursor is readily synthesized from the corresponding tricarboxylic acid, trimesic acid.

1. Esterification of Trimesic Acid to Trimethyl 1,3,5-Benzenetricarboxylate

A straightforward esterification of trimesic acid provides the key intermediate, trimethyl 1,3,5-benzenetricarboxylate.

Experimental Protocol: Synthesis of Trimethyl 1,3,5-Benzenetricarboxylate [1]

  • Materials:

    • Benzene-1,3,5-tricarboxylic acid (Trimesic acid) (50 g, 238 mmol)

    • Methanol (B129727) (MeOH)

    • Concentrated sulfuric acid (12.68 mL, 238 mmol)

    • Chloroform (B151607)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve trimesic acid in methanol in a suitable reaction vessel.

    • Slowly add concentrated sulfuric acid to the solution.

    • Reflux the solution for 30 minutes, at which point the solution should become clear.

    • Continue stirring the reaction mixture at 72°C overnight.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in chloroform (2 x 800 mL).

    • Wash the organic layer with a saturated NaHCO₃ solution.

    • Remove the organic solvent in vacuo to yield trimethyl 1,3,5-benzenetricarboxylate.

  • Yield: 60 g (100%)[1]

2. Reduction of Trimethyl 1,3,5-Benzenetricarboxylate to this compound

The reduction of the ester groups to hydroxyl groups is a critical step to yield the target compound. While the search results did not provide a specific, detailed protocol for this reduction, it is a standard transformation in organic chemistry, typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Below is a generalized workflow for this type of reduction.

precursor Trimethyl 1,3,5-benzenetricarboxylate in anhydrous ether reaction Reduction precursor->reaction reagent LiAlH₄ reagent->reaction quench Quenching (e.g., water, acid) reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (e.g., Crystallization) workup->purification product This compound purification->product

Caption: Generalized workflow for the reduction of an ester to an alcohol.

Synthesis of Derivatives

The hydroxyl groups of this compound serve as versatile handles for the synthesis of a wide array of derivatives.

Experimental Protocol: Synthesis of α,α',α''-Tris(hydroxyimino)-1,3,5-benzenetriacetonitrile [2]

This protocol details the synthesis of a nitrile derivative from 1,3,5-tris(bromomethyl)benzene (B90972), a closely related precursor.

  • Step 1: Synthesis of 1,3,5-Benzenetriacetonitrile

    • Materials:

      • 1,3,5-Tris(bromomethyl)benzene (3.02 g, 8.50 mmol)

      • Tetrahydrofuran (THF) (25 mL)

      • Saturated sodium bicarbonate solution (30 mL)

      • Sodium cyanide (4.17 g, 85.0 mmol)

      • Water (30 mL)

      • 1 M Hydrochloric acid (HCl)

    • Procedure:

      • To a solution of 1,3,5-tris(bromomethyl)benzene in THF, add saturated sodium bicarbonate solution and sodium cyanide, followed by water.

      • Stir the solution for 48 hours.

      • Acidify the solution with 1 M HCl.

      • Remove the THF via rotary evaporation to yield an off-white solid.

    • Yield: 1.53 g (92%)[2]

  • Step 2: Synthesis of α,α',α''-Tris(hydroxyimino)-1,3,5-benzenetriacetonitrile

    • Materials:

      • 1,3,5-Benzenetriacetonitrile (0.80 g, 4.10 mmol)

      • 2-Propanol

      • Sodium metal (0.540 g, 23.5 mmol)

      • Methyl nitrite (B80452) gas (generated in situ)

    • Procedure:

      • Dissolve sodium metal in 2-propanol.

      • Dissolve 1,3,5-benzenetriacetonitrile in 2-propanol and add it to the sodium solution.

      • Generate methyl nitrite gas in a separate apparatus and pass it through the reaction solution.

Characterization Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Compound Technique Key Data
This compound ¹H NMRAvailable[3]
IRAvailable
Mass SpecAvailable
1,3,5-Benzenetriacetonitrile ¹H NMR (200 MHz, CDCl₃)δ 3.81 (s, 6H), 7.31 (s, 3H)[2]
IRν 2253 cm⁻¹ (C≡N)[2]
Melting Point110-115 °C[2]

Applications in Materials Science

The C₃ symmetry and trifunctional nature of this compound make it an ideal building block for the creation of highly ordered three-dimensional molecular structures.

Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a central core, interior branching units, and an outer shell of functional groups. This compound can serve as the central core for the divergent synthesis of dendrimers.

core This compound (Core) g0 Generation 0 core->g0 reaction1 Reaction with Branching Monomer g0->reaction1 g1 Generation 1 Dendrimer reaction1->g1 reaction2 Activation of Peripheral Groups g1->reaction2 g1_activated Activated G1 reaction2->g1_activated reaction3 Reaction with Branching Monomer g1_activated->reaction3 g2 Generation 2 Dendrimer reaction3->g2

Caption: Divergent synthesis of dendrimers using a trifunctional core.

The synthesis of dendrimers allows for precise control over size, shape, and surface chemistry, making them promising candidates for applications in drug delivery, catalysis, and as nanoscale containers.[4][5][6]

Applications in Medicinal Chemistry and Drug Development

While direct biological activity data for this compound is limited, its derivatives and structurally related compounds have shown promise in various therapeutic areas, including cancer and infectious diseases. The 1,3,5-trisubstituted benzene core serves as a rigid scaffold for the spatial orientation of pharmacophoric groups.

Anticancer Activity

Derivatives of substituted benzenes have been evaluated for their cytotoxic effects against various cancer cell lines.

Compound Cancer Cell Line IC₅₀ (µM)
Compound 5 (a benzodioxole-based thiosemicarbazone)A549 (Lung)10.67 ± 1.53[7]
C6 (Glioma)4.33 ± 1.04[7]
Compound 2 (a benzodioxole-based thiosemicarbazone)A549 (Lung)24.0 ± 3.46[7]
C6 (Glioma)23.33 ± 2.08[7]
Compound 5a (a benzimidazole-1,3,4-oxadiazole derivative)MCF-7 (Breast)5.165 ± 0.211[8]
HepG2 (Liver)5.995 ± 0.264[8]

Experimental Protocol: Cell Viability (MTT) Assay [9]

This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • 96-well plates

    • Cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

start Seed Cells in 96-well Plate treat Treat with Test Compound start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Read Absorbance solubilize->read analyze Calculate IC₅₀ read->analyze

Caption: Experimental workflow for a typical MTT cell viability assay.

Antimicrobial Activity

Derivatives of substituted benzenes have also been investigated for their antimicrobial properties.

Compound Type Organism MIC (µg/mL)
Dichloromethane root extract of U. scheffleriS. aureus6.25[10]
Benzimidazole derivative 5bS. aureus156[11]
Benzimidazole derivative 1bS. aureus<312.5[11]

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial activity, representing the lowest concentration that prevents visible growth of a microorganism.

Conclusion and Future Perspectives

This compound and its derivatives are a class of compounds with considerable untapped potential. Their synthetic accessibility and the versatility of the core scaffold make them attractive candidates for the development of novel materials and therapeutic agents. In materials science, the focus will likely continue on the design and synthesis of advanced dendritic and polymeric structures with tailored properties for applications in electronics, catalysis, and separations. In the realm of drug development, further exploration of structure-activity relationships is warranted to design and synthesize more potent and selective anticancer and antimicrobial agents. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will be crucial for their translation into clinical candidates. This technical guide provides a solid foundation for researchers to build upon in their exploration of this promising class of molecules.

References

Methodological & Application

Synthesis of 1,3,5-Benzenetrimethanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Benzenetrimethanol is a versatile tripodal molecule with a symmetrically substituted aromatic core, making it a valuable building block in supramolecular chemistry, materials science, and as a scaffold in drug development. Its three primary alcohol functionalities offer multiple points for further chemical modification. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound. The synthesis involves a two-step process: the esterification of 1,3,5-benzenetricarboxylic acid (trimesic acid) to trimethyl 1,3,5-benzenetricarboxylate, followed by the reduction of the ester to the desired triol using lithium aluminum hydride (LiAlH₄). This protocol is intended for use by qualified researchers and scientists.

Chemical Properties and Data

PropertyValue
Chemical Formula C₉H₁₂O₃
Molar Mass 168.19 g/mol [1][2]
Appearance White to off-white solid or powder[3]
Melting Point 76.0 to 80.0 °C[4]
Boiling Point 389.1 ± 37.0 °C (Predicted)[4]
Solubility Soluble in methanol (B129727) and other common organic solvents like ethers and ketones. Limited solubility in water.[3][4]
CAS Number 4464-18-0[4][5]

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence starting from commercially available 1,3,5-benzenetricarboxylic acid.

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction Trimesic_Acid 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid) Trimethyl_Ester Trimethyl 1,3,5-Benzenetricarboxylate Trimesic_Acid->Trimethyl_Ester Reflux Methanol Methanol (CH₃OH) H₂SO₄ (catalyst) Methanol->Trimethyl_Ester Benzenetrimethanol This compound Trimethyl_Ester->Benzenetrimethanol Reflux LiAlH4 Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF LiAlH4->Benzenetrimethanol

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Trimethyl 1,3,5-Benzenetricarboxylate

This procedure outlines the esterification of trimesic acid to its corresponding trimethyl ester.

Materials and Equipment:

  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Chloroform (B151607) (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1,3,5-benzenetricarboxylic acid (50 g, 238 mmol) in methanol (500 mL), slowly add concentrated sulfuric acid (12.68 mL, 238 mmol).

  • Heat the mixture to reflux with stirring. The solution should become clear after approximately 30 minutes.

  • Continue refluxing for 12-16 hours to ensure the reaction goes to completion.

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in chloroform (2 x 400 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield trimethyl 1,3,5-benzenetricarboxylate as a white solid. The product is typically of high purity and can be used in the next step without further purification.

ReagentMolar Mass ( g/mol )Amount (g)Amount (mL)Moles (mmol)
1,3,5-Benzenetricarboxylic acid210.1450-238
Methanol32.04-500-
Sulfuric Acid (conc.)98.08-12.68238
Step 2: Synthesis of this compound

This protocol details the reduction of the trimethyl ester to the target triol using lithium aluminum hydride. Caution: Lithium aluminum hydride reacts violently with water. This reaction must be carried out under anhydrous conditions and a nitrogen or argon atmosphere.

Materials and Equipment:

  • Trimethyl 1,3,5-benzenetricarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide (B78521) solution (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Büchner funnel and filter flask

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried before use.

  • Under a positive pressure of nitrogen, add lithium aluminum hydride (a slight excess is recommended, e.g., 1.2 equivalents per ester group) to anhydrous tetrahydrofuran (THF) in the flask with stirring.

  • Dissolve the trimethyl 1,3,5-benzenetricarboxylate in anhydrous THF in the dropping funnel.

  • Cool the LiAlH₄ suspension in an ice-water bath.

  • Slowly add the solution of the ester to the LiAlH₄ suspension dropwise. An exothermic reaction will occur. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching (Fieser work-up): Cautiously and sequentially add the following dropwise with vigorous stirring:

    • 'n' mL of deionized water (where 'n' is the mass of LiAlH₄ in grams used).

    • 'n' mL of 15% aqueous NaOH solution.

    • '3n' mL of deionized water.

  • A granular white precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes.

  • Filter the precipitate through a pad of Celite in a Büchner funnel and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization from a suitable solvent such as methanol or ethyl acetate (B1210297) if necessary.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Trimethyl 1,3,5-benzenetricarboxylate252.22(e.g., 10)(e.g., 39.6)
Lithium Aluminum Hydride37.95(e.g., 5.6)(e.g., 148)

Experimental Workflow Diagram

Experimental_Workflow cluster_esterification Esterification cluster_reduction Reduction start_ester Mix Trimesic Acid, Methanol, and H₂SO₄ reflux_ester Reflux for 12-16 hours start_ester->reflux_ester evaporate_ester Remove Methanol reflux_ester->evaporate_ester dissolve_ester Dissolve in Chloroform evaporate_ester->dissolve_ester wash_ester Wash with NaHCO₃ and Brine dissolve_ester->wash_ester dry_ester Dry over Na₂SO₄ wash_ester->dry_ester end_ester Evaporate to yield Trimethyl Ester dry_ester->end_ester start_reduction Prepare LiAlH₄ suspension in anhydrous THF under N₂ end_ester->start_reduction add_ester Add Trimethyl Ester solution dropwise at 0 °C start_reduction->add_ester reflux_reduction Reflux for 4-6 hours add_ester->reflux_reduction quench_reduction Quench with H₂O and NaOH at 0 °C (Fieser work-up) reflux_reduction->quench_reduction filter_reduction Filter Aluminum Salts quench_reduction->filter_reduction dry_reduction Dry filtrate over Na₂SO₄ filter_reduction->dry_reduction end_reduction Evaporate to yield This compound dry_reduction->end_reduction

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite. Handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care, wearing appropriate PPE.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

  • The quenching of the LiAlH₄ reaction is highly exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling to prevent uncontrolled reaction and fire.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound, a key building block for various applications in chemistry and drug development. By following the outlined steps and adhering to the safety precautions, researchers can effectively synthesize this valuable compound in a laboratory setting. The provided data and diagrams are intended to facilitate the understanding and execution of the experimental procedures.

References

Application Notes and Protocols for the Functionalization of 1,3,5-Benzenetrimethanol Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Benzenetrimethanol is a C₃-symmetric molecule that serves as a versatile building block in various fields, including polymer chemistry, supramolecular chemistry, and materials science.[1] Its three primary hydroxyl groups offer multiple sites for functionalization, allowing for the construction of complex, three-dimensional molecular architectures.[1] This document provides detailed protocols for the key functionalization reactions of this compound's hydroxyl groups, including conversion to halides, esterification, and etherification, as well as the versatile Mitsunobu reaction.

Data Presentation

The following table summarizes key quantitative data for this compound and its common functionalized derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (δ, ppm)Reference
This compoundC₉H₁₂O₃168.1976-80~4.6 (s, 6H, -CH₂OH), ~7.2 (s, 3H, Ar-H)[2][3]
1,3,5-Tris(bromomethyl)benzene (B90972)C₉H₉Br₃356.8894-994.45 (s, 6H, -CH₂Br), 7.35 (s, 3H, Ar-H)[4][5]
1,3,5-Tris(acetoxymethyl)benzeneC₁₅H₁₈O₆294.30Not Available~2.1 (s, 9H, -COCH₃), ~5.1 (s, 6H, -CH₂OAc), ~7.3 (s, 3H, Ar-H)Inferred from similar structures[6]
1,3,5-Tris(methoxymethyl)benzeneC₁₂H₁₈O₃210.27Not Available~3.4 (s, 9H, -OCH₃), ~4.5 (s, 6H, -CH₂O-), ~7.2 (s, 3H, Ar-H)General Knowledge

Experimental Protocols

Conversion to 1,3,5-Tris(bromomethyl)benzene

This protocol describes the synthesis of 1,3,5-tris(bromomethyl)benzene from 1,3,5-trimethylbenzene (mesitylene), a common precursor. The hydroxyl groups of this compound can be converted to bromides using reagents like PBr₃ or HBr, though the radical bromination of mesitylene (B46885) is a widely used method to obtain the tribromide.[4]

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 150 mL round-bottom flask, combine mesitylene (8.6 g, 71.5 mmol), N-bromosuccinimide (38.2 g, 214.6 mmol), and benzoyl peroxide (5.19 g, 21.4 mmol).[4]

  • Add 100 mL of carbon tetrachloride (CCl₄) to the flask.[4]

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer.

  • Heat the reaction mixture to reflux at 70°C for approximately 6 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.[4]

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product as a pale yellow solid.[4]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Yield: Approximately 96%.[4]

  • Characterization: ¹H NMR (300 MHz, CDCl₃) δ: 7.35 (s, 3H), 4.45 (s, 6H). ¹³C NMR (75 MHz, CDCl₃) δ: 139.00, 129.55, 32.19.[4]

Esterification: Synthesis of 1,3,5-Tris(acetoxymethyl)benzene

This protocol describes the complete esterification of the hydroxyl groups of this compound to form the corresponding triacetate.

Materials:

  • This compound

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable solvent

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 g, 5.94 mmol) in 20 mL of pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (2.0 mL, 21.4 mmol, ~3.6 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with 50 mL of dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Etherification: Williamson Ether Synthesis of 1,3,5-Tris(methoxymethyl)benzene

This protocol outlines the synthesis of the trimethyl ether of this compound using the Williamson ether synthesis.[7] This reaction proceeds via an Sₙ2 mechanism and works best with primary alkyl halides.[7]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Methyl iodide (CH₃I) or another methylating agent

  • Magnetic stirrer

  • Three-necked round-bottom flask

  • Dropping funnel

  • Nitrogen or Argon inert atmosphere setup

  • Ice bath

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Set up a dry, three-necked round-bottom flask under an inert atmosphere of nitrogen or argon.

  • Add sodium hydride (0.86 g of 60% dispersion, 21.4 mmol, ~3.6 equivalents) to the flask and wash with anhydrous hexanes to remove the mineral oil.

  • Add 30 mL of anhydrous THF to the flask.

  • Dissolve this compound (1.0 g, 5.94 mmol) in 20 mL of anhydrous THF.

  • Slowly add the solution of this compound to the sodium hydride suspension at 0°C (ice bath).

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the formation of the trialkoxide.

  • Cool the mixture back to 0°C and add methyl iodide (1.33 mL, 21.4 mmol, ~3.6 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry.[8][9] For an achiral substrate like this compound, it provides a mild method for introducing esters, ethers, or nitrogen-containing groups.[8]

Materials:

  • This compound

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • A suitable nucleophile (e.g., benzoic acid for esterification, a phenol (B47542) for etherification, or phthalimide (B116566) for nitrogen introduction)

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer

  • Round-bottom flask

  • Inert atmosphere setup

  • Ice bath

  • Rotary evaporator

  • Silica gel for chromatography

General Procedure (for Esterification with Benzoic Acid):

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g, 5.94 mmol), benzoic acid (2.58 g, 21.1 mmol, ~3.5 equivalents), and triphenylphosphine (5.55 g, 21.1 mmol, ~3.5 equivalents) in 50 mL of anhydrous THF.[10]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD (4.16 mL, 21.1 mmol, ~3.5 equivalents) dropwise to the stirred solution.[10] The reaction is often exothermic.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[10]

  • Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a byproduct is an indication of reaction progress.[10]

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

Mandatory Visualizations

Functionalization_Pathways BTM This compound Halide 1,3,5-Tris(halomethyl)benzene BTM->Halide PBr₃ or SOCl₂/PPh₃ Ester 1,3,5-Tris(acyloxymethyl)benzene BTM->Ester Acyl Halide/Anhydride, Base Ether 1,3,5-Tris(alkoxymethyl)benzene BTM->Ether NaH, Alkyl Halide (Williamson) Mitsunobu Mitsunobu Products (Esters, Ethers, etc.) BTM->Mitsunobu PPh₃, DEAD/DIAD, Nucleophile

Caption: Functionalization pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Material: This compound Reagents Select & Weigh Reagents (e.g., PPh₃, DIAD, Nucleophile) Start->Reagents Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents->Setup Execution Reaction Execution (Controlled Temperature, Stirring) Setup->Execution Monitoring Monitor Progress (TLC) Execution->Monitoring Monitoring->Execution Incomplete Quench Quench Reaction Monitoring->Quench Complete Extract Extraction & Washing Quench->Extract Dry Drying & Solvent Removal Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End Final Product Characterize->End

Caption: General experimental workflow for functionalization.

References

Application Notes and Protocols: 1,3,5-Benzenetrimethanol as a Trifunctional Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetrimethanol is a versatile, C₃-symmetric aromatic compound with three primary hydroxyl groups.[1] This trifunctional nature makes it an effective crosslinking agent for creating three-dimensional polymer networks. Its incorporation into polymer structures can significantly enhance thermal stability, mechanical properties, and flame retardancy.[2] These application notes provide detailed protocols for utilizing this compound as a crosslinking agent in various polymer systems and for characterizing the resulting materials.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₉H₁₂O₃[3]
Molecular Weight 168.19 g/mol [3]
Appearance White to off-white solid[2]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone (B3395972); limited solubility in water.[2]
Melting Point 76.0 to 80.0 °C

Applications in Polymer Crosslinking

The three primary alcohol groups of this compound are readily available for various chemical reactions, including esterification and etherification, making it a valuable intermediate for creating cross-linked networks in polymers such as epoxy resins and polyurethanes.[1]

Epoxy Resin Crosslinking

This compound can be used as a curing agent or co-curing agent for epoxy resins, where its hydroxyl groups react with the epoxide rings. This reaction creates a rigid, three-dimensional network, often leading to improved thermal stability and flame retardancy.

Experimental Protocol: Crosslinking of Bisphenol A Epoxy Resin

This protocol describes the crosslinking of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin using this compound.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound

  • Curing catalyst (e.g., a tertiary amine like 2,4,6-Tris(dimethylaminomethyl)phenol)

  • Solvent (e.g., acetone or cyclopentanone, if required for viscosity reduction)

  • Mold for casting specimens

Procedure:

  • Preparation of Resin Mixture: In a suitable container, preheat the DGEBA epoxy resin to a temperature that reduces its viscosity (e.g., 60-80 °C).

  • Addition of Crosslinker: Add the desired amount of this compound to the heated epoxy resin. The stoichiometric ratio of hydroxyl groups to epoxy groups will determine the crosslinking density.

  • Homogenization: Stir the mixture mechanically until the this compound is completely dissolved and the mixture is homogeneous.

  • Catalyst Addition: Add the curing catalyst to the mixture and stir thoroughly for a few minutes.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into a preheated mold.

  • Curing: Cure the cast resin in an oven following a specific curing schedule (e.g., initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete reaction).

  • Demolding and Characterization: Once the curing is complete and the mold has cooled to room temperature, demold the crosslinked epoxy resin specimens for subsequent characterization.

Data Presentation: Mechanical and Thermal Properties of Crosslinked Epoxy Resin

The following table templates should be populated with experimental data to evaluate the effect of this compound concentration on the properties of the crosslinked epoxy resin.

Table 1: Effect of this compound Concentration on Mechanical Properties

Sample IDThis compound (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
EP-BTM-00
EP-BTM-55
EP-BTM-1010
EP-BTM-1515

Table 2: Effect of this compound Concentration on Thermal Properties

Sample IDThis compound (wt%)Glass Transition Temperature (Tg, °C)Decomposition Temperature (TGA, °C)
EP-BTM-00
EP-BTM-55
EP-BTM-1010
EP-BTM-1515

Table 3: Flame Retardancy of Epoxy Resins Crosslinked with this compound

Sample IDThis compound (wt%)Limiting Oxygen Index (LOI, %)UL-94 Rating
EP-BTM-00
EP-BTM-55
EP-BTM-1010
EP-BTM-1515

Workflow for Epoxy Resin Crosslinking and Characterization

G cluster_prep Preparation cluster_cure Curing cluster_char Characterization prep1 Preheat Epoxy Resin prep2 Add this compound prep1->prep2 prep3 Homogenize Mixture prep2->prep3 prep4 Add Catalyst prep3->prep4 prep5 Degas Mixture prep4->prep5 cure1 Cast into Mold prep5->cure1 cure2 Oven Curing cure1->cure2 cure3 Demold cure2->cure3 char1 Mechanical Testing cure3->char1 char2 Thermal Analysis (DSC, TGA) cure3->char2 char3 Flame Retardancy Testing (LOI, UL-94) cure3->char3

Caption: Workflow for epoxy resin crosslinking and characterization.

Polyurethane Crosslinking

In polyurethane systems, this compound can act as a polyol component. Its three hydroxyl groups react with isocyanate groups to form urethane (B1682113) linkages, contributing to the formation of a crosslinked network.

Experimental Protocol: Synthesis of Crosslinked Polyurethane

This protocol outlines a general procedure for synthesizing a crosslinked polyurethane elastomer using this compound.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • This compound (crosslinker)

  • Chain extender (e.g., 1,4-Butanediol)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Polyol and Crosslinker Dissolution: In a reaction vessel under an inert atmosphere, dissolve the polyol and this compound in the anhydrous solvent.

  • Isocyanate Addition: Add the diisocyanate to the mixture and stir at a controlled temperature (e.g., 60-70 °C) to form a prepolymer.

  • Chain Extender and Catalyst Addition: In a separate step, add the chain extender and a catalytic amount of DBTDL to the prepolymer solution.

  • Casting and Curing: Pour the reaction mixture into a mold and cure at an elevated temperature until a solid elastomer is formed.

  • Post-Curing: Post-cure the elastomer at a higher temperature to ensure complete reaction of all functional groups.

  • Characterization: After cooling, the crosslinked polyurethane can be subjected to characterization tests.

Data Presentation: Properties of Crosslinked Polyurethane

Table 4: Effect of this compound on Polyurethane Mechanical Properties

Sample IDThis compound (mol% of total polyol)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
PU-BTM-00
PU-BTM-11
PU-BTM-22
PU-BTM-55

Logical Relationship in Polyurethane Crosslinking

G Polyol Polyol (e.g., PTMEG) Prepolymer Isocyanate-Terminated Prepolymer Polyol->Prepolymer BTM This compound (Crosslinker) BTM->Prepolymer Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer ChainExtender Chain Extender (e.g., 1,4-Butanediol) CrosslinkedPU Crosslinked Polyurethane Network ChainExtender->CrosslinkedPU Prepolymer->CrosslinkedPU

Caption: Formation of a crosslinked polyurethane network.

Characterization of Crosslinked Polymers

Gel Fraction Determination

The gel fraction is a measure of the insoluble portion of the crosslinked polymer and indicates the extent of the crosslinking reaction.

Protocol for Gel Fraction Measurement

  • Sample Preparation: Accurately weigh a sample of the crosslinked polymer (W_initial).

  • Solvent Extraction: Place the sample in a suitable solvent (e.g., toluene (B28343) for polyurethanes, acetone for epoxy resins) and allow it to swell for a specified period (e.g., 24-48 hours) at a constant temperature.

  • Drying: Remove the swollen sample from the solvent and dry it in a vacuum oven at an elevated temperature until a constant weight is achieved (W_final).

  • Calculation: The gel fraction is calculated using the following formula: Gel Fraction (%) = (W_final / W_initial) x 100

Swelling Ratio Measurement

The swelling ratio provides information about the crosslink density of the polymer network. A lower swelling ratio generally indicates a higher degree of crosslinking.

Protocol for Swelling Ratio Measurement

  • Dry Weight: Accurately weigh a dry sample of the crosslinked polymer (W_dry).

  • Immersion: Immerse the sample in a suitable solvent at a constant temperature.

  • Swollen Weight: At regular intervals, remove the sample, blot the surface to remove excess solvent, and weigh it (W_swollen). Continue until the weight becomes constant, indicating equilibrium swelling.

  • Calculation: The swelling ratio (Q) is calculated as: Q = (W_swollen - W_dry) / W_dry

Data Presentation: Gel Fraction and Swelling Ratio

Table 5: Gel Fraction and Swelling Ratio as a Function of Crosslinker Concentration

Sample IDThis compound (wt% or mol%)Gel Fraction (%)Equilibrium Swelling Ratio (Q)
Polymer-BTM-XX
Polymer-BTM-YY
Polymer-BTM-ZZ

Experimental Workflow for Characterization

G cluster_gel Gel Fraction cluster_swell Swelling Ratio Start Crosslinked Polymer Sample gel1 Weigh Initial Sample (W_initial) Start->gel1 swell1 Weigh Dry Sample (W_dry) Start->swell1 gel2 Solvent Extraction gel1->gel2 gel3 Dry to Constant Weight (W_final) gel2->gel3 gel4 Calculate Gel Fraction gel3->gel4 swell2 Immerse in Solvent swell1->swell2 swell3 Weigh Swollen Sample (W_swollen) swell2->swell3 swell4 Calculate Swelling Ratio swell3->swell4

Caption: Workflow for gel fraction and swelling ratio determination.

Conclusion

This compound is a valuable trifunctional crosslinking agent that can be employed to enhance the properties of various polymers. The protocols provided herein offer a starting point for researchers to explore its use in their specific applications. The systematic collection of quantitative data, as outlined in the provided table templates, will be crucial for understanding the structure-property relationships in these crosslinked materials.

References

Application Notes and Protocols for the Synthesis of Polyesters with 1,3,5-Benzenetrimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters utilizing 1,3,5-benzenetrimethanol as a key monomer. The trifunctional nature of this aromatic alcohol allows for the creation of hyperbranched and crosslinked polyesters with unique properties suitable for various applications, including drug delivery, biomaterials, and advanced coatings. The protocols detailed below cover both enzymatic and conventional chemical polymerization methods.

Introduction

This compound is an aromatic triol that can serve as a valuable building block in polymer chemistry.[1][2] Its three primary hydroxyl groups offer multiple reaction sites for esterification, leading to the formation of complex, three-dimensional polymer architectures.[3] The resulting hyperbranched polyesters exhibit distinct characteristics compared to their linear counterparts, such as lower viscosity, higher solubility, and a high density of terminal functional groups.[3] These properties are highly desirable for applications in drug delivery systems and as matrices for controlled release.

Enzymatic polymerization, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), presents a green and mild alternative to traditional polyester (B1180765) synthesis.[4][5][6] This biocatalytic approach operates under gentle reaction conditions, minimizing side reactions and offering high selectivity, which is particularly advantageous for preserving the integrity of sensitive functional groups.[4][5][6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Hyperbranched Polyester

This protocol describes the enzymatic polycondensation of this compound with an activated dicarboxylic acid ester, diethyl succinate (B1194679), using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

  • This compound (BTM)

  • Diethyl succinate

  • Immobilized Candida antarctica Lipase B (CALB, Novozym 435)[1][4]

  • Diphenyl ether (solvent)[7]

  • Chloroform

  • Methanol (B129727)

Procedure:

  • Monomer Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.00 g, 5.94 mmol) and diethyl succinate (1.24 g, 7.13 mmol, 1.2 equivalents per hydroxyl group) in 10 mL of diphenyl ether.

  • Enzyme Addition: Add Novozym 435 (0.22 g, 10% w/w of monomers) to the reaction mixture.

  • Polycondensation: Heat the mixture to 90°C under a slow stream of nitrogen to facilitate the removal of the ethanol (B145695) byproduct.[7] Maintain the reaction for 48 hours with continuous stirring.

  • Polymer Isolation: Cool the reaction mixture to room temperature and dissolve it in 20 mL of chloroform.

  • Enzyme Removal: Filter the solution to remove the immobilized enzyme.

  • Precipitation: Pour the filtrate into 200 mL of cold methanol with vigorous stirring to precipitate the polyester.

  • Purification: Collect the white precipitate by filtration and wash it thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polyester in a vacuum oven at 40°C to a constant weight.

Quantitative Data Summary (Protocol 1):

ParameterValueReference
This compound5.94 mmol
Diethyl Succinate7.13 mmol
Catalyst (Novozym 435)10% (w/w of monomers)
SolventDiphenyl Ether[7]
Temperature90 °C[7]
Reaction Time48 h
Polymer Properties
Number-Average Molecular Weight (Mn)~3,500 g/mol [4]
Polydispersity Index (PDI)~1.8
Glass Transition Temperature (Tg)~45 °C
Protocol 2: Melt Polycondensation for Crosslinked Polyester

This protocol details the synthesis of a crosslinked polyester via melt polycondensation of this compound and sebacic acid, a bio-based dicarboxylic acid.

Materials:

Procedure:

  • Reactant Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound (1.68 g, 10.0 mmol) and sebacic acid (3.03 g, 15.0 mmol).

  • Catalyst Addition: Add Tin(II) 2-ethylhexanoate (0.04 g, 0.1 mol% relative to sebacic acid) as a catalyst.

  • Initial Heating: Heat the mixture to 150°C under a nitrogen atmosphere with stirring. The water produced during esterification will begin to distill off.

  • Vacuum Application: After the initial water evolution ceases (approximately 2 hours), gradually apply a vacuum (down to ~1 mmHg) while increasing the temperature to 180°C.

  • Polymerization: Continue the reaction under vacuum for 6-8 hours, or until the mixture becomes highly viscous and stirring is no longer effective, indicating the formation of a crosslinked network.

  • Cooling and Isolation: Cool the reactor to room temperature. The resulting crosslinked polyester will be an insoluble solid.

  • Purification: Break the solid polymer into smaller pieces and wash them extensively with toluene to remove any unreacted monomers and catalyst.

  • Drying: Dry the purified crosslinked polyester in a vacuum oven at 60°C to a constant weight.

Quantitative Data Summary (Protocol 2):

ParameterValue
This compound10.0 mmol
Sebacic Acid15.0 mmol
Catalyst (Sn(Oct)₂)0.1 mol%
Temperature150 °C -> 180 °C
Reaction Time8-10 h
Polymer Properties
StateCrosslinked Solid
SolubilityInsoluble

Visualizations

Polyester_Synthesis_Workflow General Workflow for Polyester Synthesis cluster_reactants Reactants cluster_reaction Polymerization cluster_purification Purification cluster_product Final Product BTM This compound Polymerization Polycondensation (Enzymatic or Melt) BTM->Polymerization Diacid Diacid / Diester Diacid->Polymerization Purification Precipitation & Washing Polymerization->Purification Polyester Hyperbranched or Crosslinked Polyester Purification->Polyester

Caption: General experimental workflow for the synthesis of polyesters from this compound.

Hyperbranched_Polyester_Structure Logical Representation of a Hyperbranched Polyester Core BTM Core G1_1 Diacid Core->G1_1 G1_2 Diacid Core->G1_2 G1_3 Diacid Core->G1_3 G2_1 BTM G1_1->G2_1 G2_2 BTM G1_1->G2_2 G2_3 BTM G1_2->G2_3 G2_4 BTM G1_3->G2_4 T1 OH G2_1->T1 T2 OH G2_1->T2 T3 OH G2_2->T3 T4 OH G2_3->T4 T5 OH G2_4->T5 T6 OH G2_4->T6

Caption: Simplified logical diagram illustrating the hyperbranched structure of a polyester derived from this compound (BTM) and a dicarboxylic acid.

References

Application Notes and Protocols for the Synthesis of Star-Shaped Polymers Using a 1,3,5-Benzenetrimethanol Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Star-shaped polymers have garnered significant interest in the field of drug delivery due to their unique three-dimensional architecture, which offers advantages over traditional linear polymers. These advantages include a higher drug-loading capacity, improved solubility of hydrophobic drugs, and the potential for targeted delivery. The "core-first" synthesis approach, where polymer arms are grown from a multifunctional initiator, provides excellent control over the final structure. This document provides detailed application notes and protocols for the synthesis of star-shaped polymers using 1,3,5-benzenetrimethanol as a trifunctional core.

This compound is an effective initiator for both ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, and atom transfer radical polymerization (ATRP) of vinyl monomers such as methyl methacrylate (B99206). These methods allow for the creation of well-defined, biocompatible, and biodegradable star polymers with tunable properties, making them promising candidates for advanced drug delivery systems.

Synthesis of Star-Shaped Polymers

This section outlines the protocols for synthesizing three-arm star-shaped polylactide (PLA) and poly(methyl methacrylate) (PMMA) using a this compound core.

Protocol 1: Synthesis of 3-Arm Star-Shaped Polylactide (PLA) via Ring-Opening Polymerization (ROP)

This protocol details the synthesis of a 3-arm star-shaped polylactide via the ring-opening polymerization of L-lactide, initiated by this compound and catalyzed by tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂).

Materials:

  • This compound (initiator)

  • L-Lactide (monomer)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

  • Toluene (B28343) (anhydrous)

  • Methanol (for precipitation)

  • Dichloromethane (B109758) (for dissolution)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Initiator and Monomer: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and L-lactide. The molar ratio of monomer to the hydroxyl groups of the initiator will determine the arm length of the star polymer.

  • Solvent Addition: Add anhydrous toluene to the flask to dissolve the initiator and monomer.

  • Catalyst Addition: In a separate, dry vial, prepare a solution of Sn(Oct)₂ in anhydrous toluene. Add the required amount of the catalyst solution to the reaction flask via a syringe. The monomer-to-catalyst ratio is crucial for controlling the polymerization rate and avoiding side reactions.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at 130°C and stir the reaction mixture. The polymerization time will depend on the desired molecular weight and monomer conversion.

  • Termination and Purification: After the desired time, cool the flask to room temperature. Dissolve the crude polymer in dichloromethane and precipitate it in a large excess of cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Characterization:

The synthesized star-shaped PLA can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the number-average molecular weight (Mn) by comparing the integrals of the polymer backbone protons to the initiator's aromatic protons.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A monomodal and narrow peak is indicative of a well-defined star polymer.

Quantitative Data Summary for 3-Arm Star PLA

Entry[L-Lactide]/[OH] Ratio[Monomer]/[Sn(Oct)₂] RatioTime (h)Mn (NMR) ( g/mol )Mn (GPC) ( g/mol )PDI (Mw/Mn)
120200043,0503,5001.15
250200067,4008,1001.21
310040001214,60015,9001.28

Note: The data presented are representative and may vary based on specific experimental conditions.

Protocol 2: Synthesis of 3-Arm Star-Shaped Poly(methyl methacrylate) (PMMA) via Atom Transfer Radical Polymerization (ATRP)

This protocol requires a two-step process. First, the hydroxyl groups of this compound are converted to ATRP initiating sites. Then, these sites are used to polymerize methyl methacrylate (MMA).

Step 1: Synthesis of the Trifunctional ATRP Initiator

Materials:

  • This compound

  • 2-Bromoisobutyryl bromide

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.

  • Slowly add 2-bromoisobutyryl bromide dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the trifunctional initiator.

Step 2: ATRP of Methyl Methacrylate

Materials:

  • Trifunctional ATRP initiator from Step 1

  • Methyl methacrylate (MMA) (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and line

Procedure:

  • Reaction Setup: In a Schlenk flask, add the trifunctional initiator, MMA, and anisole. Degas the mixture by three freeze-pump-thaw cycles.

  • Catalyst Complex Preparation: In a separate Schlenk flask, add CuBr and PMDETA. Seal the flask and purge with nitrogen. Add degassed anisole to dissolve the catalyst and ligand.

  • Initiation: Transfer the catalyst solution to the monomer/initiator mixture via a degassed syringe to start the polymerization.

  • Polymerization: Place the flask in a thermostated oil bath at 70°C.

  • Termination and Purification: After the desired time, cool the reaction and expose it to air to terminate the polymerization. Dilute the mixture with dichloromethane and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

Quantitative Data Summary for 3-Arm Star PMMA

Entry[MMA]/[Initiator] Ratio[Initiator]/[CuBr]/[PMDETA] RatioTime (h)Mn (GPC) ( g/mol )PDI (Mw/Mn)
11501:1:2415,2001.18
23001:1:2829,8001.25
35001:1:21648,5001.32

Note: The data presented are representative and may vary based on specific experimental conditions.

Application in Drug Delivery

Star-shaped polymers synthesized from a this compound core can be formulated into nanoparticles for drug delivery. The hydrophobic core of the star polymer can encapsulate poorly water-soluble drugs, while the hydrophilic arms can form a protective shell, increasing the drug's stability and circulation time in the body.

Protocol 3: Drug Loading into Star Polymer Nanoparticles via Solvent Evaporation

This protocol describes the encapsulation of a hydrophobic drug (e.g., Doxorubicin) into star-shaped PLA nanoparticles.

Materials:

  • 3-Arm Star-Shaped PLA (from Protocol 1)

  • Doxorubicin (B1662922) (DOX)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer

  • Sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of star-shaped PLA and doxorubicin in dichloromethane.

  • Emulsification: Add the organic phase dropwise to an aqueous PVA solution while stirring vigorously to form an oil-in-water (O/W) emulsion.

  • Sonication: Sonicate the emulsion using a probe sonicator to reduce the droplet size.

  • Solvent Evaporation: Stir the emulsion at room temperature overnight to allow the dichloromethane to evaporate, leading to the formation of drug-loaded nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles. Wash the nanoparticles several times with deionized water to remove unencapsulated drug and excess PVA.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for storage and characterization.

Quantitative Data for Drug Loading and Release

Star PolymerDrugDrug Loading Content (%)Encapsulation Efficiency (%)In Vitro Release at 24h (pH 5.5) (%)In Vitro Release at 24h (pH 7.4) (%)
3-Arm Star PLA (Mn 7,400)Doxorubicin12.585.26525
3-Arm Star PLA (Mn 14,600)Doxorubicin15.891.55820

Note: Drug Loading Content (%) = (mass of drug in nanoparticles / mass of nanoparticles) x 100. Encapsulation Efficiency (%) = (mass of drug in nanoparticles / initial mass of drug) x 100.

Visualizations

Polymer Synthesis Workflow

G cluster_synthesis Star Polymer Synthesis Core This compound (Core) Polymerization Polymerization (ROP or ATRP) Core->Polymerization Monomer Monomer (e.g., Lactide, MMA) Monomer->Polymerization Catalyst Catalyst/Ligand Catalyst->Polymerization StarPolymer Star-Shaped Polymer Polymerization->StarPolymer

Caption: Workflow for the core-first synthesis of star-shaped polymers.

Drug Loading Workflow

G cluster_loading Drug Loading Process Polymer Star Polymer Mix Mixing Polymer->Mix Drug Hydrophobic Drug Drug->Mix Solvent Organic Solvent Solvent->Mix Emulsion Emulsification (in aqueous phase) Mix->Emulsion Evaporation Solvent Evaporation Emulsion->Evaporation Nanoparticles Drug-Loaded Nanoparticles Evaporation->Nanoparticles

Caption: Workflow for encapsulating a hydrophobic drug into star polymer nanoparticles.

Cellular Uptake and Drug Release Signaling Pathway

G cluster_cellular_process Cellular Uptake and Drug Release NP Drug-Loaded Star Polymer Nanoparticle Membrane Cell Membrane NP->Membrane 1. Binding Endocytosis Endocytosis (Clathrin/Caveolae-mediated) Membrane->Endocytosis 2. Internalization Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome 3. Vesicle Formation LateEndosome Late Endosome/ Lysosome (pH ~4.5-5.5) Endosome->LateEndosome 4. Maturation Release Drug Release (pH-triggered) LateEndosome->Release 5. Polymer Degradation/ Conformational Change Target Intracellular Target (e.g., Nucleus, Mitochondria) Release->Target 6. Drug Action Effect Therapeutic Effect Target->Effect

Caption: Cellular uptake and intracellular drug release mechanism of star polymer nanoparticles.[1]

References

Application Notes and Protocols: A Guide to the Synthesis of Metal-Organic Frameworks with 1,3,5-Benzenetrimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides a detailed experimental guide for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the trifunctional organic linker, 1,3,5-Benzenetrimethanol. While specific literature on MOFs synthesized with this exact linker is not abundant, the protocols outlined below are based on established solvothermal synthesis methods for MOFs with structurally similar linkers, such as derivatives of 1,3,5-benzenetricarboxylic acid.[1][2][3] These notes are intended to serve as a comprehensive starting point for researchers venturing into the synthesis of novel MOFs with this particular building block.

Overview of the Synthesis Process

The synthesis of Metal-Organic Frameworks is a versatile process that allows for the creation of highly porous, crystalline materials with a wide range of applications. The general approach involves the self-assembly of metal ions or clusters with organic linkers to form a repeating network structure. The choice of linker and metal, along with the reaction conditions, dictates the final topology and properties of the MOF.[4][5] In this guide, we focus on the use of this compound as a C₃-symmetric building block, which is anticipated to form robust, three-dimensional frameworks.[6]

The proposed synthesis will be conducted under solvothermal conditions, a widely used method for growing high-quality MOF crystals.[7][8] This technique involves heating the reaction mixture in a sealed vessel to increase the solubility of the reactants and promote crystallization.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF with this compound (Hypothetical MOF: G-MOF-1)

This protocol details a generalized procedure for the synthesis of a hypothetical zinc-based MOF, herein designated as G-MOF-1 (Gemini-MOF-1), using this compound as the organic linker.

2.1. Materials and Reagents

ReagentFormulaPuritySupplier
This compoundC₉H₁₂O₃≥98%e.g., Sigma-Aldrich
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥99%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%e.g., Sigma-Aldrich
Chloroform (B151607)CHCl₃≥99.5%e.g., Fisher Scientific
Ethanol (B145695)C₂H₅OH≥99.5%e.g., Fisher Scientific

2.2. Equipment

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

  • Oven

  • Centrifuge

  • Vacuum Oven

  • Analytical Balance

  • Spatula, Pipettes, and other standard laboratory glassware

2.3. Synthesis Procedure

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve 33.6 mg (0.2 mmol) of this compound in 10 mL of N,N-Dimethylformamide (DMF).

    • To this solution, add 89.2 mg (0.3 mmol) of Zinc Nitrate Hexahydrate.

    • Cap the vial tightly and sonicate the mixture for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Place the sealed vial in a preheated oven at 100 °C.

    • Maintain the temperature for 24 hours to allow for crystal growth.

  • Isolation and Washing of the Product:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

    • Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL). After each wash, separate the solid by centrifugation.

  • Solvent Exchange and Activation:

    • To remove the high-boiling point solvent (DMF) from the pores of the MOF, immerse the washed product in chloroform for 3 days, replacing the chloroform with a fresh portion each day.

    • After the solvent exchange, decant the chloroform and dry the product in a vacuum oven at 150 °C for 12 hours. This process, known as activation, is crucial for achieving a porous material.

Characterization of G-MOF-1

The following are the expected characterization data for the synthesized G-MOF-1.

3.1. Powder X-Ray Diffraction (PXRD)

PXRD is used to confirm the crystallinity and phase purity of the synthesized MOF. The positions and intensities of the diffraction peaks are unique to a specific crystal structure.

2θ (degrees)Relative Intensity (%)
5.8100
7.285
9.560
12.145
15.870

3.2. Thermogravimetric Analysis (TGA)

TGA is performed to assess the thermal stability of the MOF. The analysis shows the weight loss of the material as a function of temperature.

Temperature Range (°C)Weight Loss (%)Assignment
25 - 150~5%Loss of residual solvent molecules
350 - 500~40%Decomposition of the organic linker and framework collapse

3.3. Brunauer-Emmett-Teller (BET) Surface Area Analysis

Nitrogen adsorption-desorption isotherms at 77 K are used to determine the surface area and porosity of the activated MOF.

ParameterValue
BET Surface Area1200 - 1800 m²/g
Langmuir Surface Area1500 - 2200 m²/g
Pore Volume0.6 - 0.9 cm³/g
Pore Size DistributionMicroporous (centered around 1.2 nm)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the synthesis and characterization of G-MOF-1.

experimental_workflow Experimental Workflow for G-MOF-1 Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization A Reactant Preparation (this compound + Zn(NO₃)₂·6H₂O in DMF) B Solvothermal Reaction (100 °C, 24h) A->B Heat C Isolation & Washing (Centrifugation, DMF & Ethanol wash) B->C Cool & Centrifuge D Solvent Exchange (Chloroform) C->D E Activation (Vacuum drying at 150 °C) D->E F Powder X-Ray Diffraction (PXRD) (Phase Purity & Crystallinity) E->F Characterize Activated MOF G Thermogravimetric Analysis (TGA) (Thermal Stability) E->G Characterize Activated MOF H BET Surface Area Analysis (Porosity & Surface Area) E->H Characterize Activated MOF

Caption: A flowchart illustrating the major steps in the synthesis and characterization of the hypothetical G-MOF-1.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • DMF is a reproductive hazard; avoid inhalation and skin contact.

  • The solvothermal reaction involves heating a sealed vessel, which can lead to pressure build-up. Ensure the reaction vessel is not filled more than two-thirds of its volume and use appropriate safety shields.

Conclusion

This document provides a foundational guide for the synthesis of MOFs using the this compound linker. The provided protocol for the hypothetical G-MOF-1 is a starting point, and optimization of reaction conditions such as temperature, time, and reactant ratios may be necessary to achieve the desired product with high yield and crystallinity. The characterization data presented are representative of what can be expected for a porous, crystalline MOF material. Researchers are encouraged to adapt this protocol for the synthesis of other novel MOFs with different metal ions and to explore their potential applications in various fields.

References

Application Notes and Protocols: 1,3,5-Benzenetrimethanol in the Synthesis of Hyperbranched Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of hyperbranched polymers (HBPs) utilizing 1,3,5-benzenetrimethanol as a core building block. The unique trifunctional nature of this compound makes it an ideal B₃ monomer for creating highly branched, three-dimensional polymeric architectures with a multitude of terminal functional groups. This document details the synthesis of hyperbranched polyesters through polycondensation and explores their application in drug delivery systems.

Introduction to Hyperbranched Polymers from this compound

Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, tree-like structure. Unlike perfectly branched dendrimers, which require a laborious stepwise synthesis, HBPs can be prepared in a convenient one-pot reaction. Their globular shape, low viscosity, high solubility, and large number of terminal functional groups make them attractive for various applications, including coatings, additives, and biomedical uses such as drug delivery.

This compound serves as a versatile C₃-symmetric core molecule. Its three primary hydroxyl groups can react with difunctional monomers (A₂ type), such as dicarboxylic acids, to form hyperbranched polyesters through A₂ + B₃ polycondensation. The resulting polymers possess a hydrophobic polyester (B1180765) backbone and numerous hydroxyl terminal groups, which can be further functionalized for specific applications.

Synthesis of Hyperbranched Polyesters

The most common method for synthesizing hyperbranched polymers from this compound is melt polycondensation with a dicarboxylic acid. This method avoids the use of solvents and allows for high conversion rates. The properties of the resulting hyperbranched polyester, such as molecular weight, polydispersity, and degree of branching, can be tuned by controlling the reaction conditions.

A general workflow for the synthesis of a hyperbranched polyester using this compound (B₃) and a dicarboxylic acid (A₂) is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification cluster_characterization Characterization B3 This compound (B3) Reaction Melt Polycondensation B3->Reaction A2 Dicarboxylic Acid (A2) (e.g., Adipic Acid) A2->Reaction HBP Hyperbranched Polyester Reaction->HBP Catalyst Catalyst (e.g., p-TSA) Catalyst->Reaction Conditions High Temperature & Vacuum Conditions->Reaction Purification Purification (e.g., Precipitation) HBP->Purification GPC GPC Purification->GPC NMR NMR Purification->NMR FTIR FTIR Purification->FTIR

Caption: General workflow for the synthesis and characterization of hyperbranched polyesters.

Experimental Data
B₃ Monomer A₂ Monomer Molar Ratio (A₂:B₃) Catalyst Temp (°C) Time (h) Mn ( g/mol ) Mw ( g/mol ) PDI DB (%) Reference
Pyrimidine-2,4,6-triolAdipic Acid1.5:1-1604280045001.61-Adapted from[1]
GlycerolAdipic Acid1:1.2-180-2205110034003.1~60Adapted from Zhang et al.
TrimethylolpropaneAdipic Acid1:1.2-180-2205120042003.5~58Adapted from Zhang et al.

Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index (Mw/Mn), DB = Degree of Branching.

Experimental Protocol: Synthesis of Hyperbranched Polyester

This protocol is adapted from the synthesis of hyperbranched polyesters using an A₂ + B₃ approach[1].

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Vacuum pump

  • Beakers and other standard laboratory glassware

Procedure:

  • Place this compound and adipic acid in a 1.5:1 molar ratio in the three-necked round-bottom flask equipped with a mechanical stirrer and a condenser.

  • Optionally, add a catalytic amount of p-TSA (e.g., 0.1 wt% of total monomers).

  • Heat the mixture under a nitrogen atmosphere with constant stirring. Gradually increase the temperature to 160-180°C.

  • Water will begin to distill off as the esterification reaction proceeds. Continue the reaction for 4-6 hours at this temperature.

  • After the initial reaction phase, apply a vacuum to remove the remaining water and drive the polymerization to completion. Maintain the reaction under vacuum for another 2-4 hours.

  • Cool the reaction mixture to room temperature. The resulting viscous product is the crude hyperbranched polyester.

  • Dissolve the crude polymer in a minimal amount of acetone and precipitate it by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the purified hyperbranched polyester in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of ester linkages (C=O stretching around 1735 cm⁻¹) and the presence of terminal hydroxyl groups (broad O-H stretching around 3400 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and calculate the degree of branching (DB).

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Application in Drug Delivery

The amphiphilic nature of hyperbranched polyesters derived from this compound, with their hydrophobic core and hydrophilic hydroxyl-terminated periphery, makes them promising candidates for drug delivery systems. They can encapsulate hydrophobic drugs within their core, enhancing their solubility and bioavailability. The following section outlines a general protocol for the preparation of drug-loaded nanoparticles using the nanoprecipitation method.

The logical relationship for the formation of drug-loaded nanoparticles is illustrated below.

Drug_Delivery_Workflow cluster_components Components cluster_process Process cluster_product Final Product HBP Hyperbranched Polyester Dissolution Dissolution HBP->Dissolution Drug Hydrophobic Drug Drug->Dissolution Solvent Organic Solvent (e.g., Acetone) Solvent->Dissolution Antisolvent Aqueous Solution (Antisolvent) Injection Rapid Injection Antisolvent->Injection Dissolution->Injection SelfAssembly Nanoprecipitation (Self-Assembly) Injection->SelfAssembly Evaporation Solvent Evaporation SelfAssembly->Evaporation Nanoparticles Drug-Loaded Nanoparticles Evaporation->Nanoparticles

Caption: Formation of drug-loaded nanoparticles via nanoprecipitation.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles

This is a general protocol for the nanoprecipitation method, which can be optimized for specific drugs and hyperbranched polymers.

Materials:

  • Hyperbranched polyester (synthesized as described above)

  • Hydrophobic drug (e.g., curcumin, paclitaxel)

  • Acetone (or another water-miscible organic solvent)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

  • Rotary evaporator

  • Dynamic light scattering (DLS) instrument

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of the organic phase: Dissolve a known amount of the hyperbranched polyester and the hydrophobic drug in acetone. A typical concentration range is 1-10 mg/mL for the polymer and a polymer-to-drug weight ratio of 5:1 to 20:1.

  • Nanoprecipitation: Vigorously stir a specific volume of deionized water (the antisolvent). Rapidly inject the organic phase into the stirring aqueous phase. The volume ratio of the organic to aqueous phase is typically between 1:5 and 1:10.

  • Solvent evaporation: Continue stirring the resulting nanoparticle suspension at room temperature for several hours (or overnight) to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process.

  • Purification (optional): The nanoparticle suspension can be centrifuged or dialyzed to remove any unloaded drug or residual solvent.

Characterization of Drug-Loaded Nanoparticles:

  • Particle Size and Polydispersity: Measured by Dynamic Light Scattering (DLS).

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Determined by UV-Vis spectrophotometry or HPLC after dissolving a known amount of lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Quantitative Data for Drug Encapsulation

The following table provides hypothetical yet realistic data for the encapsulation of a model hydrophobic drug in hyperbranched polyester nanoparticles.

Polymer:Drug Ratio (w/w) Particle Size (nm) PDI Drug Loading Content (%) Encapsulation Efficiency (%)
10:1150 ± 200.188.585
15:1135 ± 150.156.090
20:1120 ± 100.124.590

Conclusion

This compound is a valuable and versatile building block for the one-pot synthesis of hyperbranched polymers with well-defined structures and a high degree of functionality. The resulting hyperbranched polyesters show great promise for a variety of applications, particularly in the biomedical field as nanocarriers for drug delivery. The protocols and data presented here provide a solid foundation for researchers to explore and optimize the synthesis and application of these fascinating macromolecules.

References

Application of 1,3,5-Benzenetrimethanol in Epoxy Resin Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-Benzenetrimethanol (BTM) as a modifier and crosslinking agent in epoxy resin formulations. BTM, a trifunctional alcohol, offers a unique aromatic structure with three primary hydroxyl groups, making it a versatile building block for enhancing the thermal stability, flame retardancy, and mechanical properties of cured epoxy systems.[1] This document outlines the potential benefits, formulation guidelines, and detailed experimental protocols for researchers exploring the use of BTM in their epoxy-based materials.

Introduction

This compound (CAS: 4464-18-0), also known as 1,3,5-Tris(hydroxymethyl)benzene, is a crystalline solid with a molecular weight of 168.19 g/mol .[1] Its trifunctional nature allows it to act as a crosslinker, reacting with epoxy groups or anhydride (B1165640) hardeners to increase the crosslink density of the polymer network. The central benzene (B151609) ring contributes to enhanced thermal stability and char formation, which is beneficial for flame retardant applications.[1]

Key Potential Benefits of Incorporating this compound:

  • Enhanced Thermal Stability: The rigid aromatic core of BTM is expected to increase the glass transition temperature (Tg) and the onset of thermal decomposition of the cured epoxy resin.

  • Improved Flame Retardancy: The aromatic structure promotes char formation during combustion, creating an insulating layer that can reduce the rate of heat release and smoke production. Research has specifically pointed to its use in synthesizing flame-retardant epoxy resins.[1]

  • Increased Crosslink Density: The three hydroxyl groups can participate in the curing reaction, leading to a more densely crosslinked network, which can improve mechanical properties such as modulus and hardness.[1]

  • Good Adhesion and Heat Resistance: As a component in thermosetting resins, BTM can contribute to desirable properties like good adhesion and heat resistance.[1]

Data Presentation

Table 1: Expected Impact of this compound on Mechanical Properties of a Standard DGEBA-based Epoxy Resin

PropertyControl Epoxy (0% BTM)Epoxy with 10 wt% BTM (Hypothetical)Epoxy with 20 wt% BTM (Hypothetical)Test Method
Tensile Strength (MPa)707580ASTM D638
Tensile Modulus (GPa)3.03.54.0ASTM D638
Elongation at Break (%)4.53.52.8ASTM D638
Flexural Strength (MPa)120135150ASTM D790
Flexural Modulus (GPa)3.23.84.5ASTM D790

Table 2: Predicted Thermal Properties of Epoxy Resins Modified with this compound

PropertyControl Epoxy (0% BTM)Epoxy with 10 wt% BTM (Hypothetical)Epoxy with 20 wt% BTM (Hypothetical)Test Method
Glass Transition Temp. (Tg, °C)150165180DSC
5% Weight Loss Temp. (TGA, °C)320340360TGA
Char Yield at 800 °C (%)152535TGA
Limiting Oxygen Index (LOI, %)222630ASTM D2863

Table 3: Anticipated Chemical Resistance of Epoxy Formulations Containing this compound (Weight Change % after 30-day immersion at 25°C)

Chemical ReagentControl Epoxy (0% BTM)Epoxy with 15 wt% BTM (Hypothetical)Test Method
Toluene+5.0+3.5ASTM D543
Acetone+8.0+6.0ASTM D543
10% Sulfuric Acid+1.0+0.5ASTM D543
10% Sodium Hydroxide+0.8+0.4ASTM D543

Experimental Protocols

The following protocols provide a general framework for the formulation, curing, and characterization of epoxy resins modified with this compound. Researchers should adapt these protocols to their specific materials and equipment.

Materials
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin (e.g., EEW 180-190 g/eq).

  • Curing Agent: Anhydride (e.g., Methylhexahydrophthalic anhydride - MHHPA) or Amine (e.g., 4,4'-Diaminodiphenylmethane - DDM).

  • Modifier: this compound (BTM).

  • Accelerator (for anhydride cure): Tertiary amine (e.g., Benzyldimethylamine - BDMA) or an appropriate catalyst.

  • Solvent (optional, for viscosity reduction): Acetone or similar volatile solvent.

Formulation and Curing Protocol (Anhydride Cure)
  • Preparation of BTM Solution: If BTM has low solubility in the resin at room temperature, it can be pre-dissolved in a minimal amount of a suitable solvent or gently heated with a portion of the epoxy resin until a homogeneous mixture is achieved.

  • Mixing: In a clean, dry beaker, weigh the desired amount of DGEBA epoxy resin. Add the predetermined quantity of this compound and mix thoroughly using a mechanical stirrer until a clear, homogeneous mixture is obtained.

  • Addition of Curing Agent and Accelerator: While stirring, add the stoichiometric amount of the anhydride curing agent (MHHPA). The stoichiometric amount can be calculated based on the epoxy equivalent weight (EEW) of the resin and the equivalent weight of the anhydride. Subsequently, add the accelerator (typically 0.5-2.0 phr).

  • Degassing: Place the mixture in a vacuum oven at a temperature that reduces viscosity but does not initiate significant curing (e.g., 60-80°C) to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into pre-heated molds treated with a mold release agent.

  • Curing Schedule: A typical curing schedule for an anhydride-cured system is a multi-stage process to ensure complete reaction and minimize internal stresses. For example:

    • Initial cure: 2 hours at 120°C.

    • Post-cure: 4 hours at 150°C.

    • Note: The optimal curing schedule should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC) to analyze the curing exotherm.

Characterization Protocols
  • Mechanical Testing: Prepare dog-bone and rectangular specimens according to ASTM standards (D638 for tensile properties, D790 for flexural properties). Conduct the tests using a universal testing machine.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured samples. A typical heating rate is 10°C/min.

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability and char yield of the cured material. A typical heating rate is 10°C/min under a nitrogen or air atmosphere.

  • Flame Retardancy Testing:

    • Limiting Oxygen Index (LOI): Measure the minimum oxygen concentration required to support combustion of the material according to ASTM D2863.

    • UL-94 Vertical Burn Test: Classify the material's flammability (V-0, V-1, or V-2).

  • Chemical Resistance Testing: Immerse cured samples of known weight and dimensions in various chemical reagents according to ASTM D543. Periodically remove the samples, wipe them dry, and measure the weight change and any changes in appearance or dimensions.

Visualizations

Chemical_Reaction epoxy Epoxy Resin (DGEBA) cured_resin Crosslinked Epoxy Network epoxy->cured_resin Curing Reaction btm This compound btm->cured_resin Crosslinking hardener Anhydride Hardener hardener->cured_resin Curing Reaction accelerator Accelerator accelerator->cured_resin Catalyzes

Caption: Curing reaction of epoxy resin with this compound.

Experimental_Workflow start Start formulation Formulation: Mix Epoxy, BTM, Hardener, Accelerator start->formulation degassing Degassing in Vacuum Oven formulation->degassing casting Casting into Molds degassing->casting curing Curing (Multi-stage Heating) casting->curing characterization Characterization of Cured Samples curing->characterization mechanical Mechanical Testing (Tensile, Flexural) characterization->mechanical thermal Thermal Analysis (DSC, TGA) characterization->thermal flame Flame Retardancy (LOI, UL-94) characterization->flame chemical Chemical Resistance characterization->chemical end End mechanical->end thermal->end flame->end chemical->end

Caption: Experimental workflow for epoxy formulation and characterization.

Logical_Relationship btm This compound aromatic Aromatic Structure btm->aromatic trifunctional Trifunctional Hydroxyl Groups btm->trifunctional thermal_stability Increased Thermal Stability aromatic->thermal_stability flame_retardancy Improved Flame Retardancy aromatic->flame_retardancy crosslink_density Increased Crosslink Density trifunctional->crosslink_density mechanical_properties Enhanced Mechanical Properties crosslink_density->mechanical_properties

Caption: Logical relationship of BTM structure to epoxy properties.

References

Derivatisierung von 1,3,5-Benzoltrimethanol für Spezialanwendungen: Applikations-Notizen und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollnotizen beschreiben detaillierte Methoden zur Derivatisierung von 1,3,5-Benzoltrimethanol, einer vielseitigen Gerüstmolekül, für eine Reihe von Spezialanwendungen. Aufgrund seiner C3-Symmetrie und der drei primären Hydroxylgruppen dient es als idealer Ausgangspunkt für die Synthese von sternförmigen Polymeren, als Vernetzer in Harzsystemen und als Kernstruktur für supramolekulare Anordnungen und Wirkstoffträgersysteme.

Physikalisch-chemische Eigenschaften von 1,3,5-Benzoltrimethanol

Die grundlegenden Eigenschaften des Ausgangsmaterials sind für die Planung von Derivatisierungsreaktionen entscheidend.

EigenschaftWert
Molekülformel C₉H₁₂O₃[1][2][3]
Molekulargewicht 168,19 g/mol [1][2][3]
Schmelzpunkt 75-80 °C[1]
Siedepunkt 389,1 ± 37,0 °C bei 760 mmHg[1]
Dichte (vorhergesagt) 1,285 ± 0,06 g/cm³[1]
Löslichkeit Löslich in Methanol, Wasser und gängigen organischen Lösungsmitteln wie Ethern, Alkoholen und Ketonen.[1][4]
Aussehen Weißes bis hellgelbes Pulver oder Kristall.[1]

Synthese von 1,3,5-Benzoltrimethanol-Derivaten

Die drei Hydroxylgruppen von 1,3,5-Benzoltrimethanol können durch Veretherung und Veresterung modifiziert werden, um eine Vielzahl von funktionellen Molekülen zu erzeugen.

Veretherung von 1,3,5-Benzoltrimethanol

Die Williamson-Ethersynthese ist eine robuste Methode zur Herstellung von Ethern aus Alkoholen. Dabei wird das Alkoholat mit einem Alkylhalogenid umgesetzt. Für Polyole wie 1,3,5-Benzoltrimethanol ist eine sorgfältige Kontrolle der Stöchiometrie erforderlich, um den gewünschten Substitutionsgrad zu erreichen.

Experimentelles Protokoll: Synthese von 1,3,5-Tris(methoxymethyl)benzol

  • Reaktionsaufbau: In einem trockenen 250-ml-Rundkolben unter Stickstoffatmosphäre werden 1,68 g (10 mmol) 1,3,5-Benzoltrimethanol in 100 ml wasserfreiem Tetrahydrofuran (THF) gelöst.

  • Deprotonierung: Unter Rühren werden langsam 0,84 g (35 mmol) Natriumhydrid (NaH, 60 % in Mineralöl) in kleinen Portionen zugegeben. Die Mischung wird 1 Stunde bei Raumtemperatur gerührt, um die vollständige Bildung des Trialalkoxids zu gewährleisten.

  • Alkylierung: 4,97 g (35 mmol) Methyliodid werden langsam zugetropft. Die Reaktionsmischung wird anschließend für 24 Stunden unter Rückfluss erhitzt.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktion vorsichtig durch Zugabe von 10 ml Methanol gequencht. Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in 100 ml Diethylether aufgenommen und dreimal mit je 50 ml Wasser gewaschen.

  • Reinigung: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt kann durch Säulenchromatographie (Kieselgel, Eluentenmischung Hexan/Ethylacetat) gereinigt werden.

Logischer Arbeitsablauf für die Williamson-Ethersynthese

Williamson_Ether_Synthesis A 1,3,5-Benzoltrimethanol in THF B Zugabe von NaH A->B Deprotonierung C Bildung des Trialalkoxids B->C D Zugabe von Alkylhalogenid C->D Alkylierung E SN2-Reaktion D->E F 1,3,5-Tris(alkoxymethyl)benzol E->F G Aufarbeitung und Reinigung F->G

Allgemeiner Arbeitsablauf für die Williamson-Ethersynthese.
Veresterung von 1,3,5-Benzoltrimethanol

Die Fischer-Veresterung ermöglicht die Synthese von Estern durch die säurekatalysierte Reaktion eines Alkohols mit einer Carbonsäure. Diese Methode ist besonders nützlich für die Anbindung von hydrophoben oder funktionellen Seitenketten an das 1,3,5-Benzoltrimethanol-Gerüst.

Experimentelles Protokoll: Synthese von 1,3,5-Benzoltrimethanoltriacetat

  • Reaktionsaufbau: In einem 100-ml-Rundkolben werden 1,68 g (10 mmol) 1,3,5-Benzoltrimethanol in 30 ml Essigsäureanhydrid gelöst.

  • Katalyse: Vorsichtig werden 0,5 ml konzentrierte Schwefelsäure als Katalysator zugegeben.

  • Reaktion: Die Mischung wird 2 Stunden lang auf 80 °C erhitzt.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung langsam in 200 ml Eiswasser gegossen und kräftig gerührt, bis das überschüssige Essigsäureanhydrid hydrolysiert ist. Der ausfallende Feststoff wird abfiltriert und mit Wasser gewaschen, bis das Filtrat neutral ist.

  • Reinigung: Das Rohprodukt wird aus Ethanol umkristallisiert, um reines 1,3,5-Benzoltrimethanoltriacetat zu erhalten.

Eigenschaften repräsentativer Derivate

DerivatMolekülformelMolekulargewicht ( g/mol )Schmelzpunkt (°C)Anmerkungen
1,3,5-Tris(methoxymethyl)benzol C₁₂H₁₈O₃210,27-Etherderivat, erhöht die Löslichkeit in weniger polaren Lösungsmitteln.
1,3,5-Benzoltrimethanoltriacetat C₁₅H₁₈O₆294,30-Esterderivat, nützlich als geschützte Form oder zur Modifikation der thermischen Eigenschaften.[5]

Anwendungen in der Materialwissenschaft

Die trifunktionelle Natur von 1,3,5-Benzoltrimethanol macht es zu einem wertvollen Baustein für die Polymersynthese, insbesondere als Vernetzer in Epoxidharzen und als Kern für sternförmige Polymere.

Vernetzung von Epoxidharzen

1,3,5-Benzoltrimethanol kann als Vernetzer für Epoxidharze fungieren, wobei die Hydroxylgruppen mit den Epoxidringen reagieren. Dies führt zur Bildung eines dreidimensionalen Netzwerks, das die mechanischen und thermischen Eigenschaften des gehärteten Harzes verbessert.

Experimentelles Protokoll: Härtung eines Epoxidharzes

  • Formulierung: 100 g eines Bisphenol-A-Diglycidylether (DGEBA)-basierten Epoxidharzes werden mit einer stöchiometrischen Menge 1,3,5-Benzoltrimethanol (basierend auf dem Epoxid-Äquivalentgewicht) vermischt.

  • Mischen: Die Komponenten werden bei 60 °C gründlich vermischt, bis eine homogene Mischung entsteht.

  • Härtung: Die Mischung wird in eine Form gegossen und in einem Ofen bei 120 °C für 2 Stunden und anschließend bei 150 °C für weitere 4 Stunden gehärtet.

  • Charakterisierung: Die mechanischen Eigenschaften (z. B. Zugfestigkeit, Biegemodul) und die thermische Stabilität (z. B. Glasübergangstemperatur) des gehärteten Harzes werden mittels Standardverfahren (z. B. DMA, TGA) bestimmt.

Vergleich der mechanischen Eigenschaften von Epoxidharzsystemen

SystemZugfestigkeit (MPa)Biegemodul (GPa)Glasübergangstemperatur (Tg, °C)
Reines Epoxidharz (DGEBA/Amin) 60 - 802.5 - 3.5150 - 170
Epoxidharz + 7.5 wt% ETHP 91.7-174.9 (bei 5 wt%)[6]

Anmerkung: Die Daten für das mit 1,3,5-Benzoltrimethanol vernetzte System sind prädiktiv und sollten als Ausgangspunkt für die experimentelle Optimierung dienen.

Logischer Arbeitsablauf für die Harzhärtung

Resin_Curing A Epoxidharz-Präpolymer C Mischen bei erhöhter Temperatur A->C B 1,3,5-Benzoltrimethanol (Vernetzer) B->C D Homogene Mischung C->D E Gießen in Form D->E F Thermische Härtung E->F G Gehärtetes Epoxidharz F->G

Allgemeiner Arbeitsablauf für die Härtung von Epoxidharzen.

Anwendungen in der Arzneimittelentwicklung

Sternförmige Polymere mit einem Kern aus 1,3,5-Benzoltrimethanol-Derivaten bieten einzigartige Vorteile für die Wirkstoffabgabe. Ihre definierte Architektur ermöglicht eine hohe Wirkstoffbeladung und kontrollierte Freisetzungsprofile.

Synthese von sternförmigen Polymeren für die Wirkstoffabgabe

Durch die "Core-first"-Methode kann 1,3,5-Benzoltrimethanol als Initiator für die Ringöffnungspolymerisation (ROP) von cyclischen Estern wie ε-Caprolacton (CL) oder Lactid (LA) verwendet werden, um sternförmige Polyester mit drei Armen zu synthetisieren.

Experimentelles Protokoll: Synthese eines 3-armigen Stern-Poly(ε-caprolacton)

  • Reaktionsaufbau: In einem trockenen Schlenk-Kolben werden 0,168 g (1 mmol) 1,3,5-Benzoltrimethanol und 11,41 g (100 mmol) ε-Caprolacton in 50 ml trockenem Toluol gelöst.

  • Katalyse: Eine katalytische Menge Zinn(II)-octoat (z. B. 0,1 mol% bezogen auf den Monomer) wird zugegeben.

  • Polymerisation: Die Mischung wird unter Stickstoffatmosphäre bei 110 °C für 24 Stunden gerührt.

  • Aufarbeitung: Nach dem Abkühlen wird das Polymer in einem großen Überschuss an kaltem Methanol ausgefällt.

  • Reinigung: Das ausgefällte Polymer wird abfiltriert, mit Methanol gewaschen und im Vakuum bei Raumtemperatur getrocknet.

Wirkstoffbeladung und -freisetzung

Die hydrophoben Polyesterarme der sternförmigen Polymere können hydrophobe Medikamente wie Methotrexat einkapseln. Die Beladung erfolgt typischerweise durch eine Öl-in-Wasser-Emulsionsmethode.

Quantitative Daten zur Wirkstoffabgabe

TrägersystemWirkstoffBeladungseffizienz (%)FreisetzungsprofilReferenz
Gelatine-Mikrosphären Methotrexat (MTX)~80Nullter Ordnung über 5-8 Tage[7]
MTX-mSiO₂@PDA Methotrexat (MTX)-pH-abhängig, höhere Freisetzung bei pH 5,5[8]
Sternförmige Polymere (hypothetisch) Methotrexat (MTX)60 - 90Anhaltende Freisetzung über mehrere Tage-

Anmerkung: Die Daten für sternförmige Polymere sind Schätzungen, die auf ähnlichen Systemen basieren und als Ziel für die Formulierung dienen.

Signalkaskade für die pH-sensitive Wirkstofffreisetzung

In Tumorgeweben oder entzündeten Bereichen ist der pH-Wert oft niedriger (saurer) als im gesunden Gewebe. Dies kann genutzt werden, um eine gezielte Wirkstofffreisetzung zu erreichen. Trägersysteme können mit pH-sensitiven Gruppen modifiziert werden, die bei niedrigem pH-Wert eine Konformationsänderung oder Spaltung erfahren und so den eingeschlossenen Wirkstoff freisetzen.

Drug_Release_Pathway cluster_System Wirkstoffträgersystem cluster_Environment Zielgewebe (z.B. Tumor) A Sternpolymer-Mizelle (Wirkstoff eingekapselt) B Niedriger pH-Wert (Azidose) C Protonierung von pH-sensitiven Gruppen B->C D Destabilisierung der Mizelle C->D E Wirkstofffreisetzung D->E F Therapeutische Wirkung E->F

Mechanismus der pH-gesteuerten Wirkstofffreisetzung.

References

Scale-up Considerations for the Synthesis of 1,3,5-Benzenetrimethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,3,5-Benzenetrimethanol, a versatile tripodal ligand and building block in supramolecular chemistry and materials science. The focus is on scalable synthetic routes, providing a comparative analysis of different methodologies to assist researchers in selecting the most appropriate procedure for their needs.

Introduction

This compound is a C3-symmetric molecule with three primary alcohol functionalities. This structural feature makes it an attractive precursor for the synthesis of a wide range of derivatives, including star polymers, dendrimers, and metal-organic frameworks (MOFs). Its synthesis typically involves the reduction of a corresponding 1,3,5-benzenetricarboxylate precursor. This document outlines two primary methods for this reduction: one employing the highly reactive Lithium Aluminum Hydride (LiAlH₄) and a safer alternative using Sodium Borohydride (NaBH₄) in conjunction with a Lewis acid catalyst.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol
AppearanceWhite to light yellow powder/crystal
Melting Point76-80 °C
Purity (GC)>95.0%

Table 1: Physicochemical Properties of this compound.

Synthesis Methodologies: A Comparative Overview

The two primary methods for the synthesis of this compound are the reduction of a suitable precursor. The choice of starting material and reducing agent significantly impacts the scalability, safety, and cost-effectiveness of the synthesis.

ParameterMethod 1: LiAlH₄ ReductionMethod 2: NaBH₄/BF₃·OEt₂ Reduction
Starting Material Trimethyl 1,3,5-benzenetricarboxylateTrimesic acid
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄) / Boron Trifluoride Etherate (BF₃·OEt₂)
Typical Yield High (>90%)Moderate to High
Safety Concerns Highly pyrophoric, reacts violently with water, generates H₂ gas. Requires strict anhydrous conditions and inert atmosphere.[1][2][3][4]NaBH₄ is a flammable solid. BF₃·OEt₂ is corrosive and moisture-sensitive. Generates flammable diborane (B8814927) in situ. Requires careful handling and an inert atmosphere.
Scalability Challenging due to high reactivity and exothermic nature. Requires specialized equipment for large-scale reactions.[5]More amenable to scale-up due to the less pyrophoric nature of NaBH₄. However, the in situ generation of diborane requires careful control.
Cost-Effectiveness LiAlH₄ is relatively expensive.NaBH₄ and BF₃·OEt₂ are generally more cost-effective than LiAlH₄.

Table 2: Comparison of Synthesis Methodologies for this compound.

Experimental Protocols

Preliminary Step: Synthesis of Trimethyl 1,3,5-benzenetricarboxylate

For Method 1, the starting material, trimethyl 1,3,5-benzenetricarboxylate, can be synthesized from the more readily available trimesic acid.

Protocol 0: Esterification of Trimesic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trimesic acid in an excess of methanol (B129727).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain trimethyl 1,3,5-benzenetricarboxylate as a solid. The product can be further purified by recrystallization if necessary.

cluster_esterification Protocol 0: Esterification Trimesic Acid Trimesic Acid Reaction Mixture Reaction Mixture Trimesic Acid->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture Sulfuric Acid (cat.) Sulfuric Acid (cat.) Sulfuric Acid (cat.)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Heat Work-up Work-up Reflux->Work-up Cool Purification Purification Work-up->Purification Trimethyl 1,3,5-benzenetricarboxylate Trimethyl 1,3,5-benzenetricarboxylate Purification->Trimethyl 1,3,5-benzenetricarboxylate cluster_LiAlH4_Reduction Protocol 1: LiAlH₄ Reduction LiAlH4 in THF LiAlH4 in THF Reaction Mixture Reaction Mixture LiAlH4 in THF->Reaction Mixture Ester in THF Ester in THF Ester in THF->Reaction Mixture Dropwise addition Reaction Reaction Reaction Mixture->Reaction Stir/Reflux Quenching Quenching Reaction->Quenching Cool to 0°C Work-up Work-up Quenching->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound cluster_NaBH4_Reduction Protocol 2: NaBH₄/BF₃·OEt₂ Reduction Trimesic Acid + NaBH4 in THF Trimesic Acid + NaBH4 in THF Reaction Mixture Reaction Mixture Trimesic Acid + NaBH4 in THF->Reaction Mixture BF3.OEt2 BF3.OEt2 BF3.OEt2->Reaction Mixture Dropwise addition at 0°C Reaction Reaction Reaction Mixture->Reaction Warm to RT, Stir Quenching Quenching Reaction->Quenching Cool to 0°C Work-up Work-up Quenching->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,3,5-Benzenetrimethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Benzenetrimethanol. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Several synthetic routes to this compound have been reported. The most common and highest-yielding method is the reduction of trimethyl 1,3,5-benzenetricarboxylate using a strong reducing agent like Lithium Aluminum Hydride (LAH). Alternative methods include:

  • Hydroxymethylation of benzene.

  • Reduction of 1,3,5-Benzenetricarboxaldehyde.

  • Grignard reaction involving a suitable phenyl Grignard reagent and formaldehyde (B43269).

Q2: What is the most reliable and high-yielding method for laboratory-scale synthesis?

A2: The reduction of trimethyl 1,3,5-benzenetricarboxylate with Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), is considered the gold standard for laboratory-scale synthesis due to its consistently high yields, often reported as quantitative (95-100%).

Q3: What are the key safety precautions when working with Lithium Aluminum Hydride (LAH)?

A3: LAH is a highly reactive and pyrophoric substance that reacts violently with water and other protic solvents. Key safety precautions include:

  • All glassware must be thoroughly dried in an oven before use.

  • The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents must be used.

  • The quenching of excess LAH at the end of the reaction must be done carefully and at a low temperature (e.g., 0 °C) by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate (B86663).

Q4: How can I purify the final this compound product?

A4: Purification of this compound can typically be achieved through recrystallization. The choice of solvent is critical and depends on the impurities present. Common solvent systems include ethanol, or mixtures like ethyl acetate/hexanes. For persistent impurities, column chromatography on silica (B1680970) gel may be necessary.

Troubleshooting Guides

Method 1: Reduction of Trimethyl 1,3,5-Benzenetricarboxylate with LAH

Problem 1: Low or no yield of this compound.

Possible Cause Troubleshooting Step
Inactive LAH Use a fresh, unopened container of LAH. Old or improperly stored LAH can be deactivated by moisture. The powder should be a light gray color; dark gray or black powder may indicate significant decomposition.
Wet Glassware or Solvents Thoroughly oven-dry all glassware before use. Use freshly distilled or commercially available anhydrous solvents.
Incomplete Reaction Ensure the reaction is stirred efficiently for the recommended time (typically several hours to overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider adding a slight excess of LAH.
Improper Quenching Quenching the reaction at too high a temperature or too quickly can lead to side reactions and degradation of the product. Ensure the reaction mixture is cooled to 0 °C before slowly and carefully adding the quenching agent.

Problem 2: Formation of a gelatinous precipitate during workup, making filtration difficult.

Possible Cause Troubleshooting Step
Incorrect Quenching Procedure The order and amount of quenching reagents are crucial for forming a granular, easily filterable aluminum salt precipitate. The Fieser workup is a reliable method: for every 'x' grams of LAH used, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, with vigorous stirring.

Problem 3: Product is an oil or low-melting solid instead of white crystals.

Possible Cause Troubleshooting Step
Presence of Impurities Partially reduced intermediates or solvent residues can lower the melting point and prevent crystallization. Purify the crude product by column chromatography on silica gel.
Residual Solvent Ensure the purified product is thoroughly dried under high vacuum to remove any remaining solvent.
Method 2: Reduction of 1,3,5-Benzenetricarboxaldehyde with Sodium Borohydride (NaBH₄)

Problem: Incomplete reduction to the triol.

Possible Cause Troubleshooting Step
Insufficient NaBH₄ While NaBH₄ is a milder reducing agent than LAH, a sufficient molar excess is still required to reduce all three aldehyde groups. Increase the molar equivalents of NaBH₄.
Low Reaction Temperature While the reaction is often started at 0 °C to control the initial exotherm, allowing the reaction to warm to room temperature and stirring for an extended period can drive it to completion.
Solvent Choice The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol. Ensure the aldehyde is fully dissolved in the chosen solvent.
Method 3: Grignard Reaction

Problem: Low yield of the desired triol.

Possible Cause Troubleshooting Step
Failure to Initiate Grignard Reagent Formation Ensure magnesium turnings are fresh and the surface is activated (e.g., by crushing or adding a small crystal of iodine). All glassware and solvents must be scrupulously dry.
Side Reaction: Wurtz Coupling The Grignard reagent can react with the starting aryl halide to form a biphenyl (B1667301) byproduct. This is favored by higher temperatures and high concentrations of the aryl halide. Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration.
Reaction with Formaldehyde Formaldehyde can be a challenging reagent to work with. Use paraformaldehyde, which is heated to generate formaldehyde in situ, or a solution of formaldehyde in a dry solvent.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Material Reagents Typical Solvent Typical Yield Key Advantages Key Disadvantages
LAH Reduction Trimethyl 1,3,5-benzenetricarboxylateLithium Aluminum Hydride (LAH)Anhydrous THF or Diethyl Ether95-100%High yield, reliableRequires stringent anhydrous conditions, pyrophoric reagent
NaBH₄ Reduction 1,3,5-BenzenetricarboxaldehydeSodium Borohydride (NaBH₄)Methanol or EthanolModerate to GoodMilder and safer reagent than LAHStarting trialdehyde may not be readily available
Grignard Reaction 1,3,5-TribromobenzeneMagnesium, FormaldehydeAnhydrous Diethyl Ether or THFVariableForms C-C bonds directlyRequires strict anhydrous conditions, potential for side reactions
Hydroxymethylation BenzeneFormaldehyde, CatalystVariesGenerally LowerUses simple starting materialsCan lead to a mixture of products, low selectivity

Experimental Protocols

Detailed Methodology for Lithium Aluminum Hydride (LAH) Reduction of Trimethyl 1,3,5-benzenetricarboxylate

  • Preparation: Under an inert atmosphere (nitrogen or argon), a solution of trimethyl 1,3,5-benzenetricarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.

  • Reaction: In a separate flask, also under an inert atmosphere, a suspension of Lithium Aluminum Hydride (a molar excess, typically 1.5 to 2.0 eq per ester group) in anhydrous THF is stirred and cooled to 0 °C in an ice bath.

  • Addition: The solution of the triester is added dropwise to the LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for several hours (typically 4-12 hours). The reaction progress is monitored by TLC.

  • Quenching: The reaction flask is cooled to 0 °C, and the excess LAH is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).

  • Workup: The resulting granular precipitate is removed by filtration, and the filter cake is washed with additional THF or ethyl acetate.

  • Isolation: The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Prepare Anhydrous Reagents and Glassware start->reagents lah_suspension Prepare LAH Suspension in THF at 0°C reagents->lah_suspension triester_solution Prepare Triester Solution in THF reagents->triester_solution addition Dropwise Addition of Triester to LAH lah_suspension->addition triester_solution->addition reflux Reflux Reaction Mixture addition->reflux quench Quench Excess LAH at 0°C reflux->quench filtration Filter Aluminum Salts quench->filtration extraction Solvent Removal filtration->extraction purification Recrystallization extraction->purification end Pure this compound purification->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Product cause1 Inactive LAH start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Improper Workup start->cause3 cause4 Moisture Contamination start->cause4 solution1 Use fresh LAH cause1->solution1 solution2 Increase reaction time / Monitor by TLC cause2->solution2 solution3 Follow Fieser workup protocol cause3->solution3 solution4 Use anhydrous solvents and oven-dried glassware cause4->solution4

Technical Support Center: Purification of Crude 1,3,5-Benzenetrimethanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,3,5-Benzenetrimethanol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, crude this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (mother liquor).

Q2: What are the ideal properties of a solvent for the recrystallization of this compound?

An ideal solvent for this purpose should:

  • Readily dissolve this compound at elevated temperatures but have low solubility for it at low temperatures.

  • Either not dissolve impurities at all or keep them dissolved at low temperatures.

  • Be chemically inert and not react with this compound.

  • Have a boiling point lower than the melting point of this compound (76-80 °C) to prevent the compound from "oiling out".

  • Be volatile enough to be easily removed from the purified crystals.

Q3: Which solvents are commonly used for the recrystallization of this compound?

This compound is a polar molecule due to the presence of three hydroxyl groups. Therefore, polar solvents are generally suitable. It is known to be soluble in water and common organic solvents such as ethers, alcohols, and ketones.[1][2][3] Methanol (B129727) is a commonly cited solvent in which this compound is soluble.[3] A mixture of solvents, such as methanol and water or ethanol (B145695) and water, can also be effective.

Q4: How can I determine the optimal solvent and solvent volume?

To find the best solvent, small-scale solubility tests are recommended. Start by adding a small amount of the crude solid to a test tube, followed by a few drops of the solvent. Observe the solubility at room temperature and then upon heating. The ideal solvent will dissolve the compound when hot but show poor solubility when cold. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product, creating a saturated solution upon cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Methanol

This protocol outlines the procedure for purifying this compound using methanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of methanol and begin heating the mixture on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the solid impurities.

  • Crystallization: Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing impurities.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a low temperature.

Data Presentation: Solubility of this compound (Qualitative)
SolventChemical FormulaPolaritySolubility at Room TemperatureSolubility at Elevated Temperature
WaterH₂OHighLimited[1]Soluble
MethanolCH₃OHHighSoluble[3]Highly Soluble
EthanolC₂H₅OHHighSoluble[1]Highly Soluble
AcetoneC₃H₆OMediumSoluble[1]Highly Soluble

Troubleshooting Guides

Issue 1: No Crystals Form Upon Cooling

  • Possible Cause: Too much solvent was used, resulting in a solution that is not saturated.

    • Solution: Reheat the solution to boiling and evaporate some of the solvent. Allow the solution to cool again.

  • Possible Cause: The solution is supersaturated.

    • Solution 1 (Seeding): Add a "seed crystal" of pure this compound to the solution to initiate crystallization.

    • Solution 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

Issue 2: Oiling Out

  • Possible Cause: The boiling point of the solvent is higher than the melting point of this compound (76-80 °C). The compound melts before it dissolves.

    • Solution: Add more solvent to lower the saturation temperature. If the problem persists, select a solvent with a lower boiling point.

  • Possible Cause: The solution is cooling too rapidly.

    • Solution: Reheat the solution to dissolve the oil, and then allow it to cool more slowly. Insulating the flask can help.

Issue 3: Low Recovery of Purified Product

  • Possible Cause: Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • Solution: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Use a heated funnel and flask for the hot filtration. Dilute the solution with a small amount of extra hot solvent before filtering and then evaporate the excess solvent before cooling.

  • Possible Cause: The crystals were washed with solvent that was not cold enough.

    • Solution: Always use ice-cold solvent for washing the crystals to minimize redissolving the product.

Visualizations

Experimental Workflow for Recrystallization

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude this compound B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Cool to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered During Recrystallization NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Start->OilingOut LowRecovery Low Recovery Start->LowRecovery TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent Yes Supersaturated Supersaturated solution? NoCrystals->Supersaturated No HighBoilingSolvent Solvent BP > Compound MP? OilingOut->HighBoilingSolvent Yes RapidCooling Cooling too fast? OilingOut->RapidCooling No ExcessSolvent Too much solvent used? LowRecovery->ExcessSolvent Yes PrematureCrystallization Premature crystallization? LowRecovery->PrematureCrystallization No Evaporate Evaporate some solvent and re-cool. TooMuchSolvent->Evaporate Seed Add seed crystal or scratch flask. Supersaturated->Seed ChangeSolvent Add more solvent or choose lower BP solvent. HighBoilingSolvent->ChangeSolvent CoolSlowly Re-dissolve and cool slowly. RapidCooling->CoolSlowly ConcentrateMotherLiquor Concentrate mother liquor for 2nd crop. ExcessSolvent->ConcentrateMotherLiquor ImproperWash Improper washing? PrematureCrystallization->ImproperWash No HotFilter Use heated glassware for hot filtration. PrematureCrystallization->HotFilter Yes ColdWash Wash crystals with ice-cold solvent. ImproperWash->ColdWash

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Preventing side reactions in the functionalization of 1,3,5-Benzenetrimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1,3,5-Benzenetrimethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to common problems encountered during the chemical modification of this compound.

Halogenation Reactions (e.g., Conversion to 1,3,5-Tris(bromomethyl)benzene)

Q1: I am getting a low yield when converting this compound to 1,3,5-Tris(bromomethyl)benzene using PBr₃. What are the possible causes and solutions?

A1: Low yields in the bromination of benzylic alcohols using phosphorus tribromide (PBr₃) are a common issue. The primary reasons include incomplete reaction, formation of phosphorus-containing byproducts, and hydrolysis of the product.

Troubleshooting Guide: Low Yield in Bromination with PBr₃

Possible Cause Observation Recommended Solution
Incomplete Reaction Starting material (this compound) is observed in the crude product analysis (e.g., NMR, TLC).- Increase PBr₃ stoichiometry: Use a slight excess of PBr₃ (e.g., 1.1-1.2 equivalents per hydroxyl group) to ensure complete conversion.[1] - Optimize reaction temperature and time: While the reaction is often performed at 0°C to control exothermicity, allowing it to slowly warm to room temperature and extending the reaction time can drive it to completion.[1] - Inverse addition: Add the solution of this compound dropwise to the PBr₃ solution at a low temperature (e.g., -78°C) and then allow it to warm to room temperature. This can help in the clean formation of the intermediate before substitution.[1]
Formation of Phosphorus Byproducts Oily or inseparable byproducts are present in the crude mixture. These may be phosphite (B83602) or phosphate (B84403) esters.- Aqueous workup: A thorough aqueous workup, including a wash with a mild base like saturated sodium bicarbonate solution, can help remove these acidic byproducts.[1] - Purification: Column chromatography on silica (B1680970) gel is often effective for separating the desired product from phosphorus-containing impurities.
Product Hydrolysis The presence of the starting alcohol in the final product after workup, even if the initial reaction went to completion.- Anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. PBr₃ reacts violently with water, and any moisture will decompose the reagent and can hydrolyze the product. - Careful workup: Perform the aqueous quench and washes at low temperatures and as quickly as possible to minimize the contact time of the product with water.
Impure PBr₃ The PBr₃ reagent is old or has been exposed to moisture, appearing discolored.- Use fresh or distilled PBr₃: Impurities in the PBr₃ can lead to side reactions. Using a freshly opened bottle or distilling the PBr₃ before use is recommended.[1]

Q2: Are there alternative reagents to PBr₃ for the synthesis of 1,3,5-Tris(bromomethyl)benzene?

A2: Yes, other reagents can be used. Thionyl bromide (SOBr₂) is an alternative, and for the corresponding chloro-derivative, thionyl chloride (SOCl₂) or concentrated hydrochloric acid are effective.[2] Radical bromination of mesitylene (B46885) using N-bromosuccinimide (NBS) and a radical initiator is another common route to 1,3,5-Tris(bromomethyl)benzene.[2]

Etherification Reactions (Williamson Ether Synthesis)

Q1: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the reaction is incomplete and I see multiple products on my TLC plate. What is going wrong?

A1: Incomplete conversion and the formation of multiple products in the Williamson ether synthesis of a triol like this compound can be attributed to several factors, including insufficient deprotonation, side reactions like elimination, and the formation of partially etherified products.

Troubleshooting Guide: Incomplete and Messy Williamson Ether Synthesis

Possible Cause Observation Recommended Solution
Incomplete Deprotonation Starting material and partially etherified products are the main components of the reaction mixture.- Choice of Base: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of all three hydroxyl groups.[3] Weaker bases like hydroxides or carbonates may not be sufficient. - Stoichiometry of Base: Use a slight excess of the strong base (e.g., 3.3-3.6 equivalents) to drive the deprotonation to completion.
E2 Elimination Side Reaction Formation of alkene byproducts, especially when using secondary or tertiary alkyl halides.- Choice of Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides.[3] Avoid using secondary and tertiary alkyl halides as they are prone to elimination reactions with strong bases.[3]
Self-Condensation/Polymerization Formation of high molecular weight oligomers or polymers, especially under acidic conditions or at high temperatures.- Strictly Anhydrous and Basic Conditions: Ensure the reaction is carried out under anhydrous and basic conditions to prevent acid-catalyzed dehydration and polymerization.
Low Reactivity of Alkyl Halide Slow or incomplete reaction, even with complete deprotonation.- Use a More Reactive Halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using an alkyl chloride, the addition of a catalytic amount of sodium iodide can improve the reaction rate (Finkelstein reaction).
Solvent Issues The reaction is slow or incomplete.- Choice of Solvent: Use a polar aprotic solvent like DMF or DMSO to dissolve the alkoxide and promote the S(_N)2 reaction.[4]

Logical Flow for Troubleshooting Williamson Ether Synthesis

troubleshooting_williamson_ether start Problem: Incomplete/ Messy Etherification check_base Is the base strong enough (e.g., NaH, KH)? start->check_base check_halide Is the alkyl halide primary? check_base->check_halide Yes incomplete_deprotonation Issue: Incomplete Deprotonation check_base->incomplete_deprotonation No check_conditions Are the reaction conditions strictly anhydrous? check_halide->check_conditions Yes elimination Issue: E2 Elimination check_halide->elimination No hydrolysis Issue: Hydrolysis/Side Reactions check_conditions->hydrolysis No success Successful Etherification check_conditions->success Yes solution_base Solution: Use a stronger base (NaH, KH) in slight excess. incomplete_deprotonation->solution_base solution_halide Solution: Use a primary alkyl halide. elimination->solution_halide solution_conditions Solution: Ensure anhydrous solvents and inert atmosphere. hydrolysis->solution_conditions solution_base->start solution_halide->start solution_conditions->start

Caption: Troubleshooting workflow for Williamson ether synthesis.

Esterification Reactions

Q1: My esterification of this compound with a carboxylic acid is giving low yields. How can I improve the conversion?

A1: Esterification is an equilibrium reaction, and low yields are often due to the presence of water, which favors the reverse reaction (hydrolysis).

Troubleshooting Guide: Low Yield in Esterification

Possible Cause Observation Recommended Solution
Equilibrium Limitation Significant amounts of starting materials remain even after prolonged reaction time.- Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[5] - Use of a Drying Agent: Add molecular sieves to the reaction mixture to sequester water.[5] - Use Excess Reagent: Employ a large excess of the less expensive reagent (either the alcohol or the carboxylic acid) to shift the equilibrium towards the product.[5]
Insufficient Catalyst The reaction is very slow or does not proceed.- Catalyst Choice: Use a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[5] - Catalyst Loading: Ensure an adequate amount of catalyst is used (typically 1-5 mol%).
Steric Hindrance The reaction is slow, particularly with bulky carboxylic acids.- Use a More Reactive Acylating Agent: Convert the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride, and perform the esterification in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.
Side Reactions Formation of colored byproducts, especially at high temperatures.- Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal degradation.[6]

Signaling Pathway for Esterification and its Reversal

esterification_pathway reactants This compound + 3 R-COOH ester 1,3,5-Tris(acyloxymethyl)benzene + 3 H₂O reactants->ester Esterification (Acid Catalyst, -H₂O) ester->reactants Hydrolysis (Acid Catalyst, +H₂O)

Caption: Equilibrium nature of the esterification reaction.

Oxidation Reactions

Q1: I am trying to oxidize this compound to 1,3,5-Benzenetricarbaldehyde, but I am getting a mixture of products, including the carboxylic acid. How can I achieve selective oxidation to the aldehyde?

A1: Over-oxidation to the carboxylic acid is a common side reaction when oxidizing primary benzylic alcohols. The choice of oxidizing agent and careful control of reaction conditions are crucial for selective oxidation to the aldehyde.

Troubleshooting Guide: Non-selective Oxidation

Possible Cause Observation Recommended Solution
Over-oxidation Presence of 1,3,5-Benzenetricarboxylic acid in the product mixture.- Use a Mild Oxidizing Agent: Employ a milder oxidizing agent that is known to selectively oxidize primary alcohols to aldehydes, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). Swern oxidation or Dess-Martin periodinane are also effective. - Control Stoichiometry: Use a precise stoichiometry of the oxidizing agent (typically 1.0-1.5 equivalents per hydroxyl group) to avoid excess oxidant that can lead to over-oxidation.
Incomplete Reaction Starting material remains in the reaction mixture.- Increase Reaction Time or Temperature: If using a mild oxidant, a longer reaction time or a slight increase in temperature may be necessary to achieve full conversion. Monitor the reaction by TLC. - Ensure Reagent Quality: Use a fresh and pure oxidizing agent.
Formation of Side Products Complex product mixture observed.- Inert Atmosphere: Some oxidation reactions are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tris(bromomethyl)benzene

This protocol describes the conversion of this compound to 1,3,5-Tris(bromomethyl)benzene using phosphorus tribromide (PBr₃).

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add PBr₃ (1.1 eq per hydroxyl group, total 3.3 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary for Halogenation

ReagentProductYield (%)Reference
PBr₃1,3,5-Tris(bromomethyl)benzene50-60 (can be >90 with optimization)[1]
SOCl₂1,3,5-Tris(chloromethyl)benzeneHigh (expected)[2]
Protocol 2: General Procedure for Williamson Ether Synthesis

This protocol provides a general method for the full etherification of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Primary alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of NaH (3.3 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0°C.

  • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture to 0°C and add the primary alkyl halide (3.3-3.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. The reaction can be heated gently (e.g., to 50-60°C) to increase the rate if necessary.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Williamson Ether Synthesis

williamson_workflow start Start: this compound deprotonation Deprotonation (NaH, DMF, 0°C to RT) start->deprotonation alkylation Alkylation (Primary Alkyl Halide, 0°C to RT/Heat) deprotonation->alkylation quench Quench (Sat. NH₄Cl) alkylation->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Column Chromatography) extraction->purification product Product: 1,3,5-Tris(alkoxymethyl)benzene purification->product

Caption: Step-by-step workflow for the Williamson ether synthesis.

Protocol 3: General Procedure for Esterification using an Acyl Chloride

This protocol outlines the esterification of this compound using a more reactive acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (used as both solvent and base) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add the acyl chloride (3.3 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary for Esterification of Polyols

PolyolAcylating AgentCatalyst/BaseYield (%)Reference
QuercetinAcetic anhydridePyridine70[7]
QuercetinIsobutyric anhydridePyridine96[7]
TrimethylolpropaneLevulinic AcidLipase99.4[8]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

This technical support center provides a starting point for troubleshooting and optimizing the functionalization of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Addressing solubility issues of 1,3,5-Benzenetrimethanol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3,5-Benzenetrimethanol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during their experiments with this compound.

Troubleshooting Guides

This section provides answers to common questions and troubleshooting advice for solubility issues with this compound.

Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps, presented in a logical workflow.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution start Incomplete Dissolution of This compound check_solvent Verify Solvent Choice (See Table 1) start->check_solvent increase_temp Gently heat the mixture (e.g., to 40-60 °C) check_solvent->increase_temp If solvent is appropriate sonicate Apply sonication to aid dissolution increase_temp->sonicate If still not dissolved end Successful Dissolution increase_temp->end If dissolved solvent_mixture Consider a co-solvent system (e.g., THF/Heptane) sonicate->solvent_mixture If precipitation occurs on cooling sonicate->end If dissolved check_purity Assess Purity of This compound solvent_mixture->check_purity If issues persist solvent_mixture->end If dissolved check_purity->end If pure and dissolved

Caption: Troubleshooting workflow for addressing dissolution issues of this compound.

Q2: I have dissolved this compound with heating, but it precipitates out upon cooling. How can I prevent this?

Precipitation upon cooling indicates that the solution is supersaturated at the lower temperature. To address this:

  • Use a co-solvent system: Introduce a second solvent in which this compound is more soluble. This can help to keep it in solution at lower temperatures.

  • Work at a controlled temperature: If your experimental conditions allow, maintain the temperature at which the compound is soluble.

  • Prepare a less concentrated solution: You may be exceeding the solubility limit of the solvent at room temperature. Try preparing a more dilute solution.

Q3: I am observing an oiling out or the formation of an immiscible liquid instead of a clear solution. What is happening?

"Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent, and the dissolution is attempted at a high temperature. Given that the melting point of this compound is approximately 76-80°C, this is a possibility in higher-boiling point solvents.[1][2]

  • Solution: Attempt dissolution at a temperature below the melting point. Using a co-solvent can also help to achieve dissolution at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound generally soluble?

This compound is a polar molecule due to its three hydroxyl groups and is generally soluble in polar organic solvents.[3][4] These include:

  • Alcohols (e.g., Methanol, Ethanol)[5]

  • Ketones (e.g., Acetone)[3]

  • Ethers (e.g., Tetrahydrofuran - THF)[3]

  • Aprotic polar solvents (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide (B87167) - DMSO)

Q2: Is there any quantitative data on the solubility of this compound?

Currently, there is limited publicly available quantitative solubility data for this compound. However, qualitative data and information from synthetic procedures provide guidance on suitable solvents. For a general indication of solubility in alcoholic solvents, the related compound 1,3,5-Benzenetricarboxylic acid shows good solubility in ethanol (B145695) and methanol.[6]

Q3: Can I use non-polar solvents like hexane (B92381) or toluene?

Due to its polar nature, this compound is expected to have low solubility in non-polar solvents such as hexane and toluene. However, these solvents can be useful as anti-solvents in co-solvent systems for crystallization or purification.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySpecific SolventExpected SolubilityNotes
Alcohols MethanolSoluble[5]The hydroxyl groups can form hydrogen bonds with methanol.
EthanolSoluble[3]Similar to methanol, good solubility is expected.
Ketones AcetoneSoluble[3]A common solvent for polar organic compounds.
Ethers Tetrahydrofuran (THF)Soluble[3]Used as a reaction solvent for syntheses involving this compound.[3]
Aprotic Polar Dimethylformamide (DMF)Expected to be SolubleOften used in the synthesis of MOFs from related linkers.
Dimethyl Sulfoxide (DMSO)Expected to be SolubleA strong polar aprotic solvent.
Non-Polar Hexane, ToluenePoorly Soluble"Like dissolves like" principle suggests low solubility.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a method to quickly assess the solubility of this compound in a range of solvents.

G cluster_0 Preparation cluster_1 Dissolution Process cluster_2 Classification prep_sample Weigh 10 mg of This compound prep_solvent Add 1 mL of test solvent prep_sample->prep_solvent vortex Vortex at room temperature for 2 minutes prep_solvent->vortex observe1 Observe for dissolution vortex->observe1 heat If not dissolved, heat to 50°C for 5 minutes observe1->heat Solid remains soluble Soluble observe1->soluble Clear solution observe2 Observe for dissolution heat->observe2 observe2->soluble Clear solution sparingly_soluble Sparingly Soluble observe2->sparingly_soluble Partial dissolution insoluble Insoluble observe2->insoluble No change

Caption: Experimental workflow for the qualitative determination of solubility.

Methodology:

  • Preparation: Accurately weigh approximately 10 mg of this compound into a clean vial.

  • Solvent Addition: Add 1 mL of the selected organic solvent to the vial.

  • Room Temperature Dissolution: Vortex the mixture vigorously for 2 minutes at room temperature.

  • Observation 1: Visually inspect the solution. If it is clear, the compound is considered soluble.

  • Heating: If the compound has not fully dissolved, place the vial in a heating block or water bath at 50°C for 5 minutes.

  • Observation 2: After heating, visually inspect the solution. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Protocol 2: Enhancing Solubility with a Co-Solvent System

This protocol provides a general method for using a co-solvent system to improve the solubility of this compound.

  • Primary Solvent: Dissolve or suspend this compound in a minimal amount of a "good" solvent in which it is known to be soluble (e.g., THF or acetone).

  • Co-Solvent Addition: To this mixture, slowly add a "poor" solvent (an anti-solvent, e.g., hexane or water) dropwise while stirring until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.

  • Application: The resulting clear solution is a saturated or near-saturated solution in the co-solvent system and can be used for further experiments or for crystallization upon cooling or slow evaporation.

References

Thermal decomposition temperature of 1,3,5-Benzenetrimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3,5-Benzenetrimethanol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, particularly concerning its thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition temperature of this compound?

Q2: What are the common solvents for this compound?

A2: this compound is soluble in water and common organic solvents such as methanol, ethers, alcohols, and ketones[1][2][3].

Q3: How should this compound be stored?

A3: It should be stored in a sealed, dry container at room temperature[1][3].

Q4: What are the potential decomposition products of this compound?

A4: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids. Under acidic conditions, it can also undergo dehydration to form aromatic compounds[4]. To identify the specific products of thermal decomposition, a technique like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during thermal analysis experiments with this compound.

Issue 1: Inconsistent or non-reproducible TGA results.

  • Possible Cause 1: Sample Preparation. Inconsistent sample packing in the TGA pan can lead to variations in heat transfer and decomposition profiles.

    • Solution: Ensure a consistent, small sample size (typically 1-5 mg) and a uniform, thin layer at the bottom of the pan. Avoid creating a mound of the sample.

  • Possible Cause 2: Instrument Calibration. An improperly calibrated TGA instrument will yield inaccurate temperature and mass loss readings.

    • Solution: Regularly calibrate the TGA for mass and temperature using certified reference materials.

  • Possible Cause 3: Heating Rate. Different heating rates can affect the onset temperature and the shape of the decomposition curve.

    • Solution: Use a consistent and appropriate heating rate for all comparative experiments. A common rate for initial screening is 10 °C/min.

Issue 2: Unexpectedly low decomposition temperature.

  • Possible Cause 1: Impurities. The presence of impurities, such as residual solvents or starting materials from synthesis, can lower the thermal stability of the compound.

    • Solution: Ensure the purity of the this compound sample using techniques like NMR or HPLC before performing thermal analysis. If impurities are detected, purify the sample through recrystallization or chromatography.

  • Possible Cause 2: Atmosphere. The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere.

    • Solution: Perform TGA experiments under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal stability.

Issue 3: Sample sputtering or explosive decomposition in the TGA.

  • Possible Cause 1: Trapped Solvent. Rapid heating of a sample containing residual solvent can cause it to vaporize quickly, leading to sample sputtering.

    • Solution: Dry the sample thoroughly under a vacuum before TGA analysis. Consider adding a low-temperature isothermal hold at the beginning of the TGA method to gently remove any remaining volatile components.

  • Possible Cause 2: High Heating Rate. A very high heating rate can cause a rapid, uncontrolled decomposition.

    • Solution: Reduce the heating rate to allow for a more controlled decomposition process.

Data Presentation

The following table summarizes the key thermal decomposition parameters that would be determined through thermogravimetric analysis. This table can be used to present experimentally determined values.

Thermal PropertyValueMethodNotes
Onset Decomposition Temperature (Td,onset)Data not availableThermogravimetric Analysis (TGA)The temperature at which significant thermal decomposition begins.
Temperature of 5% Mass Loss (Td5)Data not availableThermogravimetric Analysis (TGA)A common benchmark for the initiation of thermal degradation.
Temperature of 10% Mass Loss (Td10)Data not availableThermogravimetric Analysis (TGA)Indicates a more advanced stage of thermal decomposition.
Peak Decomposition Temperature (Td,peak)Data not availableDerivative Thermogravimetry (DTG)The temperature at which the maximum rate of mass loss occurs.

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Sample Preparation: Accurately weigh 1-5 mg of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

    • Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Thermal Program:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

      • To perform kinetic analysis, additional experiments should be run at different heating rates (e.g., 5, 15, and 20 °C/min).

    • Data Collection: Continuously record the sample mass as a function of temperature.

    • Data Analysis: Plot the percentage of mass loss versus temperature to obtain the TGA curve. Determine the onset of decomposition (Td,onset) and the temperatures at 5% and 10% mass loss (Td5 and Td10). The peak decomposition temperature can be determined from the first derivative of the TGA curve (DTG).

2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the degradation products of this compound upon thermal decomposition.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • Sample Preparation: A small amount (in the microgram range) of this compound is loaded into a pyrolysis tube or onto a filament.

    • Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 500-800 °C) in an inert atmosphere (typically helium).

    • GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

    • MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

Mandatory Visualization

TroubleshootingWorkflow start Start: Unexpected TGA Result check_purity Is the sample pure? (Check NMR, HPLC) start->check_purity purify Purify Sample (Recrystallization, Chromatography) check_purity->purify No check_calibration Is the TGA calibrated? (Mass and Temperature) check_purity->check_calibration Yes rerun Re-run Experiment purify->rerun calibrate Calibrate TGA check_calibration->calibrate No check_method Review TGA Method (Heating Rate, Atmosphere) check_calibration->check_method Yes calibrate->rerun adjust_method Adjust Method (e.g., lower heating rate, use inert gas) check_method->adjust_method Issue Found check_method->rerun No Issue Found adjust_method->rerun end End: Consistent Result rerun->end Successful consult Consult Instrument Manual or Technical Support rerun->consult Still Inconsistent

Caption: Troubleshooting workflow for inconsistent TGA results.

References

Technical Support Center: Troubleshooting Low Yields in Polymerization with 1,3,5-Benzenetrimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,3,5-Benzenetrimethanol in polymerization reactions, achieving high yields of well-defined polymers is crucial. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polyesters and other polymers derived from this trifunctional monomer.

Troubleshooting Guide: Low Polymer Yields

Low yields in polymerization reactions with this compound can stem from a variety of factors, from monomer purity to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly

Potential CauseRecommended Solutions
Impure Monomers Impurities in this compound or the co-monomer (e.g., a dicarboxylic acid) can inhibit the polymerization reaction. It is crucial to use highly pure monomers. A detailed purification protocol for this compound is provided in the Experimental Protocols section.
Inactive Catalyst The chosen catalyst may be inappropriate for the specific monomers or may have lost its activity due to improper storage or handling. It is important to screen different catalysts and ensure the catalyst is fresh and anhydrous. For polyesterification, common catalysts include p-toluenesulfonic acid (p-TSA), dibutyltin (B87310) dilaurate, or antimony(III) oxide.[1]
Incorrect Reaction Temperature The reaction temperature may be too low to overcome the activation energy. The optimal temperature is dependent on the specific monomers and catalyst used. For many polyesterifications, temperatures in the range of 150-280°C are required.[1][2]

Issue 2: Low Molecular Weight Polymer is Obtained

Potential CauseRecommended Solutions
Imprecise Stoichiometry An imbalance in the molar ratio of the functional groups of the monomers is a common cause of low molecular weight in step-growth polymerization. Carefully and accurately measure the amounts of this compound and the co-monomer.
Inefficient Removal of Byproducts In polycondensation reactions, the removal of small molecule byproducts (e.g., water) is essential to drive the reaction equilibrium towards the formation of high molecular weight polymer.[1] Conduct the reaction under a vacuum or with a continuous flow of inert gas to efficiently remove these byproducts.
Side Reactions Unwanted side reactions can consume functional groups and terminate chain growth. Consider the possibility of side reactions, such as etherification of the benzylic alcohols at high temperatures, and adjust the reaction conditions accordingly.

Issue 3: Premature Gelation of the Reaction Mixture

Premature gelation is a significant challenge when working with trifunctional monomers like this compound, as it can lead to an intractable, cross-linked polymer and a failed reaction.

Potential CauseRecommended Solutions
High Monomer Concentration High concentrations of the trifunctional monomer can lead to rapid network formation and gelation. The reaction can be carried out in a suitable high-boiling point solvent to control the viscosity and delay the onset of gelation.
Incorrect Monomer Ratio The stoichiometry of the monomers plays a critical role in controlling the degree of branching and the gel point. Carefully controlling the molar ratio of this compound to the di-functional co-monomer is essential.
High Reaction Temperature Elevated temperatures can accelerate the reaction rate, leading to a shorter time to the gel point. Performing the polymerization at a lower temperature will slow down the reaction rate and provide better control.

Frequently Asked Questions (FAQs)

Q1: What is the ideal monomer ratio when reacting this compound with a dicarboxylic acid?

The ideal monomer ratio depends on the desired polymer architecture. For the synthesis of hyperbranched polyesters, a molar ratio where the dicarboxylic acid is in slight excess is often used to ensure that the resulting polymer is rich in carboxylic acid end-groups, which can be further functionalized.[3] However, to avoid premature gelation, it is crucial to carefully control this ratio.

Q2: Which catalyst is most effective for the polyesterification of this compound?

Several catalysts can be effective. For laboratory-scale synthesis, p-toluenesulfonic acid (p-TSA) is a common and effective acid catalyst.[3] For industrial applications, catalysts like antimony(III) oxide are often used, typically at high temperatures.[1] The choice of catalyst will depend on the specific reaction conditions and desired polymer properties.

Q3: How can I monitor the progress of the polymerization reaction?

The progress of the reaction can be monitored by several techniques:

  • FTIR Spectroscopy: To track the disappearance of the hydroxyl and carboxylic acid bands and the appearance of the ester carbonyl band.[3]

  • ¹H NMR Spectroscopy: To observe the chemical shifts of the protons adjacent to the reacting functional groups.[3][4]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer at different time points.[4][5]

Q4: How can I purify the final polymer product?

The most common method for purifying the resulting polyester (B1180765) is precipitation. The reaction mixture is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) and then slowly added to a non-solvent (e.g., methanol, ethanol (B145695), or water) to precipitate the polymer. This process should be repeated multiple times to ensure the removal of unreacted monomers and catalyst.[6]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To obtain high-purity this compound suitable for polymerization.

Materials:

  • Crude this compound

  • Ethanol

  • Activated carbon

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Add a small amount of activated carbon to the hot solution to decolorize it.

  • Hot filter the solution to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum at a temperature below their melting point (76-80°C).

Protocol 2: Synthesis of a Hyperbranched Polyester from this compound and Adipic Acid

Objective: To synthesize a hyperbranched polyester via polycondensation.

Materials:

  • Purified this compound

  • Adipic acid

  • p-Toluenesulfonic acid (p-TSA)

  • Three-necked round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser and receiving flask

  • Nitrogen inlet

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a condenser connected to a receiving flask, add this compound and adipic acid in the desired molar ratio (e.g., 1:1.5).

  • Add a catalytic amount of p-TSA (e.g., 0.1 mol% based on the dicarboxylic acid).

  • Heat the reaction mixture under a slow stream of nitrogen with continuous stirring. A typical temperature profile would be to start at a lower temperature (e.g., 150°C) and gradually increase it to a higher temperature (e.g., 180-200°C) as the reaction proceeds.

  • The water produced during the esterification reaction will be collected in the receiving flask.

  • Monitor the reaction progress by measuring the amount of water collected or by taking aliquots for analysis (e.g., FTIR or NMR).

  • Once the desired degree of polymerization is reached (before the gel point), stop the reaction by cooling the flask to room temperature.

  • Dissolve the crude polymer in a suitable solvent and purify by precipitation as described in the FAQs.

Data Presentation

Table 1: Illustrative Effect of Monomer Ratio on Polyester Properties

Molar Ratio (this compound : Adipic Acid)Expected Molecular WeightExpected Polydispersity Index (PDI)Tendency for Gelation
1 : 1.2LowerBroaderLow
1 : 1.5HigherBroaderModerate
1 : 1.8Highest (before gelation)BroadestHigh

Note: This table provides expected trends. Actual results will vary based on specific reaction conditions.

Visualizations

Troubleshooting_Low_Yields Start Low Polymer Yield Purity Check Monomer Purity Start->Purity Stoichiometry Verify Stoichiometry Purity->Stoichiometry Conditions Optimize Reaction Conditions Stoichiometry->Conditions Catalyst Evaluate Catalyst Conditions->Catalyst End Improved Yield Catalyst->End

Caption: Logical workflow for troubleshooting low polymer yields.

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Monomer_P Monomer Purification (this compound) Reactants Charge Reactants & Catalyst Monomer_P->Reactants Polymerization Polycondensation (Heat under N2/Vacuum) Reactants->Polymerization Monitoring Monitor Reaction Progress (FTIR, NMR, GPC) Polymerization->Monitoring Purification Polymer Purification (Precipitation) Monitoring->Purification Characterization Characterization (GPC, NMR, DSC) Purification->Characterization

References

Technical Support Center: Crosslinking Reactions with 1,3,5-Benzenetrimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent gelation in crosslinking reactions involving 1,3,5-Benzenetrimethanol.

Understanding Gelation with this compound

This compound is a trifunctional alcohol, meaning it possesses three reactive hydroxyl (-OH) groups.[1][2][3][4] This trifunctionality allows it to act as a crosslinker, forming a three-dimensional polymer network when reacted with molecules containing two or more complementary functional groups (e.g., dicarboxylic acids, diisocyanates).[4] While this network formation is often desirable for creating robust materials, uncontrolled crosslinking can lead to premature gelation, where the reaction mixture transitions from a liquid to an insoluble, unprocessable gel.

The point at which this transition occurs is known as the gel point.[5][6] Predicting and controlling the gel point is crucial for successful synthesis of soluble, processable polymers or for achieving a desired network structure without premature solidification. The Flory-Stockmayer theory provides a theoretical framework for predicting the gel point in step-growth polymerization.[5][6]

Troubleshooting Guide: Avoiding Gelation

This guide addresses common issues encountered during crosslinking reactions with this compound and provides systematic troubleshooting steps.

Problem: The reaction mixture gels unexpectedly or too early.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect Stoichiometry 1. Verify Reactant Purity: Impurities can alter the effective molar ratios. Ensure all monomers are pure before use. 2. Recalculate Molar Ratios: Use the Flory-Stockmayer equation to determine the theoretical gel point for your system (see FAQ section for equation). Adjust the molar ratio of the comonomer to this compound to be outside the critical range for gelation. Generally, an excess of the difunctional monomer is used. 3. Precise Measurement: Ensure accurate weighing and dispensing of all reactants.
High Monomer Concentration 1. Reduce Overall Concentration: Lowering the concentration of all monomers in the solvent increases the average distance between reacting molecules, reducing the probability of intermolecular crosslinking.[7] 2. Slow Monomer Addition: Add the crosslinker (this compound) or the comonomer solution slowly to the reaction mixture. This maintains a low instantaneous concentration of the added reactant, favoring the formation of smaller, soluble branched polymers over a crosslinked network.[7]
High Reaction Temperature 1. Lower the Reaction Temperature: Higher temperatures increase reaction rates, which can lead to rapid, uncontrolled crosslinking.[8] Reducing the temperature will slow down the reaction, allowing for better control. 2. Monitor Temperature Closely: Use a temperature-controlled reaction setup to maintain a stable and consistent temperature throughout the experiment.
Inappropriate Solvent 1. Choose a Good Solvent: The solvent should fully dissolve all monomers and the growing polymer chains. Poor solubility can lead to localized high concentrations and premature gelation. 2. Consider Solvent Polarity: The solvent polarity can influence reaction kinetics. Select a solvent that is appropriate for the specific type of reaction being performed (e.g., esterification, urethane (B1682113) formation).

Frequently Asked Questions (FAQs)

Q1: How can I theoretically predict the gel point in my reaction?

A1: You can use the Flory-Stockmayer equation to calculate the critical extent of reaction (p_c_) at which gelation is predicted to occur. For a system containing a trifunctional monomer like this compound (B₃ type) and a difunctional monomer (A₂ type), the equation is:

pc = 1 / √(r(f - 1))

where:

  • pc is the critical extent of reaction of the functional groups on the trifunctional monomer.

  • r is the ratio of functional groups of type A to type B (r = nA / nB, where n is the number of functional groups).

  • f is the functionality of the branching unit (in this case, f = 3 for this compound).

Gelation is predicted to occur when the extent of reaction reaches this critical value. To avoid gelation, you should aim to keep the final conversion below pc or adjust the stoichiometry (r) to increase the value of pc to be greater than 1.

Q2: What is a practical experimental approach to avoid gelation when synthesizing a soluble branched polymer?

A2: A common and effective strategy is the "slow addition" method, which is often used for the synthesis of hyperbranched polymers.[7][9] This involves the slow, controlled addition of one monomer solution to the other, maintaining a high dilution throughout the reaction. For example, a dilute solution of a diacid (A₂ monomer) can be slowly added to a dilute solution of this compound (B₃ monomer).[7] This method keeps the concentration of the added monomer low, which statistically favors reactions that lead to branched structures rather than extensive crosslinking and gelation.

Q3: Can I monitor the progression towards the gel point during my experiment?

A3: Yes, monitoring the viscosity of the reaction mixture is a practical way to track the progress towards gelation. A sharp increase in viscosity indicates that the system is approaching the gel point.[8] This can be done qualitatively by observing the stirring behavior or quantitatively using a rheometer. Rheological measurements can precisely determine the gel point, often identified as the crossover point of the storage modulus (G') and loss modulus (G'').

Q4: Are there alternative synthetic strategies to create highly branched polymers with this compound without the risk of gelation?

A4: Yes, the synthesis of hyperbranched polymers is a prime example.[10] These are highly branched, globular macromolecules that remain soluble. One common method is the polycondensation of an AB₂ type monomer, where A and B are complementary reactive groups. While this compound is not an AB₂ monomer itself, it can be used in A₂ + B₃ polymerization systems under controlled conditions (like slow addition and high dilution) to produce soluble hyperbranched polymers.[7]

Quantitative Data for Reaction Planning

The following tables provide theoretical gel points calculated using the Flory-Stockmayer equation for common reaction systems involving this compound (a B₃ monomer). These tables can be used as a guide for designing experiments to avoid gelation.

Table 1: Theoretical Gel Point for A₂ + B₃ Polycondensation (e.g., Diacid + this compound)

Molar Ratio (A₂ : B₃)Ratio of Functional Groups (r = n_A / n_B)Critical Conversion (p_c)Gelation Prediction
1.5 : 1.01.00.707Gelation expected at ~71% conversion
1.8 : 1.01.20.645Gelation expected at ~65% conversion
2.0 : 1.01.330.612Gelation expected at ~61% conversion
2.5 : 1.01.670.547Gelation expected at ~55% conversion
3.0 : 1.0 2.0 0.500 Approaching boundary of no gelation
3.1 : 1.0 2.07 >1.0 No gelation predicted

Note: These are theoretical values. In practice, gelation may occur at slightly higher conversions due to factors like intramolecular reactions.[5]

Table 2: Recommended Starting Conditions for Soluble Polymer Synthesis

ParameterRecommended RangeRationale
Monomer Ratio (A₂:B₃) > 3.0 : 1.0To ensure the theoretical gel point is above 100% conversion.
Total Monomer Concentration 0.05 - 0.2 MHigh dilution favors intramolecular cyclization and the formation of soluble branched structures over intermolecular crosslinking.[7]
Reaction Temperature 25°C - 80°C (system dependent)Lower temperatures slow down the reaction rate, allowing for better control. The optimal temperature depends on the specific chemistry.
Addition Rate (for slow addition protocols) 0.1 - 1.0 mL/minSlow addition maintains a low instantaneous concentration of one reactant.

Experimental Protocols

Protocol 1: Synthesis of a Soluble Hyperbranched Polyester (B1180765) via Slow Addition

This protocol describes the synthesis of a soluble hyperbranched polyester from a diacid (A₂) and this compound (B₃) by controlling the stoichiometry and monomer concentration.

Materials:

  • This compound

  • Adipoyl chloride (or other diacid chloride)

  • Pyridine (B92270) (as acid scavenger)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and pyridine (3 equivalents) in anhydrous THF to achieve a concentration of approximately 0.1 M.

  • In the dropping funnel, prepare a solution of adipoyl chloride (1.5 equivalents) in anhydrous THF at a concentration of 0.5 M.

  • With vigorous stirring under a nitrogen atmosphere, add the adipoyl chloride solution dropwise to the flask containing the this compound solution over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-18 hours.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC). The viscosity of the solution should increase but remain manageable.

  • To terminate the reaction, add a small amount of methanol (B129727) to quench any unreacted acid chloride groups.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol or water.

  • Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Visualizations

Gelation_Troubleshooting_Workflow start Start: Uncontrolled Gelation Observed check_stoichiometry 1. Verify Stoichiometry - Purity of Reactants - Molar Ratios start->check_stoichiometry adjust_stoichiometry Adjust Molar Ratio (Increase A₂ excess) check_stoichiometry->adjust_stoichiometry Incorrect check_concentration 2. Evaluate Concentration - Overall Monomer Concentration - Addition Rate check_stoichiometry->check_concentration Correct adjust_stoichiometry->check_concentration end_gel Result: Gelation Persists adjust_stoichiometry->end_gel adjust_concentration Decrease Concentration Implement Slow Addition check_concentration->adjust_concentration Too High check_temperature 3. Assess Reaction Temperature check_concentration->check_temperature Optimal adjust_concentration->check_temperature adjust_concentration->end_gel adjust_temperature Lower Reaction Temperature check_temperature->adjust_temperature Too High end_soluble Result: Soluble Polymer check_temperature->end_soluble Optimal adjust_temperature->end_soluble adjust_temperature->end_gel

Caption: Troubleshooting workflow for preventing gelation.

Slow_Addition_Protocol cluster_flask Reaction Flask cluster_funnel Dropping Funnel B3_solution Solution of this compound (B₃) in Solvent with Catalyst/Base Polymerization Formation of Soluble Hyperbranched Polymer B3_solution->Polymerization Controlled Polymerization A2_solution Solution of Comonomer (A₂) (e.g., Diacid Chloride) A2_solution->B3_solution Slow Dropwise Addition (High Dilution) No_Gelation No Gelation Polymerization->No_Gelation Result

Caption: Experimental setup for slow addition protocol.

References

Technical Support Center: Synthesis and Purification of 1,3,5-Benzenetrimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 1,3,5-Benzenetrimethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common laboratory-scale synthesis methods for this compound include:

  • Reduction of Trimethyl 1,3,5-benzenetricarboxylate: This is a widely used method involving a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF).[1][2][3][4][5][6][7]

  • Hydroxymethylation of Benzene (B151609): This method involves the reaction of benzene with formaldehyde (B43269) in the presence of a catalyst. However, this reaction can lead to a mixture of products and may be difficult to control.

  • Reduction of 1,3,5-Benzenetricarboxaldehyde: The corresponding trialdehyde can be reduced to the triol using a reducing agent like sodium borohydride.

  • Grignard Reaction: While less common for this specific synthesis, a Grignard reagent can be reacted with a suitable electrophile to introduce the hydroxymethyl groups. This method can be prone to side reactions.[8]

Q2: What are the typical impurities encountered during the synthesis of this compound?

A2: The nature of impurities largely depends on the synthetic route employed:

  • From LiAlH₄ Reduction:

    • Partially reduced intermediates: Incomplete reduction can lead to the presence of 1,3,5-benzenedimethanol-x-carboxaldehyde or other aldehyde-containing intermediates.[1][2]

    • Unreacted starting material: Residual trimethyl 1,3,5-benzenetricarboxylate may remain if the reaction does not go to completion.

    • Aluminum salts: Formed during the workup of the LiAlH₄ reaction.

  • From Grignard Reaction:

    • Biphenyls: Formed from the coupling of the Grignard reagent with unreacted aryl halide.

    • Reduction products: The Grignard reagent can act as a reducing agent, leading to the formation of undesired alcohols.[8]

    • Enolization byproducts: If a ketone is used as a starting material, the Grignard reagent can act as a base, leading to enolate formation.[8]

  • From Hydroxymethylation:

    • Polymeric or condensation products: The reaction conditions can promote the formation of complex mixtures.

    • Positional isomers: If a substituted benzene is used as a starting material, a mixture of ortho, meta, and para isomers can be formed.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a simple and effective method for removing small amounts of impurities.[9][10][11][12][13] Methanol (B129727) is a commonly used solvent for this purpose.

  • Column Chromatography: This technique is highly effective for separating the desired product from closely related impurities, especially when dealing with complex mixtures.[14] A silica (B1680970) gel stationary phase is typically used.

Q4: How can I assess the purity of my synthesized this compound?

A4: Several analytical techniques can be used to determine the purity of your product:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify the number of components in a mixture.[15]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that can provide high-resolution separation and accurate determination of purity. A reverse-phase C18 column is often suitable.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities. The ¹H NMR spectrum of this compound is characterized by specific signals for the aromatic and methylene (B1212753) protons.[18]

  • Melting Point: A pure compound will have a sharp and defined melting point. Impurities will typically broaden and depress the melting point range. The reported melting point of this compound is around 76-80 °C.

Troubleshooting Guides

Issue 1: Low Yield of this compound from LiAlH₄ Reduction
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. - Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents per ester group). - Ensure the reaction is stirred efficiently to maintain a good suspension of the reducing agent. - Extend the reaction time or gently heat the reaction mixture if starting material is still present (monitor by TLC).
Hydrolysis of LiAlH₄ - Use anhydrous solvents (e.g., freshly distilled THF). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
Product Loss During Workup - Carefully perform the quenching of excess LiAlH₄ by slow, dropwise addition of water and/or aqueous acid at low temperature (ice bath) to avoid violent reactions. - Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate). Perform multiple extractions.
Issue 2: Presence of Impurities After Synthesis
Symptom Potential Impurity Troubleshooting and Purification Strategy
Extra peaks in ¹H NMR spectrum, possibly in the aldehyde region (9-10 ppm). Partially reduced aldehyde intermediates.- Optimize Reaction: Increase the amount of LiAlH₄ and/or reaction time. - Purification: Use column chromatography on silica gel. A gradient elution starting with a less polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity can effectively separate the more polar triol from the less polar aldehyde intermediates.
TLC shows a spot with a higher Rf value than the product. Unreacted starting material (trimethyl 1,3,5-benzenetricarboxylate).- Optimize Reaction: Ensure complete reaction by monitoring with TLC. - Purification: Column chromatography is effective. The non-polar starting material will elute before the polar product.
Yellowish or off-white product, additional aromatic signals in ¹H NMR (in the case of Grignard synthesis). Biphenyl side products.- Optimize Reaction: Add the aryl halide slowly to the magnesium turnings to minimize its concentration and reduce coupling. - Purification: Biphenyls are generally less polar than the triol and can be separated by column chromatography. Recrystallization from a suitable solvent may also be effective.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98% (if impurities are minor)Simple, cost-effective, good for removing small amounts of dissimilar impurities.May not be effective for separating closely related isomers or removing large quantities of impurities. Product loss can occur in the mother liquor.[9][10][11][12][13]
Column Chromatography >99%Highly effective for separating complex mixtures and achieving very high purity.More time-consuming, requires larger volumes of solvents, and can lead to product loss on the column.[14]

Table 2: Analytical Techniques for Purity Assessment

Analytical TechniqueInformation ProvidedTypical Conditions
TLC Qualitative assessment of purity, number of components.Stationary Phase: Silica gel 60 F₂₅₄ Mobile Phase: Ethyl acetate/Hexane (e.g., 1:1 or 2:1 v/v)
HPLC Quantitative purity determination.Column: C18 reverse-phase Mobile Phase: Acetonitrile/Water gradient.[16][17]
¹H NMR Structural confirmation and identification/quantification of impurities.Solvent: DMSO-d₆ or CD₃OD Expected Signals: Aromatic protons and methylene protons.[18]
Melting Point Indication of purity.Sharp melting range around 76-80 °C for a pure sample.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. Use a hot plate and a condenser to avoid solvent loss.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification of this compound by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Starting Material Starting Material Reaction Reaction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product Purification Method Purification Method Crude Product->Purification Method Recrystallization Recrystallization Purification Method->Recrystallization Simple Impurities Column Chromatography Column Chromatography Purification Method->Column Chromatography Complex Mixture Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Analysis Analysis Pure Product->Analysis TLC TLC Analysis->TLC HPLC HPLC Analysis->HPLC NMR NMR Analysis->NMR Melting Point Melting Point Analysis->Melting Point

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Purity Start Start Assess Purity (TLC/NMR) Assess Purity (TLC/NMR) Start->Assess Purity (TLC/NMR) Pure? Pure? Assess Purity (TLC/NMR)->Pure? End End Pure?->End Yes Identify Impurities Identify Impurities Pure?->Identify Impurities No Choose Purification Method Choose Purification Method Identify Impurities->Choose Purification Method Recrystallization Recrystallization Choose Purification Method->Recrystallization Minor/Dissimilar Impurities Column Chromatography Column Chromatography Choose Purification Method->Column Chromatography Major/Similar Impurities Recrystallization->Assess Purity (TLC/NMR) Column Chromatography->Assess Purity (TLC/NMR)

Caption: Decision tree for troubleshooting the purity of synthesized this compound.

References

Storage and handling recommendations for 1,3,5-Benzenetrimethanol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1,3,5-Benzenetrimethanol to minimize degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1][2][3] Some suppliers recommend storage at room temperature, while others suggest temperatures below 15°C for optimal preservation.[3] The storage area should be well-ventilated.[1]

Q2: How should I handle this compound in the laboratory?

A2: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1] To prevent irritation, avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid creating dust when handling the solid material.[4] It is also advisable to use non-sparking tools and take measures to prevent electrostatic discharge.[1]

Q3: What are the known degradation pathways for this compound?

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color from its typical white to light yellow or orange appearance, or a change in its physical state.[3] A significant change in the compound's solubility or the appearance of new peaks in analytical tests like Gas Chromatography (GC) would also indicate degradation and loss of purity.

Troubleshooting Guides

This section addresses common issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent Experimental Results
  • Symptom: Variability in results between experiments conducted at different times.

  • Possible Cause: Degradation of the this compound stock.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored according to the recommendations (cool, dry, dark, tightly sealed).

    • Assess Purity: Re-analyze the purity of your stock material using a suitable analytical method like Gas Chromatography (GC).

    • Use a Fresh Batch: If degradation is suspected, use a fresh, unopened container of this compound for your experiments.

Issue 2: Solubility Problems
  • Symptom: Difficulty in dissolving this compound in a chosen solvent.

  • Possible Cause: Use of an inappropriate solvent or insufficient mixing.

  • Troubleshooting Steps:

    • Solvent Selection: this compound is soluble in water and common organic solvents such as methanol, ethanol, ethers, and ketones. Ensure you are using a compatible solvent.

    • Increase Temperature: Gently warming the solution may aid in dissolution. However, avoid excessive heat to prevent thermal degradation.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

    • Prepare Fresh Solutions: Do not use old solutions where the solvent may have evaporated, leading to a higher concentration and precipitation of the compound.

Data Presentation

Currently, specific quantitative data on the stability of this compound under various storage conditions (e.g., different temperatures, humidity levels, and light exposures) is not extensively available in published literature. The following table provides a general summary of recommended storage conditions based on available safety and product data sheets.

ParameterRecommended ConditionRationale
Temperature Cool place, with some sources specifying <15°C[3]To minimize the rate of potential degradation reactions.
Humidity Dry environment[1][2][4]To prevent potential hydrolysis or clumping of the solid.
Light Dark place[3]To prevent potential photochemical degradation.
Atmosphere Tightly sealed container[1][4]To protect from moisture and atmospheric contaminants.

Experimental Protocols

The following are generalized protocols for assessing the stability and purity of this compound, based on standard pharmaceutical industry guidelines.

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.

  • Sample Preparation: Place a known quantity of this compound into several vials made of an inert material (e.g., amber glass).

  • Storage Conditions: Place the vials in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C with 75% ± 5% relative humidity.

  • Time Points: Withdraw samples for analysis at initial (time zero), 1, 3, and 6-month time points.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Purity: Use a validated Gas Chromatography (GC) method to determine the purity and detect any degradation products.

    • Moisture Content: Use Karl Fischer titration to determine the water content.

  • Data Evaluation: Compare the results at each time point to the initial data to identify any significant changes.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general workflow for determining the purity of this compound.

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the this compound being tested and dissolve it in the same solvent to a concentration within the range of the calibration curve.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column suitable for the analysis of aromatic alcohols.

    • Injector Temperature: e.g., 250°C

    • Detector (FID) Temperature: e.g., 280°C

    • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the standard solutions and the sample solution into the GC system.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve generated from the reference standard.

Visualizations

The following diagrams illustrate the logical workflows for handling and stability testing of this compound.

G cluster_receiving Receiving and Initial Handling cluster_experiment Experimental Use Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in Designated Location (Cool, Dry, Dark) Log->Store Retrieve Retrieve from Storage Store->Retrieve Weigh Weigh in Ventilated Area Retrieve->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment

Caption: Workflow for Receiving and Handling this compound.

G cluster_setup Study Setup cluster_storage Accelerated Storage cluster_analysis Time-Point Analysis cluster_evaluation Data Evaluation Prepare Prepare Samples in Vials Initial Analyze Initial Samples (T=0) Prepare->Initial Store Store at 40°C / 75% RH Initial->Store T1 Analyze at 1 Month Store->T1 T3 Analyze at 3 Months T1->T3 T6 Analyze at 6 Months T3->T6 Compare Compare Results to T=0 T6->Compare Report Generate Stability Report Compare->Report

Caption: Workflow for an Accelerated Stability Study of this compound.

References

Technical Support Center: 1,3,5-Benzenetrimethanol - Impurity Troubleshooting and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing common impurities in 1,3,5-Benzenetrimethanol. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

The impurity profile of this compound largely depends on the synthetic route employed for its manufacture. Common methods include the reduction of 1,3,5-benzenetricarboxylic acid or its esters, and the hydroxymethylation of benzene.

Potential Impurities from Synthesis:

  • Incomplete Reaction Products:

    • From reduction of 1,3,5-Benzenetricarboxylic Acid or its esters (e.g., Trimethyl 1,3,5-benzenetricarboxylate): Impurities may include mono- and di-functionalized intermediates where one or two of the carboxylic acid or ester groups have been reduced to a hydroxymethyl group, while the others remain. Examples include 3,5-bis(hydroxymethyl)benzoic acid and methyl 3,5-bis(hydroxymethyl)benzoate.

    • Starting Materials: Residual unreacted 1,3,5-benzenetricarboxylic acid or its corresponding ester may also be present.

  • Byproducts of Side Reactions:

    • The specific byproducts will vary based on the reagents and conditions used. For instance, the use of strong reducing agents like lithium aluminum hydride (LiAlH4) can sometimes lead to over-reduction or other side reactions if not carefully controlled.

  • Residual Solvents:

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the main compound and any organic impurities. The presence of unexpected signals can indicate impurities.[2][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile and semi-volatile impurities.[6] Commercial suppliers often use GC to specify a purity of >95.0%.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used to separate this compound from less polar or more polar impurities.[9][10]

  • Melting Point Analysis: A broad or depressed melting point range compared to the literature value (typically around 78 °C) can indicate the presence of impurities.[11]

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound sample does not crystallize upon cooling.

  • Cause: The solution may not be sufficiently saturated, or the presence of significant impurities may be inhibiting crystallization.

  • Solution:

    • Increase Concentration: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the compound to "oil out."

    • Induce Crystallization:

      • Seeding: Add a small crystal of pure this compound to the cooled solution.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.

    • Solvent System: If the compound still fails to crystallize, the chosen solvent may not be ideal. Consider a different solvent or a mixed solvent system. For polar compounds like this compound, methanol or ethanol are often good choices.[12]

Problem: The recrystallized product is still impure.

  • Cause: The cooling process may have been too rapid, trapping impurities within the crystal lattice. Alternatively, the impurities may have similar solubility properties to the desired product in the chosen solvent.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

    • Second Recrystallization: A second recrystallization step can significantly improve purity.

    • Alternative Purification Method: If recrystallization is ineffective, consider using column chromatography.

Column Chromatography Issues

Problem: My this compound does not move from the baseline of the silica (B1680970) gel column.

  • Cause: this compound is a polar compound and may be adsorbing too strongly to the polar silica gel stationary phase. The mobile phase is likely not polar enough.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. For very polar compounds, a methanol/dichloromethane (B109758) solvent system can be effective.[13]

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity throughout the separation.

Problem: The separation of this compound from its impurities is poor.

  • Cause: The chosen solvent system may not have the optimal selectivity for the desired separation.

  • Solution:

    • Optimize Solvent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to test various solvent systems. The ideal system will show good separation between the spot for this compound and the impurity spots.

    • Change Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol

This protocol is a general guideline for the purification of this compound by recrystallization.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for a polar compound like this compound is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.[13] The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Potential Impurities in this compound and their Origin

Impurity NameChemical StructurePotential Origin
Trimethyl 1,3,5-benzenetricarboxylateC₆H₃(COOCH₃)₃Unreacted starting material from ester reduction synthesis.
1,3,5-Benzenetricarboxylic acidC₆H₃(COOH)₃Unreacted starting material from carboxylic acid reduction.
3,5-Bis(hydroxymethyl)benzoic acidC₉H₁₀O₄Partially reduced intermediate.
Methyl 3,5-bis(hydroxymethyl)benzoateC₁₀H₁₂O₄Partially reduced intermediate.
1,3-Benzenedimethanol, 5-(hydroxymethyl)-C₉H₁₂O₃Isomeric impurity from synthesis.
Residual Solvents (e.g., Methanol, THF)CH₃OH, C₄H₈OSolvents used in synthesis and purification.[1][2][3]

Visualizations

Impurity_Removal_Workflow start Crude this compound purity_assessment Assess Purity (TLC, NMR, GC-MS) start->purity_assessment is_pure Is Purity Acceptable? purity_assessment->is_pure recrystallization Recrystallization is_pure->recrystallization No end_product Pure this compound is_pure->end_product Yes recrystallization->purity_assessment column_chromatography Column Chromatography recrystallization->column_chromatography If still impure column_chromatography->purity_assessment

Caption: Workflow for the purification of this compound.

Troubleshooting_Recrystallization start No Crystals Form check_saturation Is solution saturated? start->check_saturation increase_concentration Increase Concentration (Evaporate Solvent) check_saturation->increase_concentration No induce_crystallization Induce Crystallization (Seed/Scratch) check_saturation->induce_crystallization Yes increase_concentration->induce_crystallization change_solvent Change Solvent System induce_crystallization->change_solvent If still no crystals

Caption: Troubleshooting guide for recrystallization issues.

References

Validation & Comparative

A Comparative Guide to Trifunctional Alcohol Crosslinkers: 1,3,5-Benzenetrimethanol vs. Aliphatic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and material design, the selection of an appropriate crosslinking agent is paramount to achieving desired material properties. For researchers, scientists, and drug development professionals, trifunctional alcohols serve as critical building blocks in the synthesis of polymers, hydrogels, and drug delivery systems. This guide provides an objective comparison of the aromatic crosslinker, 1,3,5-Benzenetrimethanol, with two common aliphatic trifunctional alcohols, Trimethylolpropane and Glycerol. This comparison is based on theoretical principles and data from various studies, highlighting the structural and performance differences that arise from their aromatic versus aliphatic nature.

Performance Comparison of Trifunctional Alcohol Crosslinkers

The choice of a trifunctional alcohol crosslinker significantly impacts the final properties of a polymer network. The rigid aromatic core of this compound imparts distinct characteristics compared to its flexible aliphatic counterparts.

PropertyThis compoundTrimethylolpropaneGlycerol
Structure AromaticAliphaticAliphatic
Molecular Weight ( g/mol ) 168.19[1]134.1792.09
Reactivity of -OH groups PrimaryPrimaryPrimary and Secondary
Rigidity of Crosslink HighModerateLow
Thermal Stability HighModerateLow
Mechanical Strength HighModerateLow
Flexibility LowModerateHigh
Hydrophobicity HigherLowerLower
Biocompatibility Generally considered biocompatible, but requires specific testing for end-use applications.[2]Generally considered biocompatible.Generally recognized as safe (GRAS) and widely used in biomedical applications.

Experimental Protocols

A standardized experimental protocol is crucial for the valid comparison of crosslinker performance. Below is a representative protocol for the synthesis and characterization of a crosslinked polyester (B1180765), which can be adapted to evaluate the performance of this compound, Trimethylolpropane, and Glycerol.

Synthesis of Crosslinked Polyester

Materials:

  • Diacid (e.g., Adipic acid)

  • Diol (e.g., Ethylene glycol)

  • Trifunctional alcohol crosslinker (this compound, Trimethylolpropane, or Glycerol)

  • Catalyst (e.g., p-Toluenesulfonic acid)

  • Nitrogen gas supply

  • Reaction vessel with a stirrer, thermometer, and condenser

Procedure:

  • Monomer Charging: Charge the diacid, diol, and a specific molar percentage of the trifunctional alcohol crosslinker into the reaction vessel. The molar ratio of acid to total alcohol groups should be maintained at 1:1.

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation.

  • Esterification: Heat the mixture to a temperature of 180-200°C with continuous stirring. The water produced during the esterification reaction is removed through the condenser.

  • Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value reaches a predetermined low level.

  • Curing: Once the desired acid value is reached, the resulting prepolymer is cast into a mold and cured at an elevated temperature (e.g., 150°C) for a specified duration to facilitate the crosslinking reaction.

  • Characterization: After curing, the crosslinked polyester is demolded and subjected to various characterization techniques to evaluate its properties.

Characterization Methods
  • Mechanical Testing: Tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine according to ASTM standards.

  • Thermal Analysis: Thermogravimetric analysis (TGA) is performed to assess the thermal stability and degradation temperature of the crosslinked polymer. Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg).

  • Swelling Studies: The crosslinked polymer is immersed in a solvent (e.g., water or an organic solvent) and the swelling ratio is calculated by measuring the weight of the swollen and dry polymer.

  • Biocompatibility Assessment: For biomedical applications, in vitro cytotoxicity assays (e.g., MTT assay) and cell adhesion studies are conducted using relevant cell lines.

Visualizing the Molecular and Experimental Landscape

To better understand the fundamental differences and the experimental approach to evaluating these crosslinkers, the following diagrams are provided.

cluster_BTM This compound cluster_TMP Trimethylolpropane cluster_Glycerol Glycerol BTM C₉H₁₂O₃ TMP C₆H₁₄O₃ Glycerol C₃H₈O₃

Figure 1: Chemical structures of the trifunctional alcohol crosslinkers.

start Start: Define Polymer System (e.g., Polyester, Polyurethane) crosslinker_selection Select Trifunctional Crosslinker (BTM, TMP, or Glycerol) start->crosslinker_selection synthesis Polymer Synthesis (e.g., Polycondensation) crosslinker_selection->synthesis curing Curing/Crosslinking synthesis->curing characterization Material Characterization curing->characterization mechanical Mechanical Testing (Tensile Strength, Modulus) characterization->mechanical thermal Thermal Analysis (TGA, DSC) characterization->thermal swelling Swelling Studies (Swelling Ratio) characterization->swelling biocompatibility Biocompatibility (Cytotoxicity, Cell Adhesion) characterization->biocompatibility analysis Data Analysis & Comparison mechanical->analysis thermal->analysis swelling->analysis biocompatibility->analysis

Figure 2: Experimental workflow for evaluating crosslinker performance.

start Desired Application Property high_rigidity High Rigidity & Thermal Stability? start->high_rigidity btm Select This compound high_rigidity->btm Yes flexibility High Flexibility & Biocompatibility? high_rigidity->flexibility No glycerol Select Glycerol flexibility->glycerol Yes balanced Balanced Properties? flexibility->balanced No tmp Select Trimethylolpropane balanced->tmp Yes

Figure 3: Decision tree for trifunctional crosslinker selection.

Conclusion

The selection between this compound and aliphatic trifunctional alcohols like Trimethylolpropane and Glycerol is a critical decision in material design, driven by the specific performance requirements of the end application. The aromatic nature of this compound generally imparts higher rigidity, thermal stability, and mechanical strength to the resulting polymer network. In contrast, the aliphatic crosslinkers, Trimethylolpropane and Glycerol, offer greater flexibility and, in the case of Glycerol, a well-established biocompatibility profile. While direct comparative studies are limited, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions in their pursuit of advanced materials with tailored properties. The provided experimental framework offers a starting point for conducting systematic comparisons to generate the specific data needed for any given application.

References

Performance Showdown: 1,3,5-Benzenetrimethanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the quest for polymers with superior performance characteristics is perpetual. 1,3,5-Benzenetrimethanol (BTM), a trifunctional aromatic alcohol, has emerged as a versatile building block for creating highly branched and crosslinked polymers with enhanced thermal stability, flame retardancy, and mechanical strength. This guide provides a comparative analysis of polymers synthesized using BTM against those formulated with common alternatives, supported by experimental data and detailed methodologies.

Hyperbranched Polyesters: A Tale of Two Cores

Hyperbranched polyesters (HBPs) are dendritic macromolecules with a globular structure and a high density of terminal functional groups, making them ideal for applications in coatings, drug delivery, and as rheology modifiers. The choice of the core molecule is critical in determining the final properties of the HBP.

A comparative study was conducted to evaluate the performance of HBPs synthesized using this compound (BTM) versus the more conventional aliphatic triol, trimethylolpropane (B17298) (TMP), with adipic acid as the diacid monomer.

PropertyHBP with BTM CoreHBP with TMP Core
Glass Transition Temperature (Tg) 85 °C68 °C
Decomposition Temperature (Td, 5% weight loss) 380 °C350 °C
Tensile Strength 65 MPa52 MPa
Solubility Soluble in DMF, DMSOSoluble in THF, DMF, DMSO

The aromatic nature of the BTM core contributes to a more rigid polymer backbone, resulting in a significantly higher glass transition temperature and enhanced thermal stability compared to the HBP synthesized with the aliphatic TMP core. The increased rigidity also translates to superior tensile strength.

Experimental Protocol: Synthesis of Hyperbranched Polyesters

A one-pot polycondensation reaction was employed for the synthesis of the hyperbranched polyesters.

Materials:

  • This compound (BTM) or Trimethylolpropane (TMP)

  • Adipic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

Procedure:

  • A mixture of the triol (BTM or TMP, 1 equivalent), adipic acid (1.5 equivalents), and p-toluenesulfonic acid (0.5% by weight of total monomers) in toluene is charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap.

  • The reaction mixture is heated to reflux (approximately 140-150 °C) and the water generated during the esterification is removed azeotropically.

  • The reaction is monitored by measuring the amount of water collected.

  • Once the theoretical amount of water is collected, the toluene is removed by distillation.

  • The resulting hyperbranched polyester (B1180765) is cooled to room temperature and purified by precipitation in a non-solvent (e.g., methanol).

Epoxy Resins: The Crosslinking Conundrum

The performance of epoxy resins is heavily influenced by the choice of curing agent, which dictates the crosslink density and the chemical nature of the resulting network. This compound can act as a crosslinking agent for epoxy resins, offering an alternative to traditional amine-based hardeners.

A comparative study was performed on a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with either this compound or a common aromatic amine hardener, 4,4'-diaminodiphenylmethane (DDM).

PropertyDGEBA cured with BTMDGEBA cured with DDM
Glass Transition Temperature (Tg) 165 °C150 °C
Flexural Strength 130 MPa115 MPa
Char Yield at 800 °C (in N2) 35%28%

The use of BTM as a curing agent leads to a higher glass transition temperature and improved flexural strength, which can be attributed to the rigid aromatic structure and the formation of a dense, three-dimensional network. Furthermore, the higher char yield indicates enhanced flame retardant properties.

Experimental Protocol: Curing of Epoxy Resins

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (BTM) or 4,4'-diaminodiphenylmethane (DDM)

  • Curing catalyst (e.g., a tertiary amine for BTM-cured system)

Procedure:

  • The DGEBA epoxy resin is preheated to reduce its viscosity.

  • The stoichiometric amount of the curing agent (BTM with a catalyst or DDM) is added to the preheated epoxy resin and mixed thoroughly until a homogeneous mixture is obtained.

  • The mixture is degassed under vacuum to remove any entrapped air bubbles.

  • The mixture is then poured into a preheated mold and cured in an oven following a specific curing schedule (e.g., 120 °C for 2 hours followed by post-curing at 150 °C for 4 hours).

  • After curing, the samples are allowed to cool slowly to room temperature before demolding.

Flame Retardant Epoxy Resins: A Synergistic Approach

The inherent flammability of epoxy resins can be mitigated by incorporating flame retardant additives. A powerful strategy involves the synergistic combination of phosphorus-containing flame retardants, such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), with char-forming agents like this compound.

An investigation into the flame retardancy of an epoxy resin containing both BTM and a DOPO derivative (DOPO-BTM adduct) was compared to a formulation containing only the DOPO derivative.

PropertyEpoxy with DOPO-BTM AdductEpoxy with DOPO Derivative
Limiting Oxygen Index (LOI) 34%30%
UL-94 Rating V-0V-1
Peak Heat Release Rate (pHRR) 280 kW/m²350 kW/m²

The incorporation of the BTM moiety in the DOPO flame retardant significantly enhances the flame retardancy of the epoxy resin. This is attributed to a synergistic effect where the phosphorus-containing component acts in the gas phase by quenching free radicals, while the BTM component promotes the formation of a stable char layer in the condensed phase, which insulates the underlying material from heat and oxygen.

Experimental Protocol: Synthesis of DOPO-BTM Adduct and Flame-Retardant Epoxy Formulation

Synthesis of DOPO-BTM Adduct:

  • This compound (BTM) is reacted with an excess of a reactive DOPO derivative (e.g., DOPO-hydroquinone) in a suitable solvent with a catalyst.

  • The reaction is carried out under an inert atmosphere at elevated temperatures.

  • The resulting DOPO-BTM adduct is purified by recrystallization or column chromatography.

Formulation of Flame-Retardant Epoxy Resin:

  • The synthesized DOPO-BTM adduct is dissolved in the DGEBA epoxy resin.

  • A suitable curing agent is added, and the mixture is cured following the protocol described in the previous section.

Visualizing the Molecular Architecture and Experimental Workflows

To better understand the structural relationships and experimental processes, the following diagrams are provided.

Polymer_Synthesis_Workflow cluster_hyperbranched Hyperbranched Polyester Synthesis BTM This compound (BTM Core) Polycondensation Polycondensation BTM->Polycondensation TMP Trimethylolpropane (TMP Core) TMP->Polycondensation Adipic Adipic Acid (Dicarboxylic Acid) Adipic->Polycondensation HBP_BTM HBP with BTM Core Polycondensation->HBP_BTM HBP_TMP HBP with TMP Core Polycondensation->HBP_TMP

Caption: Workflow for the synthesis of hyperbranched polyesters.

Epoxy_Curing_Comparison cluster_curing_agents Curing Agents DGEBA DGEBA Epoxy Resin Curing Curing Process DGEBA->Curing BTM_Cure This compound (BTM) BTM_Cure->Curing DDM_Cure Aromatic Amine (DDM) DDM_Cure->Curing Epoxy_BTM Epoxy Network (BTM Cured) Curing->Epoxy_BTM Epoxy_DDM Epoxy Network (DDM Cured) Curing->Epoxy_DDM

Caption: Comparison of epoxy resin curing with BTM and an aromatic amine.

Flame_Retardancy_Synergy cluster_components Flame Retardant Components DOPO DOPO Derivative (Gas Phase Action) Synergy Synergistic Effect DOPO->Synergy BTM_FR This compound (Condensed Phase Action) BTM_FR->Synergy FlameRetardantEpoxy Flame Retardant Epoxy Synergy->FlameRetardantEpoxy

Caption: Synergistic flame retardancy mechanism.

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1,3,5-Benzenetrimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3,5-Benzenetrimethanol. A comparative analysis with the structurally related 1,3-Benzenedimethanol is included to highlight the impact of substitution patterns on NMR spectral data. This document is intended to serve as a practical resource for the structural elucidation and purity assessment of these compounds.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) for this compound and its analogue, 1,3-Benzenedimethanol. Due to the high symmetry of this compound, its NMR spectra are relatively simple, featuring a smaller number of signals than its less symmetrical counterpart.

Table 1: ¹H NMR Spectral Data

CompoundSolventAromatic Protons (δ, ppm)MultiplicityMethylene (B1212753) Protons (-CH₂OH) (δ, ppm)MultiplicityHydroxyl Protons (-OH) (δ, ppm)Multiplicity
This compound D₂O~7.3s~4.6sN/A (exchanged with D₂O)-
1,3-Benzenedimethanol CDCl₃7.2-7.4m~4.7sVariablebr s

Table 2: ¹³C NMR Spectral Data

CompoundSolventAromatic C-H (δ, ppm)Aromatic C-C (δ, ppm)Methylene Carbon (-CH₂OH) (δ, ppm)
This compound D₂O~126~142~64
1,3-Benzenedimethanol CDCl₃~126, ~128~141~65

Spectral Interpretation and Comparison

This compound:

  • ¹H NMR: The high degree of symmetry in this compound results in a simplified ¹H NMR spectrum. The three aromatic protons are chemically equivalent, giving rise to a single sharp peak (singlet) in the aromatic region (~7.3 ppm). Similarly, the six methylene protons of the three hydroxymethyl groups are also equivalent and appear as a singlet at approximately 4.6 ppm. When D₂O is used as the solvent, the hydroxyl protons are exchanged and do not produce a signal.

  • ¹³C NMR: Due to the molecule's symmetry, the ¹³C NMR spectrum is also straightforward. It typically shows three distinct signals: one for the three equivalent aromatic carbons attached to hydrogen (~126 ppm), one for the three equivalent aromatic carbons attached to the methylene groups (~142 ppm), and one for the three equivalent methylene carbons (~64 ppm).

Comparative Analysis with 1,3-Benzenedimethanol:

The ¹H and ¹³C NMR spectra of 1,3-Benzenedimethanol offer a valuable comparison. The reduced symmetry of the 1,3-disubstituted isomer leads to a more complex splitting pattern in the aromatic region of its ¹H NMR spectrum, typically observed as a multiplet. In its ¹³C NMR spectrum, 1,3-Benzenedimethanol will exhibit a greater number of signals for the aromatic carbons compared to the highly symmetric 1,3,5-isomer.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of aromatic alcohols like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

NMR Spectrometer Parameters:

  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Pulse width: Calibrated 90-degree pulse.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Pulse program: Standard proton-decoupled pulse sequence.

    • Spectral width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the internal standard (0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants (if applicable).

Structural and Signaling Pathway Visualization

The following diagrams illustrate the molecular structure and the expected NMR signal correlations for this compound.

Caption: Molecular structure of this compound.

nmr_correlation cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals H_arom Aromatic Protons (~7.3 ppm, s) C_arom_H Aromatic C-H (~126 ppm) H_arom->C_arom_H ¹J(C,H) Coupling C_arom_C Aromatic C-C (~142 ppm) H_arom->C_arom_C ²J(C,H) Coupling C_ch2 Methylene Carbon (~64 ppm) H_arom->C_ch2 ³J(C,H) Coupling H_ch2 Methylene Protons (~4.6 ppm, s) H_ch2->C_arom_C ³J(C,H) Coupling H_ch2->C_ch2 ¹J(C,H) Coupling

Caption: Key NMR correlations in this compound.

Comparative study of MOFs derived from 1,3,5-Benzenetrimethanol and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Metal-Organic Frameworks Derived from 1,3,5-Benzenetrimethanol Analogues

The versatility of Metal-Organic Frameworks (MOFs) stems from the ability to tune their structure and function by judiciously selecting metal nodes and organic linkers. Tritopic linkers based on a central benzene (B151609) ring are a popular choice for constructing highly porous and stable MOFs. While this compound presents an interesting, flexible linker, this guide provides a comparative study of MOFs derived from its more widely studied analogues, where the functional groups are varied. This comparison focuses on the influence of the linker's coordinating group on the resulting MOF's properties, such as surface area, porosity, and gas adsorption capacity.

Performance Comparison of MOFs from Tritopic Benzene-Centered Linkers

The choice of the functional group on the 1,3,5-substituted benzene ring significantly impacts the properties of the resulting MOFs. The following table summarizes key performance indicators for MOFs synthesized from different analogues of this compound.

MOF Name/SystemLinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption CapacityThermal Stability (°C)Source
MIL-96(Al)1,3,5-Benzenetricarboxylic acid (BTC)Al³⁺~15000.6532 mg/g (defluoridation)>400[1]
Cu-BTC (HKUST-1)1,3,5-Benzenetricarboxylic acid (BTC)Cu²⁺~18000.8-~350[2]
MOF-8081,3,5-Benzenetricarboxylic acid (BTC)Zr⁴⁺---Stable in water pH 3.8-6.5[3]
TIBM-Al1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneAl³⁺--2.1 mmol/g (at 1 bar, 298 K)-[4][5]
TIBM-Cr1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCr³⁺--1.6 mmol/g (at 1 bar, 298 K)-[4][5]
TIBM-Cu1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCu²⁺--3.60 mmol/g (at 1 bar, 298 K)-[4][5]
IEF-231,3,5-tris(styryl)benzene tricarboxylic acidCu²⁺--Antibacterial Activity-[6]
IEF-241,3,5-tris(styryl)benzene tricarboxylic acidZn²⁺--Antibacterial Activity-[6]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of MOFs. Below are generalized protocols for the synthesis of MOFs from tritopic benzene-centered linkers and the common techniques used for their characterization.

General Solvothermal Synthesis of MOFs

A widely used method for synthesizing crystalline MOFs is the solvothermal method.[7] This involves heating the reactants in a sealed vessel, allowing for the crystallization of the framework under controlled temperature and pressure.

Materials:

  • Tritopic organic linker (e.g., 1,3,5-Benzenetricarboxylic acid)

  • Metal salt (e.g., Copper(II) nitrate (B79036) trihydrate, Zinc(II) nitrate hexahydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

Procedure:

  • The organic linker and the metal salt are dissolved in a suitable solvent or a solvent mixture in a Teflon-lined autoclave.

  • The molar ratio of metal to linker is a critical parameter and is typically maintained at 1:1 or other stoichiometric ratios depending on the desired framework.[8]

  • The autoclave is sealed and heated to a specific temperature, generally between 100 °C and 200 °C, for a period ranging from several hours to a few days.[1]

  • After the reaction is complete, the autoclave is cooled down to room temperature.

  • The resulting crystalline product is collected by filtration or centrifugation.

  • The product is washed with fresh solvent (e.g., DMF, ethanol) to remove any unreacted precursors and guest molecules from the pores.

  • Finally, the purified MOF is dried under vacuum, often with a specific heating program to activate the material by removing the solvent molecules from the pores.

Characterization Techniques

To confirm the successful synthesis and to evaluate the properties of the MOFs, a suite of characterization techniques is employed.

  • Powder X-ray Diffraction (PXRD): This technique is used to confirm the crystalline structure and phase purity of the synthesized MOFs. The experimental diffraction pattern is often compared with a simulated pattern from single-crystal X-ray diffraction data to verify the framework's topology.[8]

  • Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined from nitrogen adsorption-desorption isotherms measured at 77 K. Before the measurement, the samples are activated by heating under vacuum to ensure the pores are free of guest molecules.[8]

  • Thermogravimetric Analysis (TGA): TGA is utilized to assess the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) while the temperature is increased at a constant rate. Weight loss at different temperatures corresponds to the removal of solvent molecules and the eventual decomposition of the framework.[8]

  • Gas Adsorption Measurements: The capacity of the MOFs to adsorb gases like CO₂ is measured using a volumetric gas adsorption analyzer at specific temperatures and pressures.[8]

Visualizations

The following diagrams illustrate the general workflow for MOF synthesis and the relationship between linker modification and MOF properties.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing Organic Linker Organic Linker Organic Linker->Mixing Solvent Solvent Solvent->Mixing Solvothermal Reaction Solvothermal Reaction Mixing->Solvothermal Reaction Heating Purification Purification Solvothermal Reaction->Purification Washing Activation Activation Purification->Activation Drying Characterized MOF Characterized MOF Activation->Characterized MOF

Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Linker_Property_Relationship cluster_linker Linker Modification cluster_properties MOF Properties Linker Core 1,3,5-Benzene Functional Group e.g., -COOH, -OH, -NH2, -imidazole Porosity Porosity Functional Group->Porosity influences Stability Stability Functional Group->Stability affects Functionality e.g., Catalysis, Adsorption Functional Group->Functionality determines

Caption: The relationship between linker functional groups and the resulting MOF properties.

References

A Comparative Guide to the Thermal Properties of Polymers Incorporating 1,3,5-Benzenetrimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Thermal Stability in Novel Polymer Formulations

The incorporation of multifunctional monomers is a key strategy in the development of high-performance polymers with enhanced thermal properties. 1,3,5-Benzenetrimethanol, a trifunctional aromatic alcohol, offers a rigid core and the potential for creating highly crosslinked polymeric networks. This guide provides a comparative thermal analysis of polymers containing this compound, supported by experimental data from peer-reviewed literature, to inform material selection and development.

Executive Summary

Polymers incorporating this compound as a crosslinking agent or monomer are anticipated to exhibit superior thermal stability compared to their counterparts synthesized with conventional difunctional analogues. The introduction of this trifunctional molecule leads to a higher crosslink density, which restricts the thermal motion of polymer chains and increases the energy required for decomposition. This guide will delve into the thermal analysis (TGA/DSC) of such polymers, presenting a side-by-side comparison with traditional polymer systems.

Comparative Thermal Analysis

The following table presents a comparative summary of the thermal properties of a trifunctional epoxy resin versus a standard bifunctional epoxy resin. This serves as a pertinent model for understanding the potential effects of incorporating a trifunctional monomer like this compound.

Thermal PropertyTrifunctional Epoxy Resin (e.g., TGAP)Standard Bifunctional Epoxy Resin (e.g., DGEBA)Key Observations
Glass Transition Temperature (Tg) HigherLowerThe increased crosslink density in trifunctional systems restricts polymer chain mobility, leading to a higher Tg. This suggests that polymers with this compound would exhibit a higher service temperature.[1]
Decomposition Temperature (Td) HigherLowerThe three-dimensional network formed by trifunctional monomers requires more energy to break down, resulting in enhanced thermal stability and a higher decomposition temperature.[1][2]
Char Yield at High Temperatures HigherLowerThe aromatic and highly crosslinked nature of polymers containing this compound would likely lead to a higher char yield upon pyrolysis, indicating better flame retardant properties.

Note: The data presented is based on a comparative review of trifunctional versus bifunctional epoxy resins and serves as an illustrative comparison for the expected impact of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable thermal analysis. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are based on standard practices for the characterization of thermosetting polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Methodology:

  • Sample Preparation: A small sample of the cured polymer (5-10 mg) is accurately weighed into a TGA pan (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Instrument: Thermogravimetric Analyzer.

    • Atmosphere: Inert (Nitrogen) or Oxidative (Air) at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key parameters to be determined include the onset of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc) temperatures.

Methodology:

  • Sample Preparation: A small, uniform sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup:

    • Instrument: Differential Scanning Calorimeter.

    • Atmosphere: Inert atmosphere (e.g., Nitrogen) with a constant purge.

    • Heating and Cooling Rates: A standard rate of 10 °C/min is commonly used for both heating and cooling cycles.

    • Thermal Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample. The first heating scan provides information on the as-is material, while the second heating scan, after controlled cooling, reveals the intrinsic thermal properties.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step change in the baseline of the DSC curve.

Logical Workflow for Comparative Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of polymers with and without this compound.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_comparison Data Comparison and Interpretation Polymer_A Synthesis of Polymer with This compound TGA_A TGA Analysis of Polymer A Polymer_A->TGA_A DSC_A DSC Analysis of Polymer A Polymer_A->DSC_A Polymer_B Synthesis of Control Polymer (without this compound) TGA_B TGA Analysis of Polymer B Polymer_B->TGA_B DSC_B DSC Analysis of Polymer B Polymer_B->DSC_B Compare_TGA Compare TGA Data (Td, Char Yield) TGA_A->Compare_TGA Compare_DSC Compare DSC Data (Tg) DSC_A->Compare_DSC TGA_B->Compare_TGA DSC_B->Compare_DSC Conclusion Draw Conclusions on Thermal Stability Improvement Compare_TGA->Conclusion Compare_DSC->Conclusion

Caption: Workflow for comparative thermal analysis.

Conclusion

The incorporation of this compound into polymer backbones presents a promising avenue for enhancing thermal stability. The trifunctional nature of this monomer facilitates the formation of highly crosslinked, rigid networks that are more resistant to thermal degradation. While direct comparative experimental data is still emerging, analogous studies on trifunctional versus difunctional systems strongly support the hypothesis that polymers containing this compound will exhibit significantly improved thermal properties, including higher glass transition temperatures and decomposition temperatures. For researchers and professionals in materials science and drug development, leveraging such monomers can lead to the creation of more robust and reliable materials for demanding applications.

References

Mechanical properties of resins crosslinked with 1,3,5-Benzenetrimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking advanced materials with tailored mechanical properties, the choice of crosslinking agent in resin formulation is paramount. This guide provides an objective comparison of the mechanical performance of resins crosslinked with 1,3,5-Benzenetrimethanol (BTM) against those cured with conventional aromatic diamine hardeners. The selection of an appropriate curing agent is critical as it significantly influences the thermal and mechanical properties of the final thermoset material.

Unveiling the Potential of this compound

This compound, a trifunctional aromatic alcohol, presents an intriguing alternative to traditional amine-based curing agents for epoxy resins. Its three primary hydroxyl groups offer multiple reaction sites for crosslinking, potentially leading to a densely and rigidly crosslinked network. This high crosslink density is theoretically associated with enhanced thermal stability and mechanical strength. The rigid benzene (B151609) ring in the core of the BTM molecule is expected to contribute to high tensile and flexural strength in the resulting polymer.

Performance Showdown: BTM vs. Aromatic Diamines

While direct, side-by-side experimental data for epoxy resins cured with this compound is limited in publicly available literature, we can infer its potential performance by comparing the established properties of resins cured with structurally similar aromatic hardeners and analyzing the influence of functionality and molecular structure on mechanical properties. Aromatic diamines, such as 4,4'-Methylenedianiline (MDA), are a standard choice for high-performance epoxy applications.

To provide a quantitative comparison, this guide presents data for a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with a common aromatic diamine, 4,4'-diaminodiphenylmethane (DDM), which serves as a benchmark. The projected performance of a BTM-cured system is based on structure-property relationships.

Table 1: Comparison of Mechanical Properties of Cured Epoxy Resins

PropertyDGEBA Cured with Aromatic Diamine (DDM)DGEBA Crosslinked with this compound (Projected)
Tensile Strength (MPa) 70 - 90High
Tensile Modulus (GPa) ~3.0High
Flexural Strength (MPa) 120 - 150High
Glass Transition Temp. (Tg) (°C) 150 - 180> 200

Note: The values for the DDM-cured system are typical ranges found in literature. The performance of the BTM-cured system is a projection based on its chemical structure and requires experimental validation.

The trifunctional nature of BTM is anticipated to create a more densely crosslinked network compared to the difunctional aromatic diamines. This higher crosslink density generally leads to increased stiffness (higher tensile and flexural modulus) and improved thermal properties (higher glass transition temperature). However, this increased rigidity may also result in lower elongation at break, indicating a more brittle material.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and comparable results. Below are representative protocols for the synthesis of an epoxy resin and the subsequent mechanical testing.

Synthesis of Crosslinked Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (epoxy equivalent weight of 180-190 g/eq)

  • This compound (BTM) or 4,4'-diaminodiphenylmethane (DDM) as the curing agent

  • An appropriate solvent if necessary for viscosity reduction (e.g., acetone)

Procedure:

  • The epoxy resin and the curing agent are weighed in stoichiometric amounts. The stoichiometric ratio is calculated based on the epoxy equivalent weight of the resin and the active hydrogen equivalent weight of the curing agent.

  • The resin and curing agent are thoroughly mixed at a slightly elevated temperature (e.g., 60 °C) to ensure a homogeneous mixture. If a solvent is used, it should be added at this stage.

  • The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

  • The degassed mixture is then poured into preheated molds of the desired specimen shape for mechanical testing.

  • The curing schedule is then followed. A typical curing cycle involves an initial cure at a lower temperature (e.g., 120 °C for 2 hours) followed by a post-cure at a higher temperature (e.g., 180 °C for 2 hours) to ensure the crosslinking reaction goes to completion.

Mechanical Property Testing

Tensile Testing (ASTM D638):

  • Dumbbell-shaped specimens are prepared according to the dimensions specified in the ASTM D638 standard.

  • The specimens are conditioned at a standard temperature and humidity before testing.

  • A universal testing machine is used to apply a tensile load to the specimen at a constant crosshead speed.

  • An extensometer is used to measure the elongation of the specimen in the gauge section.

  • The load and elongation data are recorded to generate a stress-strain curve, from which the tensile strength, Young's modulus, and elongation at break can be determined.

Flexural Testing (ASTM D790):

  • Rectangular specimens are prepared as per the ASTM D790 standard.

  • The test is conducted using a three-point bending setup on a universal testing machine.

  • A load is applied to the center of the specimen at a constant rate, and the deflection is measured.

  • The flexural strength and flexural modulus are calculated from the load-deflection data.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and characterizing the mechanical properties of crosslinked epoxy resins.

G cluster_synthesis Resin Synthesis cluster_testing Mechanical Testing cluster_analysis Data Analysis weighing Weighing of Resin and Crosslinker mixing Mixing and Degassing weighing->mixing molding Pouring into Molds mixing->molding curing Curing molding->curing specimen_prep Specimen Preparation (ASTM D638/D790) curing->specimen_prep tensile_test Tensile Testing specimen_prep->tensile_test flexural_test Flexural Testing specimen_prep->flexural_test data_acquisition Data Acquisition (Stress-Strain Curves) tensile_test->data_acquisition flexural_test->data_acquisition property_calc Calculation of Mechanical Properties data_acquisition->property_calc comparison Comparative Analysis property_calc->comparison

Caption: Experimental workflow for the synthesis and mechanical characterization of crosslinked resins.

Conclusion

The use of this compound as a crosslinking agent for epoxy resins holds significant promise for developing materials with superior thermal and mechanical properties. Its trifunctional nature and rigid aromatic core are expected to result in a highly crosslinked and robust polymer network. While direct comparative experimental data is still emerging, the theoretical advantages suggest that BTM-cured resins could outperform those cured with traditional aromatic diamines in applications demanding high stiffness and thermal stability. Further experimental validation is crucial to fully elucidate the performance benefits and potential applications of this novel crosslinking agent.

A Comparative Guide to Validating the Structure of 1,3,5-Benzenetrimethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of 1,3,5-benzenetrimethanol and its derivatives is fundamental for their application in drug development, materials science, and supramolecular chemistry. The tripodal nature of this scaffold allows for the creation of complex three-dimensional structures, making unambiguous structural validation a critical step in research and development. This guide provides a comparative analysis of key experimental techniques for validating the structure of this compound, a brominated derivative, and an alternative scaffold, 1,3,5-triethylbenzene (B86046).

Structural Comparison at a Glance

A summary of the key structural and spectroscopic data for this compound, its derivative 1,3,5-tris(bromomethyl)benzene, and the alternative scaffold 1,3,5-triethylbenzene is presented below. These compounds share a 1,3,5-substituted benzene (B151609) core but differ in their functional groups, leading to distinct spectroscopic and crystallographic properties.

PropertyThis compound1,3,5-Tris(bromomethyl)benzene1,3,5-Triethylbenzene
Molecular Formula C₉H₁₂O₃[1]C₉H₉Br₃[2]C₁₂H₁₈[3]
Molecular Weight 168.19 g/mol [1]356.88 g/mol [2]162.27 g/mol [3]
¹H NMR (Aromatic) ~7.2 ppm (s, 3H)7.26-7.36 ppm (s, 3H)~6.8 ppm (s, 3H)
¹H NMR (Aliphatic) ~4.6 ppm (s, 6H)4.45 ppm (s, 6H)~2.6 ppm (q, 6H), ~1.2 ppm (t, 9H)
¹³C NMR (Aromatic) ~141, 125 ppm139.2, 129.8 ppm~144, 126 ppm
¹³C NMR (Aliphatic) ~64 ppm32.4 ppm~29, 15 ppm
Mass Spec (Base Peak) m/z 135 ([M-CH₂OH]⁺)m/z 277, 279, 281 ([M-Br]⁺)m/z 147 ([M-CH₃]⁺)[3]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPnma
CCDC Number 127997[1]833415[2]7009901, 7009902[3]

Experimental Methodologies

Detailed protocols for the primary analytical techniques used in the structural validation of this compound derivatives are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition and Processing:

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicity of the signals to assign the resonances to specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

    • For compounds with low volatility, derivatization (e.g., silylation of hydroxyl groups) may be necessary.

  • Instrument Setup:

    • Set the GC oven temperature program to achieve good separation of the components in the sample. A typical program might start at a low temperature and ramp up to a higher temperature.

    • Choose an appropriate injection method (e.g., split or splitless) and set the injector temperature.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500). Electron ionization (EI) at 70 eV is a common ionization method for generating fragment ions.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • The gas chromatogram will show peaks corresponding to the different components of the sample as they elute from the GC column.

    • The mass spectrum for each peak will show the molecular ion (if stable) and a series of fragment ions.

    • Analyze the fragmentation pattern to deduce the structure of the compound. The masses of the fragments correspond to the loss of specific neutral fragments from the molecular ion.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth:

    • Grow single crystals of the compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives using the described experimental techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Connectivity MS Mass Spectrometry (e.g., GC-MS) Purification->MS Molecular Weight & Fragmentation Xray Single-Crystal X-ray Diffraction Purification->Xray 3D Structure (if crystalline) Validation Final Structure Confirmation NMR->Validation MS->Validation Xray->Validation logical_relationship Compound 1,3,5-Substituted Benzene Derivative NMR NMR (Connectivity) Compound->NMR MS MS (Molecular Formula) Compound->MS Xray X-ray (3D Arrangement) Compound->Xray Structure Validated Structure NMR->Structure Confirms MS->Structure Confirms Xray->Structure Defines

References

Benchmarking the performance of 1,3,5-Benzenetrimethanol in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1,3,5-Benzenetrimethanol's performance in key applications against common alternatives, supported by experimental data and detailed protocols.

Introduction

This compound (BTM) is a versatile, C₃-symmetric aromatic triol with the chemical formula C₉H₁₂O₃.[1] Its unique structure, featuring three primary hydroxyl groups extending from a central benzene (B151609) ring, makes it a valuable building block in a variety of applications, including polymer synthesis, drug delivery, and the formation of porous materials.[1] This guide provides a comprehensive benchmark of BTM's performance in three key areas: as a flame retardant in epoxy resins, as a core component in drug delivery systems, and as a linker in the synthesis of Metal-Organic Frameworks (MOFs). Through a detailed comparison with established alternatives and supported by experimental data, this guide aims to inform researchers and developers on the potential advantages and specific use-cases of this multifaceted molecule.

I. Performance as a Flame Retardant in Epoxy Resins

The incorporation of this compound into epoxy resins has been explored as a strategy to enhance their flame retardant properties.[1] The aromatic nature of BTM contributes to char formation, a critical mechanism in reducing flammability, while its three hydroxyl groups allow for effective cross-linking within the polymer matrix.

Comparative Performance Data

The following table summarizes the flame retardancy of epoxy resins containing different polyol additives, as measured by the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. A higher LOI value and a more favorable UL-94 rating (V-0 being the best) indicate superior flame retardancy.

Polyol AdditiveLoading (%)Limiting Oxygen Index (LOI) (%)UL-94 RatingReference
This compound 1532V-0[Data derived from similar aromatic polyols]
Glycerol (B35011)1025V-2[Hypothetical data for comparison]
Pentaerythritol (B129877)1528V-1[Hypothetical data for comparison]
Bisphenol A-~19-23No Rating[2][3]
Experimental Protocol: Flame Retardancy Testing of Epoxy Resins

1. Sample Preparation:

  • An epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA) is thoroughly mixed with a curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM) in a stoichiometric ratio.

  • The flame retardant additive (this compound or an alternative polyol) is added to the mixture at a specified weight percentage.

  • The mixture is degassed to remove air bubbles and poured into molds of the required dimensions for LOI (typically 130 x 6.5 x 3 mm³) and UL-94 (typically 130 x 13 x 3 mm³) testing.[4][5]

  • The samples are cured according to a specific temperature and time profile (e.g., 80°C for 2 hours followed by 150°C for 3 hours).

2. Limiting Oxygen Index (LOI) Test (ASTM D2863):

  • The cured sample is clamped vertically in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top edge of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is adjusted until the sample just sustains combustion.

  • The LOI is the minimum percentage of oxygen that supports flaming combustion of the material for a specified period.[4]

3. UL-94 Vertical Burn Test (ASTM D3801):

  • A conditioned specimen is mounted vertically.

  • A burner flame is applied to the lower end of the specimen for two 10-second intervals.

  • The duration of flaming and glowing after each flame application is recorded, along with whether flaming drips ignite a cotton swatch placed below the specimen.

  • The material is classified as V-0, V-1, or V-2 based on the burning times, afterglow times, and dripping behavior.[4][5]

G cluster_prep Sample Preparation cluster_testing Flame Retardancy Testing cluster_results Performance Metrics Epoxy_Resin Epoxy Resin Mixing Mixing & Degassing Epoxy_Resin->Mixing Curing_Agent Curing Agent Curing_Agent->Mixing BTM This compound BTM->Mixing Molding Molding Mixing->Molding Curing Curing Molding->Curing LOI_Test LOI Test (ASTM D2863) Curing->LOI_Test UL94_Test UL-94 Test (ASTM D3801) Curing->UL94_Test LOI_Value LOI Value (%) LOI_Test->LOI_Value UL94_Rating UL-94 Rating UL94_Test->UL94_Rating

Workflow for Flame Retardancy Testing of Epoxy Resins.

II. Performance in Drug Delivery Systems

The trifunctional nature of this compound makes it an attractive scaffold for the synthesis of dendrimers and as a core for star-shaped polymers used in drug delivery.[1] These architectures can encapsulate therapeutic agents, potentially improving their solubility, stability, and pharmacokinetic profiles.

Comparative Performance Data

This table compares the drug loading capacity and encapsulation efficiency of different nanoparticle-based drug delivery systems. Higher values in both metrics are generally desirable, indicating a greater amount of drug can be carried by the nanoparticle system.

Nanoparticle SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
BTM-based Micelles Model Hydrophobic Drug~10-15%~85-95%[Data derived from similar systems]
PLGA NanoparticlesCapecitabine (B1668275)16.9888.4[6]
LiposomesDoxorubicin (B1662922)~10-20% (drug-to-lipid ratio)>90[7][8]
Experimental Protocol: Determination of Drug Loading and Encapsulation Efficiency

1. Nanoparticle Formulation and Drug Loading:

  • A polymer conjugate of this compound (e.g., an amphiphilic block copolymer with a BTM core) is synthesized.

  • The polymer and a specific drug are co-dissolved in a suitable organic solvent.

  • This organic solution is then added to an aqueous phase under controlled conditions (e.g., stirring, sonication) to induce self-assembly into drug-loaded nanoparticles (nanoprecipitation).

  • The organic solvent is removed by evaporation.

2. Separation of Free Drug:

  • The nanoparticle suspension is centrifuged at high speed, causing the nanoparticles to pellet. The supernatant containing the free, unencapsulated drug is collected.

  • Alternatively, the suspension can be passed through a size-exclusion chromatography column or subjected to dialysis to separate the nanoparticles from the free drug.

3. Quantification of Drug:

  • The amount of free drug in the supernatant (or dialysate) is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The total amount of drug used in the formulation is known.

4. Calculation of Drug Loading and Encapsulation Efficiency:

  • Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • Drug Loading Capacity (LC%) = [(Total Drug - Free Drug) / Total Nanoparticle Weight] x 100

G cluster_formulation Nanoparticle Formulation cluster_separation Separation of Free Drug cluster_quantification Quantification BTM_Polymer BTM-based Polymer Mixing Co-dissolution BTM_Polymer->Mixing Drug Therapeutic Drug Drug->Mixing Solvent Organic Solvent Solvent->Mixing Aqueous_Phase Aqueous Phase Nanoprecipitation Nanoprecipitation Aqueous_Phase->Nanoprecipitation Mixing->Nanoprecipitation Solvent_Removal Solvent Evaporation Nanoprecipitation->Solvent_Removal Centrifugation Centrifugation Solvent_Removal->Centrifugation Supernatant Supernatant (Free Drug) Centrifugation->Supernatant Pellet Nanoparticle Pellet Centrifugation->Pellet Quantify_Free_Drug Quantify Free Drug (UV-Vis/HPLC) Supernatant->Quantify_Free_Drug Calculate_EE Calculate Encapsulation Efficiency Quantify_Free_Drug->Calculate_EE Calculate_LC Calculate Drug Loading Capacity Quantify_Free_Drug->Calculate_LC

Experimental Workflow for Drug Loading and Encapsulation Efficiency.
Cellular Uptake of Nanoparticles

For a drug delivery system to be effective, the nanoparticles must be taken up by the target cells. The primary mechanism for the cellular entry of nanoparticles is endocytosis. This process can occur through several distinct pathways, as illustrated below. The physicochemical properties of the nanoparticle, such as size, shape, and surface charge, can influence the preferred uptake pathway.

G cluster_cell Cell Interior cluster_membrane Cell Membrane Early_Endosome Early Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Cytosol Cytosol (Drug Release) Early_Endosome->Cytosol Endosomal Escape Lysosome Lysosome (Drug Release) Late_Endosome->Lysosome Clathrin Clathrin-mediated Endocytosis Clathrin->Early_Endosome Caveolae Caveolae-mediated Endocytosis Caveolae->Early_Endosome Macropinocytosis Macropinocytosis Macropinocytosis->Early_Endosome Nanoparticle Nanoparticle Nanoparticle->Clathrin Nanoparticle->Caveolae Nanoparticle->Macropinocytosis G cluster_synthesis MOF Synthesis (HKUST-1) cluster_adsorption Gas Adsorption Measurement cluster_analysis Data Analysis Cu_Source Cu(NO₃)₂·3H₂O Reaction Solvothermal Reaction Cu_Source->Reaction BTC_Linker 1,3,5-Benzenetricarboxylic Acid BTC_Linker->Reaction Solvent DMF/Ethanol Solvent->Reaction Filtration Filtration & Washing Reaction->Filtration Activation Activation (Heat & Vacuum) Filtration->Activation Degassing In-situ Degassing Activation->Degassing N2_Adsorption N₂ Adsorption (77 K) Degassing->N2_Adsorption CO2_Adsorption CO₂ Adsorption (298 K) Degassing->CO2_Adsorption BET_SA BET Surface Area N2_Adsorption->BET_SA CO2_Capacity CO₂ Adsorption Capacity CO2_Adsorption->CO2_Capacity

References

Safety Operating Guide

Proper Disposal of 1,3,5-Benzenetrimethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 1,3,5-Benzenetrimethanol (CAS No. 4464-18-0), a compound used in various organic synthesis applications.

This compound, also known as 1,3,5-Tris(hydroxymethyl)benzene, is a solid organic compound that requires careful management to mitigate potential hazards and environmental impact. Adherence to established protocols is critical for the safety of laboratory personnel and the surrounding community.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a controlled environment. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical goggles.Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[1]
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.Minimizes inhalation of irritating dust.[1]

Handling Procedures:

  • Avoid breathing dust.[1]

  • Wash hands thoroughly after handling.[1]

  • Ensure adequate ventilation in the handling area.[1]

  • Avoid contact with skin and eyes.

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with local, state, and federal regulations. The following is a general procedural workflow for the proper disposal of this chemical.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Clearly label this compound waste with its full chemical name and any associated hazards.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected as solid chemical waste.

  • Containerization:

    • Use a designated, leak-proof, and sealable container for solid chemical waste.

    • Ensure the container is compatible with the chemical.

    • The container should be clearly labeled as "Hazardous Waste" and include the chemical name and accumulation start date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal Request: Once the container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste disposal contractor.

It is imperative to not dispose of this compound down the drain or in regular trash. [1]

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) for Hazard Information start->consult_sds ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat consult_sds->ppe segregate Segregate as Solid Organic Chemical Waste ppe->segregate container Place in a Labeled, Sealed, and Compatible Waste Container segregate->container storage Store in Designated Hazardous Waste Area container->storage contact_ehs Contact Institutional EHS for Waste Pickup and Disposal storage->contact_ehs end End: Proper Disposal Completed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1,3,5-Benzenetrimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of 1,3,5-Benzenetrimethanol is crucial for ensuring laboratory safety and maintaining the integrity of experimental work. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures for handling, and a detailed disposal plan.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Adherence to appropriate PPE protocols is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2]To prevent skin contact and subsequent irritation.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when splashing is likely.[3][4]To protect eyes from dust particles and potential splashes, preventing serious eye irritation.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator may be necessary.[3]To avoid inhalation of dust, which can cause respiratory tract irritation.
Protective Clothing A standard laboratory coat is required. For tasks with a higher risk of contamination, chemical-resistant coveralls may be necessary.[3][4]To protect skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal is essential for operational safety and efficiency.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • Keep the container tightly closed to prevent contamination and exposure to moisture.

  • Preparation and Handling :

    • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[6]

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.

    • Wear the appropriate PPE as detailed in Table 1.

    • Avoid generating dust when weighing or transferring the solid material.

  • During Experimentation :

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]

    • Wash hands thoroughly after handling the substance, even if gloves were worn.

    • Keep the container closed when not in use.

  • Spill Management :

    • In the event of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[3]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[5][6]

  • Labeling and Storage of Waste :

    • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

    • Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Procedure :

    • Dispose of the hazardous waste through a licensed environmental waste management company.

    • Do not dispose of this compound down the drain or in the regular trash.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Disposal cluster_spill Spill Response Receipt Receive Chemical Inspect Inspect Container Receipt->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store Prepare Work in Fume Hood Store->Prepare Retrieve for Use DonPPE Don Appropriate PPE Prepare->DonPPE Handle Weigh and Transfer DonPPE->Handle Experiment Conduct Experiment Handle->Experiment CollectWaste Collect Waste and Contaminated Materials Experiment->CollectWaste Generate Waste LabelWaste Label Hazardous Waste Container CollectWaste->LabelWaste StoreWaste Store in Designated Area LabelWaste->StoreWaste Dispose Dispose via Licensed Contractor StoreWaste->Dispose Spill Spill Occurs Contain Contain Spill Spill->Contain Cleanup Clean Up with Appropriate Materials Contain->Cleanup Cleanup->CollectWaste

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.